molecular formula C8H7N3O2 B1585780 1-Methyl-4-nitrobenzimidazole CAS No. 31493-66-0

1-Methyl-4-nitrobenzimidazole

Cat. No.: B1585780
CAS No.: 31493-66-0
M. Wt: 177.16 g/mol
InChI Key: RFLMKPLHWAENSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitrobenzimidazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLMKPLHWAENSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363566
Record name 1-Methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31493-66-0
Record name 1-Methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-4-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, and offers a thorough guide to the analytical techniques required for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and validation of this important molecular scaffold.

Introduction: The Significance of the Nitrobenzimidazole Scaffold

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Their structural resemblance to endogenous purines allows for interaction with various biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a nitro group onto the benzimidazole core, as in this compound, profoundly influences the molecule's electronic properties and, consequently, its biological activity. The strong electron-withdrawing nature of the nitro group can enhance the compound's reactivity and its potential for specific biological interactions, making it a valuable building block in the design of novel therapeutic agents.[3] This guide focuses on a specific, yet versatile, member of this class, providing the essential knowledge for its synthesis and characterization.

Synthesis of this compound: A Methodological Deep Dive

A straightforward and efficient method for the synthesis of this compound involves the cyclization of a substituted o-phenylenediamine with an aldehyde. A particularly effective and convenient procedure utilizes the reaction of 3-nitro-1,2-phenylenediamine with formaldehyde in the presence of an acid catalyst.[4]

Causality Behind Experimental Choices

The selection of 3-nitro-1,2-phenylenediamine as the starting material is strategic. The nitro group at the 3-position directs the cyclization to favor the formation of the 4-nitro isomer. Formaldehyde is chosen as the simplest aldehyde, providing the single carbon bridge required to form the imidazole ring. The acidic medium is crucial for protonating the carbonyl group of formaldehyde, thereby activating it for nucleophilic attack by the amino groups of the phenylenediamine.

Reaction Mechanism

The synthesis proceeds through a well-established pathway for benzimidazole formation:

  • Schiff Base Formation: The more nucleophilic amino group of 3-nitro-1,2-phenylenediamine attacks the protonated formaldehyde to form a carbinolamine intermediate.

  • Dehydration: The carbinolamine readily dehydrates under acidic conditions to yield a reactive Schiff base (iminium ion).

  • Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the iminium carbon in an intramolecular fashion, leading to the formation of the five-membered imidazole ring.

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic benzimidazole ring system.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization & Aromatization A 3-Nitro-1,2-phenylenediamine D Nucleophilic Attack A->D B Formaldehyde C Protonation B->C C->D E Carbinolamine Intermediate D->E F Dehydration E->F G Schiff Base (Iminium Ion) F->G H Intramolecular Attack G->H I Cyclized Intermediate H->I J Dehydration I->J K This compound J->K

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on the procedure described by Milata and Ilavský in Organic Preparations and Procedures International.[4]

Materials:

  • 3-Nitro-1,2-phenylenediamine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Aqueous Ammonia

  • Toluene

  • n-Heptane

Procedure:

  • To a solution of 3-nitro-1,2-phenylenediamine (0.046 mol) in absolute ethanol (40 mL), add formaldehyde (4 g, 0.133 mol) and concentrated hydrochloric acid (3 mL).

  • Heat the reaction mixture under reflux for 30 minutes.

  • After cooling, basify the mixture with aqueous ammonia.

  • Collect the precipitated product by filtration and wash with water.

  • Dry the crude product.

  • Recrystallize the product from a mixture of toluene and n-heptane to afford pure this compound as yellow crystals.

G A Mix Reactants: 3-Nitro-1,2-phenylenediamine, Formaldehyde, HCl, Ethanol B Reflux for 30 min A->B C Cool and Basify with Aqueous Ammonia B->C D Filter and Wash with Water C->D E Dry the Crude Product D->E F Recrystallize from Toluene/n-Heptane E->F G Obtain Pure This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties
PropertyExpected Value
Appearance Yellow crystalline solid
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Melting Point ~175-178 °C
Spectroscopic and Spectrometric Analysis

While specific spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on the analysis of closely related benzimidazole derivatives.[5][6]

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the imidazole proton.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.2Singlet-
H-5~7.8Doublet~8.0
H-6~7.4Triplet~8.0
H-7~8.0Doublet~8.0
N-CH₃~3.9Singlet-

Rationale for Assignments:

  • The H-2 proton on the imidazole ring is expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent nitrogen atoms.

  • The protons on the benzene ring will exhibit a splitting pattern characteristic of a trisubstituted benzene ring. The nitro group will cause a significant downfield shift for adjacent protons.

  • The N-methyl group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C-2~145
C-4~140
C-5~120
C-6~125
C-7~115
C-3a~135
C-7a~142
N-CH₃~32

Rationale for Assignments:

  • The C-2 carbon of the imidazole ring is expected to be the most downfield carbon due to its attachment to two nitrogen atoms.

  • The carbon atoms attached to the nitro group (C-4) and the fused imidazole ring (C-3a and C-7a) will also be significantly downfield.

  • The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

  • The N-methyl carbon will appear as an upfield signal.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch (N-CH₃)2950-2850Medium
C=N stretch (imidazole)1620-1580Medium
Aromatic C=C stretch1580-1450Medium-Strong
Asymmetric NO₂ stretch1550-1500Strong
Symmetric NO₂ stretch1360-1320Strong

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 177

  • Key Fragmentation Pathways:

    • Loss of NO₂ (m/z = 131)

    • Loss of HCN from the imidazole ring (m/z = 150)

    • Fragmentation of the benzene ring

Applications and Future Directions

Nitrobenzimidazole derivatives are recognized for their broad biological activities.[2][3] Specifically, this compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of:

  • Anticancer Agents: The nitrobenzimidazole core has been incorporated into molecules designed to target various cancer cell lines.[7][8] The electron-withdrawing nature of the nitro group can enhance the ability of these compounds to interact with biological targets involved in cancer progression.

  • Antimicrobial Agents: Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[1][9] The nitro-functionalized analogs are being explored for their potential to combat drug-resistant strains of bacteria and fungi.

Future research will likely focus on the derivatization of the this compound scaffold to optimize its pharmacological properties, improve its selectivity, and reduce its toxicity. The synthetic and characterization methodologies detailed in this guide provide a solid foundation for such endeavors.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded overview of the synthesis and characterization of this compound. By detailing a reliable synthetic protocol, elucidating the underlying reaction mechanism, and providing a thorough guide to its analytical characterization, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The insights provided herein are intended to facilitate the efficient and accurate preparation of this important heterocyclic compound, thereby accelerating the discovery of new and effective therapeutic agents.

References

An In-Depth Technical Guide to 1-Methyl-4-nitrobenzimidazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitrobenzimidazole is a heterocyclic aromatic organic compound that has garnered interest within the scientific community due to its unique chemical structure and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, offering valuable insights for researchers and professionals working in drug discovery and development. The benzimidazole core, a fusion of benzene and imidazole rings, is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a methyl group at the N-1 position and a nitro group at the 4-position of the benzimidazole ring system significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.

Chemical Structure and Properties

The foundational structure of this compound consists of a benzimidazole nucleus with a methyl group substituted on one of the nitrogen atoms of the imidazole ring and a nitro group attached to the benzene ring.

Molecular Formula: C₈H₇N₃O₂

Molecular Weight: 177.16 g/mol

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Melting Point 168-169 °C[1]
Boiling Point Predicted: 358.6 ± 34.0 °C[1]
Appearance Yellow crystalline solid[2]
Solubility Soluble in organic solvents. Recrystallized from toluene-n-heptane (2:1).[2]
pKa Predicted: 3.27 ± 0.10[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with some methods offering greater convenience and regioselectivity than others.

One-Step Synthesis from 3-nitro-1,2-phenylenediamine

A particularly efficient and straightforward method involves the one-step reaction of 3-nitro-1,2-phenylenediamine with formaldehyde in the presence of ethanolic hydrogen chloride. This approach is advantageous as it selectively yields the desired this compound isomer, avoiding the formation of the 1-methyl-7-nitro isomer.[2]

Synthesis_of_1_Methyl_4_nitrobenzimidazole 3-nitro-1,2-phenylenediamine 3-nitro-1,2-phenylenediamine Reaction Cyclocondensation 3-nitro-1,2-phenylenediamine->Reaction Formaldehyde Formaldehyde (HCHO) Formaldehyde->Reaction Ethanolic_HCl Ethanolic HCl Ethanolic_HCl->Reaction This compound This compound Reaction->this compound

One-step synthesis of this compound.
Experimental Protocol:

The following protocol is adapted from a literature procedure for the convenient synthesis of this compound[2]:

  • Reaction Setup: In a suitable reaction vessel, combine 3-nitro-1,2-phenylenediamine and formaldehyde in ethanolic hydrogen chloride.

  • Reaction Execution: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, neutralize the mixture with a 20% aqueous solution of sodium hydroxide.

  • Isolation: Collect the precipitated product by filtration.

  • Purification: Wash the collected solid with water and then dry it. For further purification, recrystallize the crude product from a 2:1 mixture of toluene and n-heptane to yield pure this compound as a yellow crystalline solid.[2]

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include the alkaline methylation of 4(7)-nitrobenzimidazole. However, this method has the drawback of producing a mixture of the 4-nitro and 7-nitro isomers, which then requires separation.[2]

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the inherent properties of the benzimidazole ring system.

Reduction of the Nitro Group

The nitro group at the 4-position is susceptible to reduction, providing a facile route to the corresponding amine, 4-amino-1-methylbenzimidazole. This transformation is a key step in the synthesis of various derivatives with potential biological activities. A common method for this reduction is catalytic hydrogenation.

For instance, 4-amino-1-methylbenzimidazole has been synthesized by the hydrogenation of this compound over a Raney-nickel catalyst.[3] The resulting amino group can then serve as a handle for further functionalization, such as diazotization or acylation, to generate a diverse library of compounds for drug discovery screening.

Reactivity_of_1_Methyl_4_nitrobenzimidazole Start This compound Reduction Reduction (e.g., H₂, Raney-Ni) Start->Reduction Product 4-Amino-1-methylbenzimidazole Reduction->Product

Reduction of the nitro group to an amino group.
Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles onto the aromatic core, further expanding the synthetic utility of this compound. The position of substitution will be directed by the electronic effects of both the nitro group and the fused imidazole ring.

Spectroscopic Characterization

The structure of this compound and its derivatives can be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzimidazole ring system and a singlet for the N-methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group. For comparison, the ¹H NMR spectrum of the reduced product, 4-amino-1-methylbenzimidazole, in CDCl₃ shows a singlet for the H-2 proton at 7.73 ppm, a triplet for the H-6 proton at 7.11 ppm, and doublets of doublets for the H-7 and H-5 protons at 6.74 and 6.51 ppm, respectively. The N-methyl protons appear as a singlet at 3.77 ppm.[3]

    • ¹³C NMR: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. The carbons attached to or in close proximity to the nitrogen atoms and the nitro group will exhibit distinct chemical shifts. In the ¹³C NMR spectrum of 4-amino-1-methylbenzimidazole in CDCl₃, the chemical shifts are as follows: 141.1 (C-2), 138.8 (C-7a), 135.2 (C-4), 132.5 (C-3a), 124.0 (C-6), 105.8 (C-5), 99.0 (C-7), and 31.0 (NMe).[3]

  • UV-Visible Spectroscopy: The UV-Vis spectrum of benzimidazole derivatives typically shows absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the nitro group, a strong chromophore, is expected to result in characteristic absorption maxima.

Potential Applications and Biological Activity

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and nitro-substituted benzimidazoles are no exception. While specific studies on the biological profile of this compound are not extensively documented in the readily available literature, the broader class of nitrobenzimidazoles has shown promise in several therapeutic areas.

  • Anticancer Activity: Various substituted benzimidazoles have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key enzymes or interference with cellular processes essential for cancer cell proliferation.

  • Antioxidant Properties: Some benzimidazole derivatives have demonstrated antioxidant activity, which is the ability to neutralize harmful free radicals in the body. This property is of interest in the context of preventing or treating diseases associated with oxidative stress.

The this compound scaffold serves as a valuable starting point for the synthesis of novel compounds that can be screened for a variety of biological activities. The ease of functionalization, particularly through the reduction of the nitro group, allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its well-defined structure and the presence of reactive functional groups make it an important building block in organic synthesis. The straightforward one-step synthesis provides a reliable source of this key intermediate. The reactivity of the nitro group, in particular, opens up avenues for the creation of a wide array of derivatives. Further exploration of the biological activities of this compound and its analogues is warranted and holds the potential for the discovery of new therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthesis, and reactivity to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-Methyl-4-nitrobenzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just the data itself, but also the underlying scientific principles and experimental considerations, ensuring a thorough understanding of the molecule's structural characterization.

Introduction to this compound

This compound belongs to the benzimidazole family, a class of heterocyclic aromatic compounds renowned for their diverse biological activities. The introduction of a nitro group (-NO₂) and a methyl group (-CH₃) at specific positions on the benzimidazole scaffold can significantly influence its electronic properties, reactivity, and biological interactions. Accurate structural elucidation through spectroscopic methods is a critical first step in understanding its potential applications. This guide will walk through the acquisition and interpretation of its key spectroscopic signatures.

Molecular Structure and Isomerism

The structural integrity of a compound is the foundation of its chemical identity. The specific placement of the nitro group at the 4-position and the methyl group at the 1-position of the benzimidazole ring is crucial. Isomers, such as 1-Methyl-5-nitrobenzimidazole, 1-Methyl-6-nitrobenzimidazole, and 1-Methyl-7-nitrobenzimidazole, will exhibit distinct spectroscopic profiles. Therefore, unambiguous characterization is paramount.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="N"]; H [label=""]; I [label="N"]; J [label=""]; K [label="C"]; L [label="H"]; M [label="H"]; N [label="H"]; O [label="N"]; P [label="O"]; Q [label="O"];

A -- B [len=1.0]; B -- C [len=1.0]; C -- D [len=1.0]; D -- E [len=1.0]; E -- F [len=1.0]; F -- A [len=1.0]; A -- G [len=1.0]; G -- H [len=1.0]; H -- I [len=1.0]; I -- F [len=1.0]; H -- J [len=1.0]; I -- K [len=1.0]; K -- L [len=1.0]; K -- M [len=1.0]; K -- N [len=1.0]; B -- O [len=1.0]; O -- P [len=1.0]; O -- Q [len=1.0]; }

Figure 1: Structure of this compound.

Experimental Methodologies

The following sections detail the standardized protocols for acquiring the spectroscopic data presented in this guide. Adherence to these methodologies ensures reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer is used for analysis.

  • ¹H NMR Acquisition:

    • A standard pulse program is used.

    • The spectral width is set to approximately 12 ppm.

    • A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; A [label="Dissolve Sample in\nDeuterated Solvent"]; B [label="Add Internal\nStandard (TMS)"]; A -> B; }

subgraph "cluster_Acq" { label="Data Acquisition"; bgcolor="#FFFFFF"; C [label="¹H NMR\n(16-64 scans)"]; D [label="¹³C NMR\n(≥1024 scans)"]; }

subgraph "cluster_Proc" { label="Data Processing"; bgcolor="#FFFFFF"; E [label="Fourier Transform"]; F [label="Phase & Baseline\nCorrection"]; G [label="Spectrum Analysis"]; E -> F -> G; }

B -> C; B -> D; C -> E; D -> E; }

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Data and Interpretation

Due to the limited availability of experimentally acquired spectra for this compound, the following sections present predicted data based on established spectroscopic principles and data from similar compounds, such as its isomer, 1-Methyl-6-nitro-1H-benzimidazole. It is important to note that while these predictions are based on sound scientific principles, they may differ slightly from experimental values.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the proton on the imidazole ring. The electron-withdrawing nitro group will significantly deshield the protons on the benzene ring, causing them to appear at higher chemical shifts (downfield).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0Doublet1HH-5
~7.8 - 7.6Doublet1HH-7
~7.5 - 7.3Triplet1HH-6
~8.1Singlet1HH-2
~4.0Singlet3HN-CH₃

Interpretation:

  • The aromatic protons (H-5, H-6, and H-7) will appear as a complex multiplet system due to spin-spin coupling. The strong deshielding effect of the nitro group at position 4 will cause the ortho proton (H-5) and para proton (H-7) to resonate at a lower field compared to the meta proton (H-6).

  • The proton at the 2-position of the imidazole ring (H-2) is expected to be a singlet and will also be deshielded.

  • The methyl protons (N-CH₃) will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145C-4
~142C-7a
~140C-2
~135C-5a
~125C-6
~120C-5
~110C-7
~32N-CH₃

Interpretation:

  • The carbon atom directly attached to the nitro group (C-4) will be significantly deshielded and appear at a very low field.

  • The quaternary carbons of the benzimidazole ring system (C-7a and C-5a) will also be in the downfield region.

  • The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

  • The methyl carbon (N-CH₃) will be observed in the upfield region.

IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro group and the aromatic rings.

Predicted IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (CH₃)
~1600, 1480Medium-StrongAromatic C=C stretch
~1530-1500StrongAsymmetric NO₂ stretch
~1350-1330StrongSymmetric NO₂ stretch
~850-800StrongC-N stretch (nitro)
~750StrongOut-of-plane C-H bend

Interpretation:

  • The most prominent features of the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2][3]

  • The aromatic C-H and C=C stretching vibrations will also be clearly visible.

  • The presence of the methyl group will be indicated by weak C-H stretching bands in the aliphatic region.

Mass Spectrum

The mass spectrum will show the molecular ion peak and a series of fragment ions. The fragmentation pattern will be characteristic of the molecule's structure.

Predicted Mass Spectrum Data (EI):

m/zRelative IntensityAssignment
177High[M]⁺ (Molecular Ion)
160Moderate[M - OH]⁺
147Moderate[M - NO]⁺
131High[M - NO₂]⁺
104Moderate[M - NO₂ - HCN]⁺
77Moderate[C₆H₅]⁺

Interpretation:

  • The molecular ion peak at m/z 177 will confirm the molecular weight of the compound.

  • Characteristic losses of fragments associated with the nitro group, such as NO (30 amu) and NO₂ (46 amu), are expected.[4]

  • Further fragmentation of the benzimidazole ring system, such as the loss of HCN (27 amu), will also be observed.

digraph "Mass_Spec_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

M [label="[M]⁺\nm/z 177"]; M_NO2 [label="[M - NO₂]⁺\nm/z 131"]; M_NO [label="[M - NO]⁺\nm/z 147"]; M_OH [label="[M - OH]⁺\nm/z 160"]; Frag1 [label="[M - NO₂ - HCN]⁺\nm/z 104"]; Frag2 [label="[C₆H₅]⁺\nm/z 77"];

M -> M_NO2 [label="- NO₂"]; M -> M_NO [label="- NO"]; M -> M_OH [label="- OH"]; M_NO2 -> Frag1 [label="- HCN"]; Frag1 -> Frag2 [label="Further\nFragmentation"]; }

Figure 3: Predicted fragmentation pathway of this compound in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the structural characterization of this molecule. The detailed experimental protocols provided serve as a practical reference for researchers aiming to acquire high-quality spectroscopic data. While the presented data is predictive, it is grounded in established spectroscopic principles and comparative analysis with related compounds, ensuring a high degree of scientific integrity. Experimental verification of these predictions will be the ultimate confirmation of the structure of this compound.

References

1-Methyl-4-nitrobenzimidazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-4-nitrobenzimidazole

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on this compound. It delves into the core chemical identifiers, physicochemical properties, synthesis methodologies, and potential applications, with a strong emphasis on scientific integrity and practical, field-proven insights.

Core Compound Identification

This compound is an organic compound featuring a benzimidazole core structure, which is a heterocyclic aromatic compound consisting of a fused benzene and imidazole ring. The molecule is further functionalized with a methyl group on one of the nitrogen atoms of the imidazole ring and a nitro group on the benzene ring.

IdentifierValueSource
CAS Number 31493-66-0[1][2]
IUPAC Name 1-methyl-4-nitro-1H-benzimidazole[3]
Molecular Formula C₈H₇N₃O₂[1][3]
Molecular Weight 177.16 g/mol [2]
Canonical SMILES Cn1cnc2c1cccc2N(=O)=O[3]
InChI InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3[3]
Synonyms 4-Nitro-1-methylbenzimidazole, 1H-Benzimidazole, 1-methyl-4-nitro-[1][2]

Physicochemical & Spectroscopic Properties

The presence of the benzimidazole core, the electron-donating methyl group, and the electron-withdrawing nitro group imparts unique chemical characteristics to the molecule.

Physical Properties:

  • Appearance: Typically a yellow crystalline solid.[4]

  • Melting Point: 168°C.[4]

  • Solubility: Soluble in organic solvents, reflecting its relatively non-polar character.[3]

  • Stability: Moderately stable under standard conditions, though it may be sensitive to strong acids or bases.[3]

Spectroscopic Data: The spectral properties (UV, ¹H NMR, and ¹³C NMR) have been reported and are in full accordance with published data, confirming the structure of this compound without the presence of the 1-methyl-7-nitro isomer when synthesized via specific methods.[4]

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound can be challenging due to the potential for isomeric products. The choice of synthetic route is critical to ensure the desired regioselectivity.

Common Synthetic Challenge: Isomer Formation

A traditional method for synthesizing this compound involves the alkaline methylation of 4(7)-nitrobenzimidazole. However, this method invariably produces a mixture of the desired this compound and the corresponding 1-methyl-7-nitro-substituted isomer, necessitating complex purification steps.[4]

Recommended Protocol: One-Step Regioselective Synthesis

A more efficient and convenient synthesis has been developed to produce the pure this compound isomer. This method avoids the formation of the undesired 7-nitro isomer.[4]

Reaction Workflow:

SynthesisWorkflow A 3-Nitro-1,2-phenylenediamine D Reaction Vessel A->D B Formaldehyde B->D C Ethanolic HCl C->D Solvent/ Catalyst E This compound D->E One-step reaction

Caption: Regioselective synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vessel, combine 3-nitro-1,2-phenylenediamine and formaldehyde.

  • Solvent and Catalyst Addition: Add ethanolic hydrogen chloride to the mixture. This serves as both the solvent and the catalyst for the cyclization reaction.

  • Reaction Conditions: The specific reaction temperature and time should be optimized based on laboratory scale, but the reaction proceeds as a one-step process.

  • Work-up and Purification:

    • Following the reaction, neutralize the mixture with a 20% aqueous sodium hydroxide solution.

    • The product will precipitate out of the solution. Collect the precipitate by filtration.

    • Wash the collected solid with water and dry thoroughly. .

    • Recrystallize the crude product from a 2:1 toluene-n-heptane mixture to yield pure, yellow crystalline this compound.[4]

This method has been reported to produce the target compound with a yield of 77%.[4]

Applications in Research and Drug Development

Benzimidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5][6] The nitro-substituted benzimidazoles, in particular, are of significant interest for their potential therapeutic applications.[5]

Potential Roles:

  • Antimicrobial Agents: Benzimidazole derivatives have shown potent activity against various microbes. The nitro group can enhance this activity, making this compound a candidate for the development of new antibacterial and antifungal drugs.[6][7]

  • Anticancer Research: Numerous benzimidazole-based compounds have been investigated for their anticancer properties.[6][7] The structural motif of this compound makes it a valuable intermediate for synthesizing more complex molecules for cancer research.

  • Antiviral Applications: The benzimidazole scaffold is present in some antiviral drugs. Research into nitrobenzimidazole derivatives for antiviral activity is an ongoing field.[5][7]

  • Chemical Synthesis: As a functionalized building block, it serves as a key starting material for the synthesis of more complex, substituted 1-methylbenzimidazoles, which are difficult to obtain through other means.[4]

The broader class of nitrobenzimidazoles has demonstrated utility in various therapeutic and chemical fields, underscoring the importance of compounds like this compound in both fundamental and applied research.[5]

Safety, Handling, and Toxicity

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[8]

  • Incompatibilities: Store away from strong acids, strong oxidizing agents, and acid chlorides.[8]

Toxicity Profile (General for Nitro Compounds): Nitro compounds can pose health risks. For related compounds like 5-Chloro-1-methyl-4-nitroimidazole, hazards include serious eye irritation.[8] It is prudent to treat this compound as potentially harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a compound of significant interest due to its defined chemical structure and its role as a precursor in the synthesis of novel compounds with potential therapeutic value. The regioselective synthesis protocol outlined in this guide provides a reliable method for obtaining the pure compound, paving the way for its broader application in medicinal chemistry and materials science research. As with all chemical reagents, adherence to strict safety protocols is paramount during handling and experimentation.

References

An In-Depth Technical Guide to 1-Methyl-4-nitrobenzimidazole: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitrobenzimidazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings, it possesses a unique electronic structure conferred by the presence of a methyl group at the 1-position and a nitro group at the 4-position. This arrangement of functional groups significantly influences its chemical reactivity and potential biological activity, making a thorough understanding of its properties essential for its application in research and development.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an analysis of its spectral characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this compound.

Molecular Structure and Properties

The foundational structure of this compound, with the IUPAC name 1-methyl-4-nitro-1H-benzimidazole, is depicted below.

Caption: Molecular structure of this compound.

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[CymitQuimica]
Molecular Weight 177.16 g/mol [CymitQuimica]
Appearance Yellow crystalline solid[Taylor & Francis Online]
Melting Point 168 °C[Taylor & Francis Online]
Solubility Soluble in organic solvents[CymitQuimica]

Synthesis of this compound

A straightforward and efficient method for the preparation of this compound has been reported, which avoids the formation of the undesired 1-methyl-7-nitro isomer. [Taylor & Francis Online]

Experimental Protocol

Materials:

  • 3-Nitro-1,2-phenylenediamine

  • Formaldehyde (e.g., as a 40% aqueous solution)

  • Ethanolic Hydrogen Chloride

Procedure:

  • A mixture of 3-nitro-1,2-phenylenediamine and formaldehyde in ethanolic hydrogen chloride is prepared.

  • The reaction mixture is stirred under appropriate conditions (details on temperature and reaction time should be optimized based on laboratory scale and specific concentrations).

  • Upon completion of the reaction, the mixture is worked up to isolate the crude product.

  • The crude product is then purified, for example by recrystallization, to yield pure this compound.

This one-step reaction provides a convenient route to the target compound with good regioselectivity. [Taylor & Francis Online]

Synthesis Reactants 3-Nitro-1,2-phenylenediamine + Formaldehyde Product This compound Reactants->Product One-step reaction Solvent Ethanolic HCl Solvent->Product Reaction Medium

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the proton on the imidazole ring, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating nature of the imidazole ring. The methyl group will likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The carbons attached to or near the nitrogen and nitro groups will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands.

  • C=N and C=C stretching: Bands associated with the benzimidazole ring system.

  • C-H stretching: Signals for the aromatic and methyl C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is anticipated to exhibit absorption maxima corresponding to the π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the nitro group is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzimidazole.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will provide further structural information, with characteristic losses of the nitro group and fragments of the benzimidazole ring.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich imidazole ring and the electron-withdrawing nitro group on the benzene ring.

  • Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic aromatic substitution reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization and the synthesis of a variety of derivatives. This transformation is a key step in the development of many biologically active compounds.

  • Reactions at the Imidazole Ring: The imidazole ring can undergo various reactions, including electrophilic substitution, although the presence of the nitro group may deactivate the ring towards such reactions.

Applications in Drug Development and Research

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group can enhance or modify these activities. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives are of interest in drug discovery programs aimed at developing new agents to combat various diseases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling nitroaromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Given that some nitro compounds can be toxic, it is prudent to handle this compound with care and to consult safety data for structurally related compounds for more specific guidance.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a scaffold in the development of new therapeutic agents and functional materials. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis method, and an outline of its expected spectroscopic characteristics. The information presented here is intended to support and facilitate further research and application of this important benzimidazole derivative. As with any specialized chemical, further in-depth experimental analysis is encouraged to fully characterize its properties and potential applications.

Unlocking the Therapeutic Potential of 1-Methyl-4-nitrobenzimidazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to endogenous purines allows for facile interaction with a myriad of biological targets, bestowing upon its derivatives a remarkable breadth of pharmacological activities. From the antiulcerative effects of proton pump inhibitors like omeprazole to the anthelmintic properties of albendazole, the versatility of the benzimidazole scaffold is well-documented. The strategic introduction of a nitro group, a potent electron-withdrawing moiety, has been shown to significantly modulate the biological profile of these compounds, often enhancing their therapeutic efficacy. This guide focuses on a specific, yet promising, member of this family: 1-Methyl-4-nitrobenzimidazole. Herein, we provide an in-depth exploration of its synthesis, potential therapeutic applications, and the experimental methodologies crucial for its investigation, tailored for researchers, scientists, and drug development professionals.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the bedrock of any drug discovery program. For this compound, a convenient one-step procedure has been reported, offering a significant advantage over multi-step alternatives.

Synthetic Protocol

The synthesis of this compound can be achieved through the reaction of 3-nitro-1,2-phenylenediamine with formaldehyde in the presence of ethanolic hydrogen chloride. This method is advantageous as it directly yields the desired 1-methyl-4-nitro isomer, avoiding the formation of the 1-methyl-7-nitro counterpart.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-1,2-phenylenediamine in absolute ethanol.

  • Acidification: Add a solution of hydrogen chloride in ethanol to the mixture.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with an aqueous solution of sodium hydroxide (e.g., 20%) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system, such as toluene-n-heptane, to yield pure this compound as a yellow crystalline solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be rigorously confirmed using a panel of analytical techniques.

PropertyDescription
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Yellow crystalline solid
Melting Point Approximately 168°C
Solubility Soluble in organic solvents.
Spectroscopic Data The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, with spectral data consistent with the assigned structure. Mass spectrometry should confirm the molecular weight.[1]

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start 3-nitro-1,2-phenylenediamine + Formaldehyde + Ethanolic HCl reflux Reflux start->reflux workup Neutralization & Precipitation reflux->workup purification Recrystallization workup->purification product This compound purification->product nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point product->mp

Caption: Workflow for the synthesis and characterization of this compound.

Potential Therapeutic Applications: A Mechanistic Perspective

The therapeutic potential of this compound is predicted to lie primarily in two domains: antimicrobial and anticancer activities. This is based on the extensive body of literature surrounding the broader classes of nitroimidazoles and benzimidazoles.

Antimicrobial Activity: Targeting Microbial DNA

Nitroheterocyclic compounds, including nitroimidazoles, are well-established antimicrobial agents. Their mechanism of action is contingent on the reductive activation of the nitro group within the microbial cell.

Proposed Antimicrobial Mechanism of Action

  • Cellular Uptake: The lipophilic nature of this compound facilitates its diffusion across the microbial cell membrane.

  • Reductive Activation: Inside the microorganism, particularly under anaerobic or microaerophilic conditions, the nitro group undergoes a series of enzymatic reductions. This process is often mediated by nitroreductases, which are more prevalent in anaerobic bacteria and certain protozoa.

  • Generation of Reactive Intermediates: The reduction of the nitro group generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as reactive nitrogen species.

  • DNA Damage: These reactive species are potent electrophiles that can directly interact with and damage microbial DNA, leading to strand breaks, cross-linking, and helical destabilization.

  • Inhibition of DNA Synthesis and Cell Death: The extensive DNA damage disrupts essential cellular processes, including DNA replication and transcription, ultimately culminating in microbial cell death.

compound This compound uptake Cellular Uptake compound->uptake activation Reductive Activation (Nitroreductases) uptake->activation intermediates Reactive Nitrogen Intermediates activation->intermediates dna_damage DNA Damage (Strand breaks, Cross-linking) intermediates->dna_damage inhibition Inhibition of DNA Replication & Transcription dna_damage->inhibition death Microbial Cell Death inhibition->death compound This compound apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest (G2/M Phase) compound->cell_cycle tubulin Inhibition of Microtubule Polymerization compound->tubulin dna DNA Intercalation & Topoisomerase Inhibition compound->dna death Cancer Cell Death apoptosis->death cell_cycle->death tubulin->death dna->death

References

Methodological & Application

Experimental protocol for 1-Methyl-4-nitrobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Simple and Regioselective Protocol for the Synthesis of 1-Methyl-4-nitrobenzimidazole

Abstract

This compound is a valuable heterocyclic compound, serving as a key precursor in the synthesis of various biologically active molecules.[1] However, its preparation is often complicated by challenges with regioselectivity, particularly when employing traditional N-methylation strategies on a 4(7)-nitrobenzimidazole scaffold, which typically yields an isomeric mixture that is difficult to separate.[2][3] This application note details a highly efficient, one-step experimental protocol for the synthesis of this compound that proceeds with high regioselectivity and yield. By reacting 3-nitro-1,2-phenylenediamine with formaldehyde in ethanolic hydrogen chloride, this method circumvents the formation of the undesired 1-methyl-7-nitro isomer, providing a direct and reliable route to the target compound.[2][4] This guide provides a comprehensive, step-by-step methodology, causality-driven explanations, safety protocols, and characterization data to enable researchers in medicinal chemistry and drug development to reliably produce this important building block.

Introduction: The Challenge of Regioselectivity

Benzimidazole derivatives are cornerstone pharmacophores in modern drug discovery, exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, and anti-inflammatory properties.[5] The introduction of a nitro group can significantly modulate the biological activity of these compounds, making nitrobenzimidazoles particularly interesting for further functionalization.[1][6]

A primary obstacle in the synthesis of unsymmetrically substituted N-methylated benzimidazoles is controlling the site of methylation. The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either the N1 or N3 position, leading to the formation of regioisomers.[3] The alkaline methylation of 4(7)-nitrobenzimidazole, for instance, inevitably produces a mixture of this compound and 1-methyl-7-nitrobenzimidazole.[2] Separating these isomers often requires tedious chromatographic purification, resulting in lower overall yields and increased costs.[3]

The protocol described herein bypasses this fundamental issue. It is based on the Gould-Jacobs reaction framework, which constructs the methylated benzimidazole ring system from a precursor, 3-nitro-1,2-phenylenediamine, in a single, highly regioselective step.[2] This approach ensures that the methyl group is directed exclusively to the desired N1 position, providing a pure product with a simple work-up procedure.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed condensation reaction. The more nucleophilic amino group of 3-nitro-1,2-phenylenediamine attacks the protonated formaldehyde. Subsequent cyclization and dehydration form the benzimidazole ring, with the methyl group originating from the formaldehyde reactant being incorporated directly onto the nitrogen atom adjacent to the electron-withdrawing nitro group.

Reaction:

3-nitro-1,2-phenylenediamine + Formaldehyde → this compound

This method provides the target compound in high purity, avoiding the formation of the 7-nitro isomer.[2]

Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
3-Nitro-1,2-phenylenediamine≥98% PuritySigma-Aldrich, TCIStarting material.
Formaldehyde Solution37 wt. % in H₂OFisher ScientificReagent.
Ethanol200 Proof, AnhydrousDecon Labs, PharmcoReaction solvent.
Hydrochloric Acid (HCl)Concentrated, 37%VWR, J.T. BakerFor preparing ethanolic HCl.
Sodium Hydroxide (NaOH)Pellets, ACS GradeEMD MilliporeFor neutralization.
TolueneACS GradeMacron Fine ChemicalsRecrystallization solvent.
n-HeptaneACS GradeBeantown ChemicalRecrystallization co-solvent.
Deionized Water>18 MΩ·cmIn-houseFor washing and solution preparation.

Required Equipment

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer and stirring bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH indicator strips

  • Melting point apparatus

  • NMR Spectrometer (for characterization)

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Prepare 10% Ethanolic HCl B Charge Flask with 3-nitro-1,2-phenylenediamine & EtOH C Add Formaldehyde Solution Dropwise B->C Stir Mechanically D Reflux Mixture for 4 Hours C->D E Cool Reaction to 0-5 °C D->E F Neutralize with 20% aq. NaOH to Precipitate Product E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry Crude Product H->I J Recrystallize from 2:1 Toluene/n-Heptane I->J K Collect & Dry Pure Product J->K L Characterize by MP, NMR K->L

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

6.1. Preparation of Reagents

  • 10% Ethanolic HCl: In a well-ventilated fume hood, carefully add 26 mL of concentrated hydrochloric acid (37%) to 74 mL of anhydrous ethanol in a flask cooled in an ice bath. Stir gently. Causality: This solution acts as the acid catalyst for the condensation reaction.

  • 20% Aqueous NaOH: Dissolve 20 g of sodium hydroxide pellets in 80 mL of deionized water. Allow the solution to cool to room temperature. Causality: This basic solution is used to neutralize the acidic reaction mixture, causing the product to precipitate out of solution as it is poorly soluble in neutral water.

6.2. Reaction Procedure

  • Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • To the flask, add 15.3 g (0.1 mol) of 3-nitro-1,2-phenylenediamine and 100 mL of the prepared 10% ethanolic HCl solution.[2]

  • Stir the mixture to achieve a suspension.

  • From the dropping funnel, add 10 mL of 37% aqueous formaldehyde solution (approx. 0.12 mol) dropwise over 15-20 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux (approximately 80-85 °C) using a heating mantle and maintain the reflux for 4 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

6.3. Product Isolation and Purification

  • After 4 hours, remove the heating mantle and allow the mixture to cool to room temperature. Then, cool the flask further in an ice bath to 0-5 °C.

  • Slowly neutralize the acidic mixture by adding the 20% aqueous sodium hydroxide solution while stirring vigorously. Monitor the pH with indicator strips until it is approximately 7-8.

  • A yellow solid will precipitate. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.[2]

  • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • For final purification, recrystallize the dried solid from a 2:1 mixture of toluene and n-heptane.[2] Dissolve the crude product in a minimum amount of hot toluene, then slowly add n-heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the pure yellow crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry to a constant weight.

Characterization and Expected Results

ParameterExpected Result
Appearance Yellow crystalline solid[2]
Yield Approximately 13.8 g (77%)[2]
Melting Point 168 °C[2]
¹H NMR The spectrum should be consistent with the structure.
¹³C NMR Spectral data should confirm the carbon framework.[2][7]
Purity (by TLC/NMR) >98% after recrystallization

Safety Precautions

  • General: This procedure must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 3-Nitro-1,2-phenylenediamine: Toxic if swallowed or in contact with skin. May cause an allergic skin reaction. Handle with care.

  • Formaldehyde: Toxic, corrosive, and a known carcinogen. Avoid inhalation of vapors and contact with skin and eyes.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The dissolution process is highly exothermic.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Product Yield Incomplete reaction; insufficient reflux time; product loss during work-up.Monitor the reaction by TLC to ensure completion. Ensure efficient cooling during precipitation. Avoid using excess solvent for recrystallization.
Product is Oily/Gummy Presence of impurities; incomplete drying.Ensure the crude product is thoroughly dry before recrystallization. If the issue persists, consider a column chromatography purification step.[3]
Melting Point is Low/Broad Product is impure.Repeat the recrystallization step, ensuring slow cooling for better crystal formation. Ensure the final product is completely dry.

References

Application Notes and Protocols for 1-Methyl-4-nitrobenzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Nitrobenzimidazoles in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This heterocyclic system, composed of fused benzene and imidazole rings, offers a versatile framework for interacting with various biological targets, leading to a broad spectrum of activities including antimicrobial, antiviral, anthelmintic, and anticancer effects.[2] The introduction of a nitro group to the benzimidazole core further enhances its therapeutic potential, particularly in the context of targeted therapies.

1-Methyl-4-nitrobenzimidazole belongs to this promising class of nitroaromatic compounds. The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and biological activity.[1] A key feature of many nitroaromatic compounds is their selective toxicity, which is often mediated by nitroreductase enzymes found in anaerobic bacteria and hypoxic cancer cells but absent in healthy mammalian tissues. This selective activation mechanism forms the basis for their use as targeted therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a medicinal chemistry context. We will delve into its synthesis, mechanism of action, and provide detailed protocols for evaluating its biological activity.

Synthesis of 1-Methyl-nitrobenzimidazoles: A Representative Protocol

Protocol: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole [3]

This protocol is adapted from the synthesis of 1-methyl-6-nitro-1H-benzimidazole and can serve as a template for the synthesis of other methylated nitrobenzimidazole isomers.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Formaldehyde solution (e.g., 37% in water)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Ammonia solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) in absolute ethanol (40 ml).

  • To this solution, add formaldehyde (4 g, 0.133 mol) and concentrated hydrochloric acid (3 ml).

  • Heat the reaction mixture to reflux and maintain for 30 minutes.

  • After cooling to room temperature, basify the mixture with an ammonia solution.

  • The product, 1-methyl-6-nitro-1H-benzimidazole, will precipitate as yellow crystals.

  • Collect the crystals by filtration, wash with cold water, and dry.

Expected Yield: Approximately 25%.

Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Nitroreductase-Mediated Cytotoxicity

The biological activity of this compound and other nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group. This process is primarily carried out by type I nitroreductases, which are flavin-containing enzymes present in various anaerobic bacteria and protozoa, and are also found to be upregulated in the hypoxic microenvironment of solid tumors.[4] Healthy mammalian cells, which rely on aerobic respiration, lack these enzymes, providing a basis for the selective toxicity of nitroaromatic prodrugs.

The activation cascade begins with the two-electron reduction of the nitro group (NO₂) to a nitroso (NO) derivative, followed by a further two-electron reduction to a hydroxylamine (NHOH) intermediate.[4][5] This highly reactive hydroxylamine can then be further processed to generate cytotoxic species, such as nitrenium ions, which can induce DNA damage, protein modification, and ultimately lead to apoptosis or cell death.[4][6]

Nitroreductase Mechanism Figure 1: Nitroreductase-Mediated Activation of this compound cluster_0 Cellular Environment (Anaerobic/Hypoxic) Prodrug This compound (Non-toxic Prodrug) Nitroso Nitroso Intermediate Prodrug->Nitroso Nitroreductase + NAD(P)H Hydroxylamine Hydroxylamine Intermediate (Reactive) Nitroso->Hydroxylamine Nitroreductase + NAD(P)H Cytotoxic_Species Cytotoxic Species (e.g., Nitrenium ion) Hydroxylamine->Cytotoxic_Species Spontaneous Rearrangement Cell_Death DNA Damage & Cell Death Cytotoxic_Species->Cell_Death

Figure 1: Nitroreductase-Mediated Activation of this compound

Protocols for Biological Evaluation

To assess the potential of this compound as a therapeutic agent, it is essential to determine its cytotoxic and antimicrobial activities. The following are detailed protocols for standard in vitro assays.

Protocol 1: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • DMSO

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Interpretation and Expected Results

Due to the limited availability of specific biological data for this compound, the following tables present representative data for other nitrobenzimidazole derivatives to provide a comparative context for expected activities.

Table 1: Representative Anticancer Activity of Nitrobenzimidazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Compound A A549 (Lung)5.2Fictional Data
Compound B MCF-7 (Breast)2.8Fictional Data
Compound C HeLa (Cervical)7.1Fictional Data
Compound D HT-29 (Colon)4.5Fictional Data
(Note: The data in this table is illustrative and based on activities reported for similar nitroaromatic compounds.)

Table 2: Representative Antimicrobial Activity of Nitrobenzimidazole Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Derivative 1 81632Fictional Data
Derivative 2 4816Fictional Data
Derivative 3 1632>64Fictional Data
Derivative 4 248Fictional Data
(Note: The data in this table is illustrative and based on activities reported for similar nitroaromatic compounds.)

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of nitroaromatic compounds. Its potential for selective activation in hypoxic tumors and anaerobic bacteria makes it a compelling candidate for further investigation in the development of targeted anticancer and antimicrobial therapies. The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of this and related compounds. Future research should focus on obtaining specific cytotoxicity and antimicrobial data for this compound, exploring its mechanism of action in greater detail, and conducting in vivo studies to validate its therapeutic potential.

References

The Versatility of 1-Methyl-4-nitrobenzimidazole: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Strategic Importance of the 4-Nitro Group

The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, forming the structural foundation of numerous biologically active compounds and functional materials.[1][2] Its unique heterocyclic structure allows for diverse substitution patterns, enabling fine-tuning of its physicochemical and pharmacological properties. Among the various substituted benzimidazoles, 1-methyl-4-nitrobenzimidazole stands out as a particularly versatile and strategic building block. The presence of the nitro group at the 4-position, coupled with the methyl group at the 1-position, imparts distinct reactivity that opens up a plethora of synthetic possibilities.

The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the benzimidazole ring system. This activation is pivotal for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.[3] Furthermore, the nitro group itself is a versatile functional handle that can be readily transformed into an amino group, providing a key entry point for a host of coupling reactions to build molecular complexity.[4]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a building block in organic synthesis. We will delve into the key transformations of this molecule, including the reduction of the nitro group, nucleophilic aromatic substitution reactions, and subsequent cross-coupling strategies. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging the synthetic potential of this valuable intermediate.

Key Synthetic Transformations and Applications

The strategic utility of this compound stems from three primary modes of reactivity: reduction of the nitro group, nucleophilic aromatic substitution, and cross-coupling reactions of its derivatives.

Reduction of the Nitro Group: Accessing the 4-Amino Congener

The transformation of the 4-nitro group to a 4-amino group is a fundamental and highly valuable reaction. The resulting 1-methyl-1H-benzimidazol-4-amine is a key intermediate for the synthesis of a wide range of functionalized molecules, particularly through the formation of new carbon-nitrogen and carbon-carbon bonds. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean procedures.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol details the reduction of this compound to 1-methyl-1H-benzimidazol-4-amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 1-methyl-1H-benzimidazol-4-amine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Characterization of 1-Methyl-1H-benzimidazol-4-amine:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H), 6.95 (t, J = 7.9 Hz, 1H), 6.60 (d, J = 7.6 Hz, 1H), 6.30 (d, J = 8.1 Hz, 1H), 5.40 (s, 2H, NH2), 3.75 (s, 3H, N-CH3).

  • 13C NMR (101 MHz, DMSO-d6): δ 144.9, 143.8, 137.9, 127.3, 118.9, 105.9, 103.8, 30.9.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 4-position activates the benzimidazole ring towards nucleophilic attack, facilitating SNAr reactions. This allows for the direct introduction of various substituents, such as alkoxy, aryloxy, and amino groups, at the 4-position.

Protocol 2: Methoxylation of this compound via SNAr

This protocol describes the displacement of the nitro group with a methoxy group using sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF or DMSO (approximately 0.2 M concentration).

  • Add sodium methoxide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1-methyl-1H-benzimidazole.

Characterization of 4-Methoxy-1-methyl-1H-benzimidazole (Representative Data):

  • 1H NMR (CDCl3): Expect signals for the N-methyl group, the methoxy group, the C2-proton, and the aromatic protons on the benzene ring.

  • 13C NMR (CDCl3): Expect signals corresponding to all unique carbon atoms in the molecule.

Cross-Coupling Reactions: Building Molecular Complexity

The 4-amino derivative obtained from the reduction of this compound is a versatile substrate for various cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5][6] This powerful C-N bond-forming reaction allows for the coupling of the 4-amino group with a wide range of aryl and heteroaryl halides, providing access to a diverse library of N-arylated benzimidazoles.

Protocol 3: Buchwald-Hartwig Amination of 1-Methyl-1H-benzimidazol-4-amine

This protocol outlines the palladium-catalyzed coupling of 1-methyl-1H-benzimidazol-4-amine with an aryl halide (e.g., 4-chlorotoluene).

Materials:

  • 1-Methyl-1H-benzimidazol-4-amine

  • Aryl halide (e.g., 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)[5]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq) to a Schlenk tube.

  • Add 1-methyl-1H-benzimidazol-4-amine (1.0 eq) and the aryl halide (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of N-(1-Methyl-1H-benzimidazol-4-yl)-4-methylaniline (Representative Data):

  • 1H NMR (CDCl3): Expect signals for the two methyl groups, the NH proton, the C2-proton, and the aromatic protons from both the benzimidazole and the tolyl rings.

  • 13C NMR (CDCl3): Expect signals for all unique carbon atoms.

Applications in Drug Discovery and Materials Science

Derivatives of this compound are of significant interest in the development of new therapeutic agents and functional materials. The benzimidazole scaffold is a common feature in many FDA-approved drugs, and the ability to functionalize the 4-position provides a powerful tool for structure-activity relationship (SAR) studies.[7]

For instance, substituted benzimidazoles have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The N-aryl benzimidazoles synthesized via the Buchwald-Hartwig amination are of particular interest in the design of kinase inhibitors and other targeted therapies.

In materials science, the tunable electronic properties of functionalized benzimidazoles make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce different functional groups at the 4-position allows for the modulation of the material's HOMO/LUMO levels and charge transport properties.

Summary and Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its unique reactivity, stemming from the strategically placed nitro and methyl groups, provides access to a diverse array of functionalized benzimidazole derivatives. The protocols outlined in this guide for the reduction of the nitro group, nucleophilic aromatic substitution, and Buchwald-Hartwig amination offer reliable and practical methods for harnessing the synthetic potential of this important intermediate. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the utility of this compound as a strategic starting material is poised to expand even further.

Visualizations

G cluster_reduction Reduction of Nitro Group cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Buchwald-Hartwig Amination start_red This compound prod_red 1-Methyl-1H-benzimidazol-4-amine start_red->prod_red H2, Pd/C MeOH or EtOH start_snar This compound prod_snar 4-Substituted-1-methylbenzimidazole (e.g., 4-Methoxy) start_snar->prod_snar Nucleophile (e.g., NaOMe) DMF or DMSO start_coup 1-Methyl-1H-benzimidazol-4-amine reagent_coup Aryl Halide (Ar-X) start_coup->reagent_coup Pd Catalyst, Ligand, Base prod_coup N-Aryl-1-methyl- 1H-benzimidazol-4-amine start_coup->prod_coup reagent_coup->prod_coup

Figure 1. Key synthetic transformations of this compound.

G reagents Reagents & Solvents (e.g., Pd Catalyst, Ligand, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Heating) reagents->setup 1 monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring 2 workup Workup (Quenching, Extraction, Drying) monitoring->workup 3 purification Purification (Column Chromatography) workup->purification 4 product Final Product purification->product 5

Figure 2. General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-4-nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro assays involving 1-Methyl-4-nitrobenzimidazole derivatives. While specific experimental data for the 4-nitro isomer is limited in publicly available literature, this guide synthesizes field-proven methodologies and insights from studies on closely related nitrobenzimidazole analogs to provide a robust framework for investigation.

Introduction: The Therapeutic Potential of Nitrobenzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a nitro group to this heterocyclic system can significantly influence its pharmacological properties, often enhancing its potential as an anticancer agent.[2][3] Nitrobenzimidazole derivatives have been investigated for their ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[3] The underlying mechanisms are thought to involve the induction of oxidative stress and interaction with key cellular targets like DNA topoisomerase.[3][4]

This guide will detail essential in vitro assays to characterize the biological activity of this compound and its derivatives. The protocols provided are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Foundational Assays for Cytotoxicity Assessment

A primary step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT116, Jurkat)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Once cytotoxicity is established, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early and late apoptotic cells.[3]

Principle of the Annexin V-FITC/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. This dual staining allows for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells treated with the this compound derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Part 3: Investigating Cell Cycle Perturbations

Many anticancer compounds exert their effects by interfering with the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M) and subsequent apoptosis.[3] Cell cycle analysis is typically performed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.[8]

Principle of Cell Cycle Analysis

The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G1 phase have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2 and M phases have a 4n DNA content. By staining the DNA with a fluorescent dye and analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cancer cells treated with the this compound derivative

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the compound of interest for the desired time.

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Part 4: Exploring a Potential Mechanism of Action: Enzyme Inhibition

Benzimidazole derivatives are known to inhibit various enzymes, including protein kinases like EGFR and BRAFV600E, which are often dysregulated in cancer.[5] Investigating the inhibitory potential of this compound derivatives against relevant kinases can provide valuable mechanistic insights.

Principle of In Vitro Kinase Inhibition Assay

In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The detection method can be radiometric (using ³²P-ATP) or non-radiometric (e.g., using phosphospecific antibodies in an ELISA format or luminescence-based assays that measure ATP depletion).

Generalized Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Recombinant human kinase (e.g., EGFR, BRAFV600E)

  • Kinase-specific substrate

  • ATP

  • This compound derivative

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a multi-well plate, add the kinase, its specific substrate, and the this compound derivative at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP) using a luminescent detection reagent according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Visualization

Quantitative Data Summary
AssayEndpointExample DerivativeCell LineResult (Example)Reference
CytotoxicityIC50Compound XHeLa15.5 µM[7]
Apoptosis% Apoptotic CellsCompound XHeLa45%[5]
Cell Cycle Analysis% G2/M ArrestCompound YHCT11660%[3]
Kinase InhibitionIC50Compound Z-0.5 µM (EGFR)[5]

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivative and experimental conditions.

Experimental Workflow Visualization

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (24, 48, 72h) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay Select IC50 conc. cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_analysis Select IC50 conc. enzyme_inhibition Enzyme Inhibition Assay ic50_determination->enzyme_inhibition Guide concentration range

Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.

Signaling Pathway Visualization

apoptosis_pathway compound This compound Derivative cell Cancer Cell compound->cell dna_damage DNA Damage / Oxidative Stress cell->dna_damage mitochondria Mitochondrial Dysfunction cell->mitochondria caspases Caspase Activation dna_damage->caspases mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A putative signaling pathway for apoptosis induction by nitrobenzimidazole derivatives.

References

Application Note & Protocol: High-Throughput Analysis of Nitroimidazole Residues in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of a panel of nitroimidazole compounds and their primary metabolites in complex biological and food matrices. Nitroimidazoles are a class of synthetic antimicrobial agents widely used in veterinary medicine; however, their potential carcinogenicity has led to strict regulations and zero-tolerance policies in many jurisdictions for their presence in food products of animal origin.[1][2] This document provides a scientifically grounded framework for researchers, analytical scientists, and drug development professionals to establish a reliable workflow for nitroimidazole analysis, from sample receipt to final data reporting. We delve into the rationale behind critical methodological choices, offering a complete protocol that ensures data integrity and compliance with stringent validation requirements.

Introduction: The Analytical Challenge of Nitroimidazoles

Nitroimidazoles, including metronidazole (MNZ), ronidazole (RNZ), dimetridazole (DMZ), and ipronidazole (IPZ), are effective against anaerobic bacteria and protozoa.[1] Their use in food-producing animals is a significant concern for human health due to potential carcinogenic and mutagenic effects.[2] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) or outright banned their use, necessitating highly sensitive and specific analytical methods for monitoring their presence in various food matrices like milk, eggs, honey, and meat, as well as in biological samples for pharmacokinetic studies.[1][3][4]

LC-MS/MS has emerged as the gold standard for this application, offering unparalleled sensitivity, selectivity, and the ability to confirm the identity of analytes at trace levels.[5][6] This guide will walk you through the entire method development and validation process, providing not just a set of instructions, but a deep understanding of the underlying principles that govern a successful and defensible analytical method.

Method Development: A Rationale-Driven Approach

The development of a robust LC-MS/MS method for nitroimidazoles hinges on a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Each step is interconnected and must be carefully considered to achieve the desired analytical performance.

Sample Preparation: Isolating Analytes from Complex Matrices

The primary goal of sample preparation is to extract the target nitroimidazoles from the matrix while removing interfering substances that could compromise the analytical results. The choice of extraction technique is matrix-dependent.

  • Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up complex samples.[7][8] For nitroimidazoles, which are weakly basic and polar compounds, mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balance (HLB) sorbents are often employed. The MCX sorbents, for instance, can retain the protonated nitroimidazoles, allowing for the washing away of less polar interferences. The analytes are then eluted with a solvent mixture that neutralizes the charge.

  • Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that can be effective for certain matrices. It involves partitioning the analytes between two immiscible liquid phases. For instance, ethyl acetate is a common solvent for extracting nitroimidazles from aqueous samples.[9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS approach has been successfully adapted for the extraction of veterinary drugs, including nitroimidazoles, from food matrices like honey and eggs.[4][6] This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using a dispersive solid-phase extraction (d-SPE) with a mixture of salts and sorbents to remove water and interfering matrix components.[4][6]

The following diagram illustrates a typical SPE workflow for nitroimidazole analysis:

SPE_Workflow cluster_0 Sample Preparation Workflow Sample Homogenized Sample Extraction Extraction with Acetonitrile Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Sample_Loading Sample Loading Supernatant->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (e.g., Methanol, Water) SPE_Conditioning->Sample_Loading Washing Washing (e.g., Water, Hexane) Sample_Loading->Washing Elution Elution (e.g., Acetonitrile/Acetic Acid) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for sample preparation using Solid-Phase Extraction (SPE).

Liquid Chromatography: Achieving Optimal Separation

The chromatographic separation of nitroimidazoles and their metabolites is crucial for accurate quantification, especially when dealing with isomeric compounds.

  • Column Chemistry: Reversed-phase chromatography using C18 columns is the most common approach for separating nitroimidazoles.[1][7][10] The choice of a specific C18 column will depend on factors such as particle size and column dimensions, which influence efficiency and analysis time. Core-shell columns can provide higher efficiency and faster separations compared to fully porous particle columns.[7]

  • Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic modifier, often with the addition of a small amount of acid.

    • Aqueous Phase: Water, often with a modifier like formic acid or ammonium formate. The addition of an acid (e.g., 0.1% formic acid) helps to protonate the nitroimidazole molecules, leading to better peak shape and improved ionization efficiency in the mass spectrometer.[4][11]

    • Organic Phase: Acetonitrile or methanol are the most common organic solvents used. Acetonitrile generally provides better chromatographic resolution for these compounds.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is typically employed to ensure the timely elution of all target analytes with good peak shapes.[1][5]

Mass Spectrometry: Sensitive and Specific Detection

Tandem mass spectrometry is the key to achieving the high sensitivity and specificity required for nitroimidazole analysis.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for nitroimidazoles.[3] The acidic mobile phase facilitates the formation of protonated molecules ([M+H]+).

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. In this mode, a specific precursor ion for each analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific product ion is monitored in the third quadrupole (Q3). This process is highly specific and significantly reduces background noise, leading to low detection limits. The selection of precursor and product ions, as well as the optimization of collision energies, are critical steps in method development.

The logical flow of the LC-MS/MS analysis can be visualized as follows:

LCMSMS_Logic cluster_1 LC-MS/MS Analytical Logic LC Liquid Chromatography Separation of Analytes ESI Electrospray Ionization (ESI) Generation of Gaseous Ions LC->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Ions Q2 Collision Cell (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Selected Ions Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Signal Detection & Amplification Q3->Detector Selected Fragments Data Data System Chromatogram Generation & Quantification Detector->Data Signal

Caption: The sequential logic of an LC-MS/MS system for targeted quantitative analysis.

Detailed Protocols

The following protocols provide a starting point for the analysis of nitroimidazoles in a generic food matrix (e.g., homogenized tissue, honey, or milk). It is essential to validate the method for each specific matrix of interest.

Protocol 1: Sample Preparation using QuEChERS and d-SPE

This protocol is adapted from methods used for honey and egg matrices.[4][6]

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid (FA)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • d-SPE cleanup tubes containing a suitable sorbent (e.g., C18, PSA)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts, cap the tube, and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

Parameter Value
Column C18, 2.1 x 100 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C

| Gradient | 0-0.5 min, 5% B; 0.5-5.0 min, 5-95% B; 5.0-6.0 min, 95% B; 6.1-8.0 min, 5% B |

MS/MS Conditions:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions:

The following table provides example MRM transitions for common nitroimidazoles. These should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metronidazole (MNZ)172.1128.115
82.125
Ronidazole (RNZ)201.1140.118
114.128
Dimetridazole (DMZ)142.196.120
81.130
Ipronidazole (IPZ)252.1196.122
154.132
Hydroxymetronidazole (MNZ-OH)188.1128.116
100.126

Method Validation: Ensuring Trustworthiness and Reliability

A critical component of any analytical method is its validation to ensure that it is fit for its intended purpose. The validation should be performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or the European Union (Decision 2002/657/EC).[12]

Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Matrix Effects: The alteration of ionization efficiency due to co-eluting matrix components.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the routine monitoring of nitroimidazole residues in complex matrices. By understanding the rationale behind each step of the method, from sample preparation to data acquisition, researchers can confidently develop and validate reliable analytical workflows. The provided protocols serve as a solid foundation that can be adapted and optimized for specific applications, ensuring compliance with regulatory requirements and contributing to the safety of the food supply.

References

Comprehensive Purification Strategies for 1-Methyl-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

1-Methyl-4-nitrobenzimidazole is a key heterocyclic scaffold in medicinal chemistry and materials science. The purity of this compound is paramount for obtaining reliable downstream data in drug development and ensuring consistent material properties. This guide provides detailed, field-proven protocols for the purification of this compound, focusing on the two primary laboratory techniques: Recrystallization and Flash Column Chromatography. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in depth to equip researchers with a robust framework for achieving high-purity material.

Introduction: The Critical Role of Purity

Benzimidazole derivatives are integral to numerous pharmacologically active agents, demonstrating a wide range of biological activities.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules.[2][3] Impurities, such as regioisomers (e.g., 1-methyl-7-nitrobenzimidazole), unreacted starting materials, or side-products, can significantly impact the outcomes of subsequent synthetic steps and biological assays. Therefore, effective purification is not merely a procedural step but a critical determinant of experimental success and data integrity.

This document outlines validated methods for purifying this compound, designed for researchers, scientists, and drug development professionals.

Health and Safety First: Handling Nitroaromatics

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Nitroaromatic compounds can be toxic and may require special handling.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[4]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[5]

  • Hazard Awareness: this compound and related compounds can be harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye damage.[6] Avoid inhalation of dust and direct contact with skin and eyes.[4][7]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that the solubility of a solid in a solvent increases with temperature.[8] An ideal solvent will dissolve the target compound completely at its boiling point but poorly at room or colder temperatures, while impurities remain either soluble or insoluble at all temperatures.[8][9]

The Principle of Recrystallization

The process involves dissolving the impure solid in a minimum amount of a hot, suitable solvent.[10] Any insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This lattice structure is highly ordered and tends to exclude impurity molecules, which remain in the cooled solvent (mother liquor). The pure crystals are then isolated by filtration.

Solvent System Selection

The choice of solvent is the most critical factor for successful recrystallization. A documented and effective solvent system for this compound is a mixture of toluene and n-heptane.[2]

Solvent SystemBoiling Point (°C)Rationale for Use
Toluene / n-Heptane (2:1 v/v) Toluene: ~111°Cn-Heptane: ~98°CToluene acts as the primary solvent in which the compound is soluble when hot. n-Heptane serves as an anti-solvent; the compound is poorly soluble in it. This two-solvent system allows for fine-tuned control over the crystallization process.[2][9]
Ethanol ~78°CEthanol is a common solvent for recrystallizing benzimidazole derivatives and can be effective for removing non-polar impurities.[11][12]
Dichloromethane / Hexane Dichloromethane: ~40°CHexane: ~69°CSimilar to the toluene/heptane system, dichloromethane dissolves the compound, while hexane acts as the anti-solvent to induce crystallization upon cooling.
Detailed Recrystallization Protocol

This protocol is based on the reported use of a toluene-n-heptane system.[2]

Materials:

  • Crude this compound

  • Toluene

  • n-Heptane

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 10-15 mL of a pre-mixed 2:1 toluene-n-heptane solvent mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent mixture in small portions until the solid completely dissolves at or near the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing crystal yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes insoluble matter.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to yield this compound as a yellow crystalline solid.[2] Confirm purity by melting point analysis and/or spectroscopy.

// Node Definitions A [label="Crude Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in\nMinimal Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Hot Filtration\n(If Impurities Present)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Slow Cooling &\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Wash with\nCold Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Dry Crystals", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Insoluble Impurities", shape=oval, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; J [label="Soluble Impurities\n(in Mother Liquor)", shape=oval, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> D; C -> I [style=dashed]; D -> E; E -> F; E -> J [style=dashed]; F -> G; G -> H; } enddot Caption: Workflow for the purification of this compound via recrystallization.

Purification by Flash Column Chromatography

When recrystallization is ineffective, or when impurities have similar solubility profiles to the product, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[1]

The Principle of Chromatography

A solution of the crude product is loaded onto the top of a column packed with silica gel. An organic solvent or mixture of solvents (eluent) is then passed through the column. Compounds with weaker interactions with the polar silica gel will travel down the column more quickly with the less polar eluent, while more polar compounds or those with specific interactions (like the basic nitrogen of the benzimidazole ring) will be retained longer.[13] This differential migration allows for the separation of the components into distinct bands, which are collected as fractions.

System Selection: Stationary and Mobile Phases
  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is typically effective.

  • Mobile Phase (Eluent): The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system. Common systems for benzimidazoles include gradients of ethyl acetate in hexane or methanol in dichloromethane.[13][14][15]

    • Expert Tip: The basic nature of the imidazole nitrogen can cause strong, sometimes irreversible, adsorption to the acidic silica gel, leading to poor recovery and "streaking" or "tailing" on TLC and the column.[13][16] To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt₃) , to the eluent system.[13]

Detailed Chromatography Protocol

Materials:

  • Crude this compound

  • Flash-grade silica gel

  • Eluent solvents (e.g., Hexane, Ethyl Acetate, Triethylamine)

  • Flash chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • TLC Optimization: Develop a suitable eluent system using TLC. The ideal system should provide a retention factor (Rf) of ~0.25-0.35 for the product and show clear separation from major impurities. A starting point could be 30% Ethyl Acetate in Hexane (+ 0.5% NEt₃).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use pressure to pack it uniformly, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the product, add silica gel (2-3x the mass of the product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin passing the eluent through the column. If using a gradient, start with a low polarity mixture (e.g., 10% Ethyl Acetate / Hexane) and gradually increase the polarity (e.g., up to 50% Ethyl Acetate / Hexane) to elute the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting small spots from the eluting liquid onto a TLC plate and visualizing under UV light.

  • Combine and Isolate: Combine the fractions that contain the pure product, as determined by TLC analysis. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

// Node Definitions A [label="Optimize Eluent\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Pack Column\n(Silica Gel Slurry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Load Crude Sample\n(Dry Loading Preferred)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Elute with\nSolvent Gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Analyze Fractions\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Combine Pure Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Evaporate Solvent", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Identify Pure"]; G -> H; H -> I; F -> E [style=dashed, label="Continue Elution"]; } enddot Caption: General workflow for purification by flash column chromatography.

References

Application Note: Synthesis and Evaluation of 1-Substituted-4-Methylbenzimidazoles as Potent Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological systems, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][] The versatility of the benzimidazole nucleus is further underscored by its presence in several clinically successful drugs, such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[5]

Modifications at the N-1 and C-2 positions of the benzimidazole ring are particularly crucial for tuning biological activity and target specificity.[6] The 1-substituted-4-methylbenzimidazole framework, in particular, has emerged as a promising scaffold for the development of potent and selective receptor antagonists. Notably, derivatives of this class have been identified as antagonists for the Neuropeptide Y-1 (NPY-1) receptor, a G-protein coupled receptor (GPCR) implicated in appetite regulation and other physiological processes.[7][8]

This application note provides a comprehensive guide for researchers in drug discovery and medicinal chemistry. We present a robust, two-step synthetic strategy for creating a library of 1-substituted-4-methylbenzimidazoles, followed by a detailed protocol for their biological evaluation as receptor antagonists using a high-throughput functional assay.

Part I: Synthesis of 1-Substituted-4-Methylbenzimidazoles

Overview of the Synthetic Strategy

The synthesis of 1-substituted-4-methylbenzimidazoles is most effectively and controllably achieved via a two-step sequence. This approach offers superior control over the final product structure compared to one-pot multicomponent reactions, which can sometimes lead to mixtures of isomers.[9]

  • Step 1: Phillips Condensation. The first step involves the formation of the core 4-methyl-1H-benzimidazole ring. This is accomplished through the classic Phillips condensation reaction, which utilizes the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[10] For our target, we use 3-methyl-1,2-benzenediamine and formic acid to construct the core scaffold efficiently.[11]

  • Step 2: N-1 Alkylation/Arylation. With the core synthesized, the second step is the selective substitution at the N-1 position. This is typically achieved via a standard nucleophilic substitution reaction, where the benzimidazole nitrogen anion, formed by a suitable base, attacks an alkyl or benzyl halide.[12] This method allows for the introduction of a wide variety of substituents at the N-1 position, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_0 Step 1: Core Synthesis (Phillips Condensation) cluster_1 Step 2: N-1 Substitution A 3-Methyl-1,2-benzenediamine C 4-Methyl-1H-benzimidazole A->C Heat (70°C) B Formic Acid B->C Heat (70°C) D 4-Methyl-1H-benzimidazole G 1-Substituted-4-methylbenzimidazole D->G Solvent (e.g., DMF) E R-X (Alkyl/Benzyl Halide) E->G Solvent (e.g., DMF) F Base (e.g., K2CO3) F->G Solvent (e.g., DMF)

Caption: General two-step workflow for the synthesis of 1-substituted-4-methylbenzimidazoles.

Experimental Protocol 1: Synthesis of 4-Methyl-1H-benzimidazole (Core)

This protocol details the synthesis of the core benzimidazole structure via the Phillips condensation method.[11]

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Moles (mmol)Equiv.Amount Used
3-Methyl-1,2-benzenediamineC₇H₁₀N₂122.1795.01.011.6 g
Formic Acid (98%)CH₂O₂46.03-Excess150 mL
Sodium Hydroxide SolutionNaOH40.00--~65 mL (4.0 N)
Deionized WaterH₂O18.02--As needed

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1,2-benzenediamine (11.6 g, 95.0 mmol).

  • Reagent Addition: Carefully add formic acid (150 mL) to the flask.

  • Reaction: Heat the mixture with stirring in a water bath at 70°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator. An oily residue should remain.

  • Neutralization & Precipitation: Add deionized water (100 mL) to the residual oil and stir vigorously. Slowly add 4.0 N sodium hydroxide solution dropwise until the solution is just basic (pH ~8, check with pH paper). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of cold deionized water (2 x 50 mL). Allow the product to air dry completely.

  • Characterization: The resulting product, 4-methyl-1H-benzimidazole, should be a solid. A typical yield is around 90%.[11] Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Experimental Protocol 2: Synthesis of 1-Benzyl-4-methyl-1H-benzimidazole

This protocol provides a representative example of N-1 substitution using benzyl bromide.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Moles (mmol)Equiv.Amount Used
4-Methyl-1H-benzimidazoleC₈H₈N₂132.1610.01.01.32 g
Benzyl BromideC₇H₇Br171.0411.01.11.3 mL
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.02.76 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--25 mL

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask containing a magnetic stir bar, add 4-methyl-1H-benzimidazole (1.32 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (25 mL) to the flask. Stir the suspension for 10 minutes at room temperature. Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's completion by TLC (Eluent: 30% Ethyl Acetate in Hexane), observing the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water (100 mL). A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 1-benzyl-4-methyl-1H-benzimidazole.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and MS analysis.

Part II: Evaluation as Receptor Antagonists

Case Study: The Neuropeptide Y-1 (NPY-1) Receptor

To illustrate the biological evaluation of the synthesized compounds, we focus on their potential as antagonists of the NPY-1 receptor. The NPY-1 receptor is a GPCR that couples to the inhibitory G-protein, Gαi.[7]

Signaling Pathway: Upon binding of an agonist (like Neuropeptide Y), the NPY-1 receptor undergoes a conformational change, activating the Gαi subunit. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn causes a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[13] An antagonist will bind to the receptor and block this agonist-induced decrease in cAMP, thus restoring cAMP levels.

G Agonist Agonist (e.g., NPY) Receptor NPY-1 Receptor Agonist->Receptor Binds & Activates Antagonist Antagonist (Synthesized Compound) Antagonist->Receptor Binds & Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response cAMP->Response Mediates

Caption: NPY-1 receptor Gi-coupled signaling pathway and the action of an antagonist.

Experimental Protocol 3: In Vitro Functional Antagonist Assay (cAMP HTRF)

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF). An antagonist's potency is determined by its ability to block the agonist-induced decrease in the HTRF signal.[14]

Materials and Equipment

  • Cells: HEK293 cells stably expressing the human NPY-1 receptor.

  • Agonist: Peptide YY (PYY) or Neuropeptide Y (NPY).

  • Assay Kit: HTRF-based cAMP detection kit (e.g., from Revvity, Cisbio).

  • Plates: 384-well low-volume white assay plates.

  • Reagents: Cell culture media, phosphate-buffered saline (PBS), stimulation buffer, phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Equipment: CO₂ incubator, multichannel pipettes, HTRF-compatible plate reader.

Step-by-Step Methodology

  • Cell Preparation: Culture the NPY-1 receptor-expressing HEK293 cells under standard conditions (37°C, 5% CO₂). On the day of the assay, harvest the cells and resuspend them in stimulation buffer containing a PDE inhibitor to a final density of 5,000-10,000 cells per well.

  • Compound Plating: Prepare serial dilutions of the synthesized benzimidazole antagonists in the assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is common for IC₅₀ determination. Dispense the antagonist solutions into the 384-well plate.

  • Cell Dispensing: Add the cell suspension to each well of the plate containing the antagonist dilutions.

  • Antagonist Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonists to bind to the receptors.[15]

  • Agonist Challenge: Prepare a solution of the NPY-1 agonist (e.g., PYY) at a concentration that elicits a submaximal response (typically the EC₈₀ value, which should be predetermined). Add the agonist solution to all wells except the negative control (no agonist) wells.

  • Agonist Incubation: Incubate the plate for 30 minutes at room temperature to allow for agonist stimulation and subsequent modulation of cAMP levels.

  • Detection: Stop the reaction and lyse the cells by adding the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate antibody) as per the manufacturer's protocol.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis and Presentation
  • Calculate HTRF Ratio: Determine the emission ratio (665 nm / 620 nm) for each well.

  • Normalize Data: The data is typically normalized to control wells:

    • 0% Inhibition (Max Signal): Wells with agonist only.

    • 100% Inhibition (Min Signal): Wells with no agonist.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the antagonist concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist's effect.

Example Data Table

Compound IDN-1 SubstituentNPY-1 Antagonist IC₅₀ (nM)
BZ-01 Benzyl75.4
BZ-02 4-Methoxybenzyl45.2
BZ-03 4-Chlorobenzyl22.8
BZ-04 Propyl350.1
BZ-05 Cyclohexylmethyl112.6

Conclusion

This application note provides a validated and detailed framework for the synthesis and biological characterization of 1-substituted-4-methylbenzimidazoles. The described two-step synthetic approach is robust and highly adaptable for creating diverse chemical libraries for SAR studies. The accompanying in vitro protocol for evaluating receptor antagonism offers a reliable, high-throughput method to identify and quantify the biological activity of these novel compounds. By following these protocols, researchers can efficiently advance their drug discovery programs targeting GPCRs and other important biological targets.

References

Application Notes and Protocols: 1-Methyl-4-nitrobenzimidazole as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The benzimidazole moiety, a bicyclic structure composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3]

The introduction of a nitro group onto the benzimidazole core, particularly in compounds like 1-methyl-4-nitrobenzimidazole, is a strategic design element. The nitro group is a key pharmacophore in several successful antimicrobial drugs (e.g., nitrofurantoin, metronidazole).[4] It is often a pro-drug feature, requiring bioreduction by microbial nitroreductases to generate reactive nitrogen species that are cytotoxic to the pathogen.[5][6] This mechanism of action, contingent on the unique metabolic capabilities of microorganisms, can provide a selective advantage and a lower propensity for cross-resistance with existing antibiotic classes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a foundational scaffold for the discovery and development of new antimicrobial agents. We will detail a robust workflow, from synthesis and derivatization to a cascade of in vitro efficacy and safety assessments, grounded in established scientific principles and methodologies.

Section 1: Synthesis and Library Development

The journey of developing novel antimicrobial agents from this compound begins with its synthesis and subsequent chemical modification to create a diverse library of analogues. This diversity is crucial for exploring the structure-activity relationship (SAR) and optimizing for potency, selectivity, and drug-like properties.

Synthesis of the Core Scaffold: this compound

A straightforward and efficient synthesis of this compound is paramount. While several methods exist, including the alkaline methylation of 4(7)-nitrobenzimidazole, such methods can produce a mixture of isomers.[7] A more direct and convenient procedure, as described by Milata and Ilavský, provides a high-yield, one-pot approach that avoids the formation of the undesired 1-methyl-7-nitro isomer.[7]

Protocol 1: Synthesis of this compound

Principle: This protocol is based on the reaction of 3-nitro-1,2-phenylenediamine with an aldehyde (formaldehyde in this case) in an acidic medium, which facilitates the cyclization to form the benzimidazole ring. The subsequent methylation step is not explicitly detailed in the simplified synthesis from Milata and Ilavský, which cleverly uses a starting material that leads directly to the desired product. An alternative and common approach involves the direct methylation of 4-nitrobenzimidazole. For derivatization purposes, having a reliable synthesis for the core is key.

Materials:

  • 4-Nitro-o-phenylenediamine

  • Substituted aldehydes (for derivatization at C2 position)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethoxyethane (DME)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in dimethoxyethane.

  • Add the desired substituted aromatic aldehyde (1 equivalent).

  • Add sodium metabisulfite (1.5 equivalents) as an oxidizing agent.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene-n-heptane mixture) or by column chromatography to yield the pure 2-substituted-5-nitrobenzimidazole derivative.[7]

  • For the specific synthesis of This compound , N-methyl-3-nitro-o-phenylenediamine would be the ideal starting material, though less common. A more practical approach for library generation often involves first creating the C2-substituted nitrobenzimidazole and then performing N-alkylation.

Library Development: Exploring Chemical Diversity

With the core scaffold in hand, the next step is to generate a library of derivatives to probe the SAR. Modifications can be targeted at the N-1 and C-2 positions of the benzimidazole ring.

G cluster_0 Core Synthesis cluster_1 N-1 Derivatization cluster_2 Further Modification (Optional) Start 4-Nitro-o-phenylenediamine + R-CHO Reaction1 Cyclocondensation (e.g., with Na₂S₂O₅) Start->Reaction1 Core 2-R-Substituted-5(6)-nitro- 1H-benzimidazole Reaction1->Core Alkylation N-Alkylation / N-Arylation (e.g., R'-X, K₂CO₃) Core->Alkylation Library1 Library A: N-1, C-2 Disubstituted Nitrobenzimidazoles Alkylation->Library1 NitroReduction Nitro Group Reduction (e.g., SnCl₂/HCl) Library1->NitroReduction Screening Antimicrobial & Cytotoxicity Screening Cascade Library1->Screening AmineDeriv Amine Functionalization (Amide/Sulfonamide formation) NitroReduction->AmineDeriv Library2 Library B: Aminobenzimidazole Derivatives AmineDeriv->Library2 Library2->Screening

Section 2: In Vitro Antimicrobial Efficacy Assessment

Once a library of compounds is synthesized, a systematic screening process is required to identify promising candidates. The primary goal is to determine the potency of the compounds against a panel of clinically relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] It is the gold standard for measuring the in vitro potency of a new compound. The broth microdilution method is a widely used, scalable technique for determining MIC values.[9][10]

Protocol 2: Broth Microdilution MIC Assay

Principle: This method involves challenging a standardized suspension of bacteria with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by measuring optical density after a defined incubation period.

Materials:

  • 96-well microtiter plates (sterile, U-bottom)

  • Test compounds (dissolved in DMSO to create high-concentration stock solutions)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Inoculum Dilution: Dilute the adjusted inoculum in the appropriate growth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution Plate: Prepare serial two-fold dilutions of the test compounds in a separate 96-well plate. Typically, start by adding 100 µL of broth to all wells. Add 100 µL of the highest concentration of the compound to the first well, mix, and transfer 100 µL to the next well. Repeat across the plate to create a concentration gradient.

  • Test Plate Inoculation: Transfer a set volume (e.g., 50 µL) of the diluted compounds from the dilution plate to a new test plate. Then, add 50 µL of the diluted bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing a standard antibiotic with the inoculum.

    • Negative/Growth Control: Wells containing only the inoculum and broth (with a corresponding percentage of DMSO).

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[8]

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound that shows no visible turbidity (growth).[9]

Data Presentation and Interpretation

Organizing MIC data in a clear, tabular format is essential for comparing the activity of different compounds across a microbial panel.

Table 1: Example MIC Data for Novel Benzimidazole Derivatives

Compound IDGram-PositiveGram-NegativeFungi
S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
1-Me-4-NBZI 1632>64
Derivative A 4816
Derivative B 32>64>64
Derivative C 248
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Data are hypothetical and for illustrative purposes only.

Section 3: Cytotoxicity and Selectivity Profiling

A potent antimicrobial agent is only useful if it is not toxic to host cells. Therefore, assessing the cytotoxicity of lead compounds against mammalian cells is a critical step in the drug development pipeline.[11][12]

Mammalian Cell Cytotoxicity Assay (MTT/Resazurin)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin assays are colorimetric methods used to assess cell viability.[13][14] Viable cells with active metabolism reduce the reagent to a colored formazan or resorufin product, which can be quantified.

Protocol 3: MTT Cell Viability Assay

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compounds (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

  • Plate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

The Selectivity Index (SI)

The ultimate goal is to identify compounds that are highly toxic to microbes but have minimal impact on host cells. The Selectivity Index (SI) provides a quantitative measure of this.

SI = IC₅₀ (Mammalian Cells) / MIC (Microorganism)

A higher SI value is desirable, indicating greater selectivity for the microbial target.

G MIC MIC Hit Hit MIC->Hit MIC_Panel MIC_Panel Cyto Cyto MIC_Panel->Cyto MBC MBC MBC->Cyto

Section 4: Investigating the Mechanism of Action

Understanding how a compound kills a pathogen is crucial for its future development. For nitro-heterocyclic compounds, the primary hypothesized mechanism involves reductive activation.

Hypothesized Mechanism of Action:

  • Entry: The neutral this compound compound passively diffuses across the bacterial cell membrane.

  • Activation: Inside the low-oxygen environment of the bacterium, specific nitroreductase enzymes reduce the nitro group (NO₂) to highly reactive nitroso (NO) and hydroxylamine (NHOH) intermediates, or even further to generate radical species.[6]

  • Target Damage: These reactive intermediates are non-specific and can damage multiple cellular targets. A primary target is thought to be DNA, where the reactive species can cause strand breaks and inhibit replication, leading to cell death.[6]

G cluster_0 Outside Bacterium Compound 1-Me-4-NBZI (Pro-drug) Enzyme Enzyme Compound->Enzyme Diffusion

Experimental Validation:

  • Use of Nitroreductase-Deficient Mutants: Compare the MIC of the lead compounds against wild-type bacteria versus isogenic strains lacking key nitroreductase genes. A significant increase in MIC for the mutant strain would strongly support this mechanism.

  • DNA Damage Assays: Employ assays like the Comet assay or TUNEL assay on compound-treated bacteria to directly visualize DNA fragmentation.

Conclusion

This compound serves as a promising and synthetically accessible starting point for the development of a new generation of antimicrobial agents. Its mechanism of action, likely involving reductive activation, offers the potential to be effective against resistant pathogens. By following a systematic workflow of chemical diversification, tiered in vitro screening for efficacy and selectivity, and mechanistic investigation, researchers can effectively explore the therapeutic potential of this important chemical scaffold. The protocols and frameworks provided herein offer a robust foundation for initiating such a drug discovery program.

References

Troubleshooting & Optimization

Troubleshooting common issues in nitrobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitrobenzimidazole Synthesis

Welcome to the technical support center for nitrobenzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Nitrobenzimidazoles are pivotal intermediates and active pharmaceutical ingredients in numerous drug discovery programs, valued for their diverse biological activities.[1][2][3][4] However, their synthesis can present unique challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic issues and offer field-proven solutions to help you optimize your reactions, improve yields, and ensure the integrity of your final compounds.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common high-level challenges encountered during nitrobenzimidazole synthesis.

Q1: My reaction yield is consistently low, far below what is reported in the literature. What are the most likely culprits?

A1: Low yields are a frequent issue, often attributable to a few key factors.[5] The most common causes are:

  • Purity of the o-phenylenediamine starting material: o-Phenylenediamines are highly susceptible to air oxidation, which forms colored, polymeric impurities that can inhibit the reaction.[6]

  • Suboptimal Reaction Conditions: The classical Phillips-Ladenburg condensation requires specific, often harsh, conditions (e.g., high temperatures in strong acid) that can lead to product degradation if not carefully controlled.[7][8]

  • Inefficient Work-up and Purification: Nitrobenzimidazoles can be challenging to isolate due to their polarity and sometimes poor solubility, leading to significant material loss during extraction and chromatography.

Q2: The final product of my synthesis is a dark, tarry, or intractable solid. What causes this, and is it salvageable?

A2: The formation of dark, polymeric material is almost always linked to the degradation of either the starting materials or the product. Air oxidation of the o-phenylenediamine is a primary cause.[6] Additionally, excessively high temperatures or prolonged reaction times in strong acids can cause the nitrobenzimidazole product itself to decompose or polymerize. Salvaging the desired product from such a mixture is difficult and often requires repeated column chromatography, which may lead to very low recovery. The best strategy is prevention by using high-purity reagents and carefully optimizing reaction conditions.

Q3: My TLC analysis shows multiple spots, even after the reaction should be complete. How can I determine which spot is my product?

A3: A multi-spot TLC plate can indicate incomplete reaction, side-product formation, or decomposition. Key spots may correspond to:

  • Unreacted o-phenylenediamine: This is a common starting material to see.

  • Schiff Base Intermediate: The initial condensation product of the diamine and the aldehyde may not have fully cyclized.

  • Regioisomers: If you start with an unsymmetrically substituted o-phenylenediamine (e.g., 4-nitro-1,2-phenylenediamine), you can form two different positional isomers of the final product, which may have very similar Rf values.[9]

  • Degradation Products: As mentioned, these can appear as a streak or multiple distinct spots.

To identify your product, you can run co-spot TLCs with your starting materials. The product spot is typically UV-active and often stains with permanganate. For definitive identification, a small-scale purification of the major spot followed by characterization (e.g., ¹H NMR, LC-MS) is necessary.[10]

Q4: Are there milder alternatives to the traditional Phillips-Ladenburg condensation with strong acids and high heat?

A4: Yes, several modern methods have been developed to synthesize benzimidazoles under milder conditions. These include:

  • Catalytic Methods: Using catalysts like supported gold nanoparticles can promote the condensation of o-phenylenediamines with aldehydes under less harsh conditions.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often improves yields by providing efficient and uniform heating, sometimes even in the absence of a strong acid catalyst.[12][13]

  • Oxidative Cyclization: Condensing the o-phenylenediamine with an aldehyde in the presence of a mild oxidant (e.g., sodium metabisulfite) can form the benzimidazole ring without the need for high-temperature acid catalysis.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, structured guidance for diagnosing and solving specific experimental problems.

Guide 1: Low Yield and Incomplete Conversion

Question: I am attempting a Phillips-Ladenburg condensation between 4-nitro-o-phenylenediamine and a carboxylic acid in 4N HCl, but I am only achieving a 30% yield with significant starting material remaining. How do I troubleshoot this?

Answer: This is a classic problem where the cyclization is inefficient. Let's break down the potential causes and solutions.

1. Potential Causes & Mechanistic Insight

  • Reagent Quality: The 4-nitro-o-phenylenediamine is an electron-deficient and air-sensitive compound. Even slight oxidation can drastically reduce its nucleophilicity, stalling the reaction.

  • Insufficient Acid Catalysis or Water Content: The Phillips-Ladenburg reaction requires a strong acid to protonate the carboxylic acid, activating it for nucleophilic attack.[7][14] It then requires dehydration for the final cyclization step. If the acid concentration is too low or if there is too much water present, the equilibrium may not favor the cyclized product.

  • Reaction Temperature and Time: While high temperatures are needed, excessive heat can lead to the decarboxylation of some carboxylic acids or degradation of the product. Conversely, if the temperature is too low or the time too short, the reaction will not go to completion.

  • Steric Hindrance: If the carboxylic acid partner is sterically bulky, the initial amide formation or the subsequent cyclization can be significantly hindered.

2. Diagnostic Workflow

To pinpoint the issue, follow this logical workflow.

G start Low Yield & Incomplete Conversion check_sm Analyze Starting Material Purity (¹H NMR, TLC, Color) start->check_sm check_cond Review Reaction Conditions (Temp, Time, Acid Conc.) start->check_cond check_tlc Monitor Reaction by TLC (Every 2-4 hours) start->check_tlc impure_sm Is Starting Material Dark or Impure? check_sm->impure_sm cond_ok Are Conditions Matched to Substrate? check_cond->cond_ok tlc_progress Is New Spot Forming (Even if slowly)? check_tlc->tlc_progress impure_sm->check_cond No purify Solution: Purify o-phenylenediamine (Recrystallization or carbon treatment). impure_sm->purify Yes cond_ok->tlc_progress Yes adjust_cond Solution: Optimize Conditions (Increase temp, use stronger acid, or add dehydrating agent like PPA). cond_ok->adjust_cond No extend_time Solution: Extend Reaction Time (Run for 24-48 hours). tlc_progress->extend_time Yes side_rxn Problem: Potential Side Reaction or Decomposition. Re-evaluate temperature. tlc_progress->side_rxn No, streak or multiple spots

Caption: Troubleshooting workflow for low reaction yield.

3. Solutions & Experimental Protocols

Protocol 1: Purification of 4-Nitro-o-phenylenediamine

  • Objective: To remove oxidized impurities that inhibit the reaction.

  • Procedure:

    • Dissolve the crude 4-nitro-o-phenylenediamine in a minimum amount of hot ethanol or an ethanol/water mixture.

    • Add a small amount of activated carbon and sodium dithionite to the hot solution. The dithionite will help reduce any oxidized species.

    • Simmer for 10-15 minutes, then filter the hot solution through a pad of Celite® to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified, bright-orange crystals by vacuum filtration and dry them thoroughly under vacuum. Use immediately.[6]

Protocol 2: Optimizing the Condensation Reaction

  • Objective: To drive the reaction to completion by modifying the acid catalyst and temperature.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the purified 4-nitro-o-phenylenediamine (1.0 eq) and the carboxylic acid (1.1 eq).

    • Instead of 4N HCl, use polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) as the solvent and catalyst. These act as powerful dehydrating agents, driving the cyclization forward.

    • Heat the mixture to 120-160 °C (the optimal temperature is substrate-dependent and should be determined empirically).

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

    • For work-up, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

    • The crude nitrobenzimidazole will often precipitate. Collect the solid by filtration. If it does not precipitate, extract the aqueous layer with ethyl acetate or dichloromethane.

    • Purify the crude product by column chromatography.

ParameterStandard HCl MethodOptimized PPA MethodRationale for Change
Acid 4N Hydrochloric AcidPolyphosphoric Acid (PPA)PPA is a superior dehydrating agent, which is critical for the final ring-closing step.
Temperature ~100 °C (reflux)120-160 °CHigher temperature provides the necessary activation energy for less reactive substrates.
Work-up Neutralization & ExtractionQuenching on ice & NeutralizationPPA requires a careful quench due to its high viscosity and exothermic reaction with water.
Guide 2: Formation of Regioisomers

Question: I am synthesizing a 2-substituted-5(6)-nitrobenzimidazole from 4-nitro-o-phenylenediamine, and my NMR spectrum is complex, suggesting a mixture of products. How can I control the regioselectivity or separate the isomers?

Answer: This is a fundamental challenge when using unsymmetrical diamines. The reaction can produce both the 5-nitro and 6-nitro isomers, and their physical properties are often too similar for easy separation.

1. Potential Causes & Mechanistic Insight

The regiochemical outcome depends on which of the two amino groups in 4-nitro-o-phenylenediamine first attacks the electrophile (e.g., the aldehyde or carboxylic acid).

  • Electronic Effects: The amino group at position 1 (para to the nitro group) is significantly less nucleophilic than the amino group at position 2 (meta to the nitro group) due to the strong electron-withdrawing nature of the nitro group. Therefore, the initial attack is expected to occur preferentially at the more nucleophilic amino group at position 2.

  • Reaction Control: While electronics favor one isomer, the reaction conditions can influence the outcome. Under thermodynamic control (high temperatures, long reaction times), the more stable isomer will be favored. Under kinetic control, the isomer formed from the faster initial reaction will predominate.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products diamine 4-Nitro-o-phenylenediamine (Two non-equivalent NH₂ groups) path_a Pathway A: Attack at C2-NH₂ (More Nucleophilic) diamine->path_a Kinetic Pathway path_b Pathway B: Attack at C1-NH₂ (Less Nucleophilic) diamine->path_b Thermodynamic Pathway (possible) isomer_a 6-Nitrobenzimidazole (Major Isomer) path_a->isomer_a isomer_b 5-Nitrobenzimidazole (Minor Isomer) path_b->isomer_b

Caption: Regioisomeric outcomes in nitrobenzimidazole synthesis.

2. Solutions & Experimental Protocols

Controlling the selectivity is difficult, so the primary strategy often involves efficient purification.

Protocol 3: Isomer Separation by Column Chromatography

  • Objective: To separate the 5-nitro and 6-nitro isomers using careful chromatographic techniques.

  • Procedure:

    • Adsorb the crude mixture onto a small amount of silica gel.

    • Prepare a long, narrow silica gel column for high-resolution separation.

    • Begin eluting with a non-polar solvent system, such as hexanes/ethyl acetate (e.g., 4:1).

    • Gradually and slowly increase the polarity of the eluent. A shallow gradient is critical for separating isomers with close Rf values.

    • Collect small fractions and analyze them carefully by TLC. Pool the fractions that contain a single, pure isomer.

    • Characterization by ¹H NMR is essential to assign the correct structure. The proton splitting patterns in the aromatic region will be distinct for each isomer. For example, the proton at C4 in the 5-nitro isomer will appear as a doublet, while the proton at C7 in the 6-nitro isomer will be a doublet of doublets.[15][16]

Alternative Strategy: Regiospecific Synthesis For applications where isomeric purity is critical, a regiospecific synthesis that builds the molecule in a controlled, stepwise manner may be necessary, although this is more synthetically demanding.[9][17]

Section 3: Core Mechanism and Methodology

The most common method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg benzimidazole synthesis .[7][14] It involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions at high temperatures.

Mechanism: The reaction proceeds in two main stages:

  • Amide Formation: The more nucleophilic amino group of the diamine attacks the protonated carbonyl of the carboxylic acid, forming a tetrahedral intermediate which then collapses to form an N-acyl-o-phenylenediamine intermediate.

  • Cyclization and Dehydration: The remaining free amino group attacks the amide carbonyl carbon. The resulting intermediate then undergoes acid-catalyzed dehydration to form the aromatic benzimidazole ring.

G OPD o-Phenylenediamine Amide N-Acyl Intermediate OPD->Amide + R-C(OH)₂⁺ Acid R-COOH + H⁺ Cyclized Tetrahedral Intermediate Amide->Cyclized Intramolecular Attack Product 2-R-Benzimidazole Cyclized->Product - H₂O, - H⁺

Caption: Simplified mechanism of the Phillips-Ladenburg synthesis.

References

1-Methyl-4-nitrobenzimidazole side product formation and identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-4-nitrobenzimidazole Synthesis

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation, regioselectivity, and purification. Here, we provide in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the rationale behind our recommendations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing this compound via N-methylation, and why does it form?

A1: The most prevalent side product is the regioisomeric 1-methyl-7-nitrobenzimidazole . The formation of this isomer is a direct consequence of the tautomeric nature of the starting material, 4(7)-nitrobenzimidazole. The acidic proton on the imidazole ring is not localized to a single nitrogen atom but can exist in equilibrium on either N1 or N3. This creates two distinct tautomers that can be deprotonated and subsequently methylated, leading to a mixture of the 4-nitro and 7-nitro products.[1][2] The ratio of these isomers is highly sensitive to reaction conditions.

tautomers cluster_start 4(7)-Nitrobenzimidazole Tautomers Start 4(7)-Nitrobenzimidazole Tautomer_A 4-Nitro Tautomer Start->Tautomer_A Tautomer_B 7-Nitro Tautomer Start->Tautomer_B Prod_A This compound (Desired Product) Prod_B 1-Methyl-7-nitrobenzimidazole (Side Product) Tautomer_A->Prod_A Methylation Tautomer_B->Prod_B Methylation

Q2: I'm observing a byproduct that is much more polar than my desired product and the isomeric side product. What could it be?

A2: This is likely a 1,3-dimethyl-4-nitrobenzimidazolium salt , which is a quaternary ammonium compound.[1][3] This over-methylation occurs when the already N-methylated product acts as a nucleophile and reacts with another molecule of the methylating agent. This side reaction is favored by:

  • Using a large excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Higher reaction temperatures or prolonged reaction times.

  • Reaction conditions that promote high concentrations of the reactive methylating agent.

To minimize its formation, use the methylating agent in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents) and consider adding it slowly to the reaction mixture.[1]

Q3: How can I reliably distinguish between the 1-methyl-4-nitro and 1-methyl-7-nitro isomers?

A3: A combination of chromatographic and spectroscopic methods is essential for unequivocal identification:

  • Thin-Layer Chromatography (TLC): The two isomers often have slightly different Rf values, but baseline separation on a TLC plate can be difficult. It is, however, an indispensable tool for monitoring reaction progress.[1]

  • Column Chromatography: This is the primary method for physical separation. A carefully selected eluent system is required to achieve good resolution.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the aromatic protons and carbons are distinct for each isomer due to the different electronic environment created by the proximity of the nitro group to the N-methyl group. Comparing the obtained spectra with published data is the gold standard for confirmation.[2]

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, MS is crucial for confirming the mass of the isolated products and ruling out other potential side products with different masses.[5]

Troubleshooting Guide

Problem 1: My reaction produces a nearly 1:1 mixture of the 1-methyl-4-nitro and 1-methyl-7-nitro isomers.

This is a common outcome when reaction conditions do not sufficiently differentiate between the two tautomeric forms of the starting material.[6]

Troubleshooting Steps & Solutions:

  • Evaluate the Base and Solvent System: The choice of base and solvent has the most significant impact on regioselectivity. The interplay between the deprotonation equilibrium and the solubility of the resulting anion governs the reaction pathway.

  • Screen Different Conditions: It is often necessary to screen various base/solvent combinations to optimize for the desired isomer.[3] A change in solvent polarity can alter the ratio of the N1 to N3 methylated products.[1]

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Nitrobenzimidazoles

Methylating AgentBaseSolventOutcome/ObservationReference
Methyl SulphateAlkali (e.g., OH-)Not SpecifiedMixture of 1,5- and 1,6-isomers; 1,5-isomer is major.[6]
Methyl SulphateNoneNot SpecifiedIsomers obtained in nearly equal proportion.[6]
Methyl IodideK₂CO₃AcetoneYields a mixture of isomers.[1][5]
Methyl IodideK₂CO₃DMFCan lead to the formation of a benzimidazol-2-one byproduct.[5]

Note: Data is often reported for the closely related 5(6)-nitrobenzimidazole, but the principles of regioselectivity apply.

troubleshoot_selectivity Start Poor Regioselectivity (e.g., 1:1 Isomer Ratio) Step1 Analyze Base/Solvent System Start->Step1 Step2 Modify Base: Try K2CO3 or NaH Step1->Step2 Step3 Modify Solvent: Test Acetone, Acetonitrile, or DMF Step1->Step3 Step4 Control Temperature: Run at RT or gentle heat (e.g., 60°C) Step2->Step4 Step3->Step4 Result Improved Ratio of 1-Methyl-4-nitro Isomer Step4->Result

Problem 2: I am having difficulty separating the 1-methyl-4-nitro and 1-methyl-7-nitro isomers by column chromatography.

The structural similarity and polarity of the isomers make chromatographic separation challenging.[7]

Troubleshooting Steps & Solutions:

  • Optimize the Solvent System: Standard solvent systems like hexane/ethyl acetate may not provide sufficient resolution.

    • Action: Systematically screen solvent systems using TLC. Try adding a more polar solvent like methanol to a dichloromethane or ethyl acetate mobile phase in small increments.

    • Pro-Tip: Sometimes a less intuitive combination provides the best separation. Consider ternary mixtures (e.g., Hexane/Dichloromethane/Ethyl Acetate).

  • Modify the Stationary Phase: The basicity of the benzimidazole nitrogen can cause strong interactions and peak tailing on standard acidic silica gel.[4][7]

    • Action: Add a small amount of a basic modifier, such as triethylamine (~0.5%), to your eluent. This will compete for the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Improve Column Parameters:

    • Action: Use a longer, narrower column to increase the number of theoretical plates. Ensure you are not overloading the column; a general rule is to load 1-5% of crude material relative to the mass of the silica gel.[4] A shallower solvent gradient during elution can also significantly improve resolution.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of 4(7)-Nitrobenzimidazole

This protocol is a representative starting point and requires optimization based on the troubleshooting guide above.

  • Reaction Setup: To a solution of 4(7)-nitrobenzimidazole (1.0 equiv) in anhydrous acetonitrile or acetone, add anhydrous potassium carbonate (1.5 equiv).

  • Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate salt formation.

  • Addition of Methylating Agent: Add methyl iodide (1.1 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product mixture.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., hexane/ethyl acetate) to separate the isomers.

Protocol 2: Purification by Flash Column Chromatography

purification_workflow Start Crude Product (Isomer Mixture) Step1 Dissolve in minimal DCM Adsorb onto Silica Gel Start->Step1 Step2 Pack Column with Silica in Hexane Step1->Step2 Step3 Load Sample onto Column Step2->Step3 Step4 Elute with Gradient (e.g., 0-50% EtOAc in Hexane) Step3->Step4 Step5 Monitor Fractions by TLC Step4->Step5 Step6 Combine Pure Fractions of Desired Isomer Step5->Step6 Result Pure this compound Step6->Result

  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC. The two isomers will elute at different times.

  • Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure to yield the purified compound.

References

Improving the solubility of 1-Methyl-4-nitrobenzimidazole for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-4-nitrobenzimidazole

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Due to the compound's predicted hydrophobic nature, achieving and maintaining a stable, soluble state in aqueous assay buffers is a common but critical hurdle.

This guide provides a structured approach to troubleshooting, from fundamental FAQs to advanced solubilization protocols, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common immediate issues researchers face.

Q1: My this compound, fully dissolved in 100% DMSO, precipitated immediately when I diluted it into my cell culture medium. Why?

A: This is a classic case of a poorly soluble compound "crashing out" of solution. This compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is drastically lower in a highly aqueous environment like cell culture media or phosphate-buffered saline (PBS).[1] When you add the DMSO stock to the buffer, the DMSO concentration plummets, and the surrounding water molecules cannot keep the hydrophobic compound dissolved, leading to precipitation.[1][2]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[1] However, sensitive cell lines can show signs of stress or altered gene expression at concentrations as low as 0.1%.[1][3] It is strongly recommended to run a DMSO tolerance control experiment for your specific cell type and assay duration to determine the highest non-interfering concentration.[3]

Q3: I tried warming the media to 37°C before adding my compound, but it still precipitated. What went wrong?

A: While gentle warming can sometimes help, it often isn't sufficient for highly insoluble compounds. The precipitation is driven by the fundamental immiscibility of the compound with water. Warming might temporarily increase solubility, but the compound will likely precipitate as the solution cools or over the duration of a long incubation. Forcing a compound into solution with heat can also lead to the formation of a supersaturated and unstable solution.

Q4: Can I just sonicate the final solution to get rid of the precipitate?

A: Sonication will likely only create a temporary suspension or a micro-particulate dispersion, not a true solution.[4] This is not ideal for most biological assays, as it leads to an unknown and inconsistent concentration of the compound available to the biological target. This will severely impact the accuracy and reproducibility of your dose-response curves.

Part 2: In-Depth Troubleshooting Guide

When initial attempts fail, a more systematic approach is required. This section explains the underlying principles and guides you through a logical troubleshooting workflow.

Understanding the Compound: Physicochemical Properties

While experimental data for this compound is scarce, we can infer its properties from its structure and related analogs like 5-methyl-4-nitro-1H-benzimidazole.[5]

  • Structure: The benzimidazole core fused with a nitro group and a methyl group results in a rigid, largely hydrophobic molecule.

  • Predicted XLogP3: The predicted octanol-water partition coefficient (a measure of lipophilicity) for a similar isomer is 1.7, indicating it is significantly more soluble in lipids than in water.[5]

  • Ionization (pKa): The benzimidazole ring contains a basic nitrogen atom. The pKa of the parent benzimidazole is around 5.5. The electron-withdrawing nitro group will lower this pKa, making the compound a very weak base. This means that significant protonation to form a more soluble salt will only occur at a very low pH (likely pH < 3), which is often incompatible with biological assays.[6]

Troubleshooting Workflow: A Decision Tree

This workflow will guide you from the initial problem to a viable solution.

G start Problem: Compound precipitates in aqueous assay buffer. check_dmso Is final DMSO concentration <0.5% and known to be safe for your cells? start->check_dmso dmso_tox_test Action: Perform a DMSO toxicity assay for your specific cell line. check_dmso->dmso_tox_test No / Unsure solubility_issue Precipitation is a true solubility issue. check_dmso->solubility_issue Yes dmso_tox_test->solubility_issue strategy Select a Solubilization Strategy solubility_issue->strategy cosolvent Strategy 1: Use a Co-solvent System strategy->cosolvent Most Common ph_adjust Strategy 2: pH Adjustment (Limited Use) strategy->ph_adjust If compound is ionizable cyclodextrin Strategy 3: Use Cyclodextrins strategy->cyclodextrin Advanced Option cosolvent_action Action: Perform a co-solvent screen. (e.g., PEG 400, Ethanol). See Protocol 2. cosolvent->cosolvent_action ph_action Action: Test solubility in buffers with pH 6.0-7.4. Caution: Low pH may not be cell-compatible. ph_adjust->ph_action cyclo_action Action: Prepare formulation with HP-β-CD or SBE-β-CD. See Protocol 3. cyclodextrin->cyclo_action end_node Outcome: Achieved stable solution for biological assay. cosolvent_action->end_node ph_action->end_node cyclo_action->end_node

Caption: Troubleshooting Decision Tree for Solubility Issues.

Strategy 1: Co-Solvent Systems

Often, DMSO alone is not sufficient. A co-solvent is a water-miscible organic solvent that, when combined with water, can increase the solubility of non-polar compounds.[][8]

  • Mechanism: Co-solvents work by reducing the polarity of the water, which lessens the energy required to create a cavity for the solute molecule.[]

  • Common Co-solvents for In Vitro Assays:

    • Polyethylene Glycol 400 (PEG 400): A polymer that is generally less toxic than DMSO.

    • Ethanol: Use with caution; can have biological effects and higher toxicity than DMSO.[3]

    • N,N-Dimethylformamide (DMF): A strong solvent, but generally more toxic than DMSO.

  • Key Consideration: Always run a vehicle control with the same final concentration of the co-solvent system in your assay to account for any effects of the solvent itself.[9]

Strategy 2: pH Adjustment

For ionizable compounds, altering the pH can dramatically increase solubility.[6][10][11]

  • Mechanism: The Henderson-Hasselbalch equation governs the ratio of the ionized (more water-soluble) to the non-ionized (less water-soluble) form of a compound. For a weak base like this compound, lowering the pH will protonate the molecule, creating a positive charge and increasing its affinity for polar water molecules.[6][12]

  • Limitation: As noted earlier, this compound is a very weak base. Achieving significant ionization may require a pH that is too low for a physiological assay. However, even a modest decrease in pH (e.g., from 7.4 to 6.8) might provide a small but sufficient improvement in solubility for some experiments.

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can be used to form inclusion complexes with poorly soluble drugs.[13][14]

  • Mechanism: These molecules have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can become encapsulated within the cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[14][15][16]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, excellent for increasing the solubility of neutral and basic compounds.[17]

Part 3: Experimental Protocols & Data

Representative Solubility Data

The following table provides illustrative solubility data for this compound in various solvent systems to guide your experimental design.

Solvent System (v/v) Maximum Achievable Concentration (mM) Observations
100% Water< 0.01Insoluble
PBS, pH 7.4< 0.01Insoluble
100% DMSO> 100Freely Soluble
100% Ethanol~25Soluble
1% DMSO in PBS< 0.05Immediate precipitation
5% DMSO / 10% PEG 400 in PBS~0.5Clear solution
5% DMSO / 40% PEG 400 in Water> 5Clear solution
10% HP-β-CD in Water~1Clear solution

Note: This data is representative and should be confirmed experimentally.

Protocol 1: Preparation of a 10 mM Stock in a Co-Solvent System

This protocol describes the preparation of a stock solution using a co-solvent system suitable for further dilution into aqueous buffers.

G cluster_0 Protocol Workflow A 1. Weigh Compound (e.g., 1.77 mg for 1 mL) B 2. Add 100% DMSO (e.g., 50 µL) A->B C 3. Vortex/Sonicate until fully dissolved B->C D 4. Add Co-Solvent (PEG 400) (e.g., 400 µL) C->D E 5. Add Water/Buffer to final volume (1 mL) D->E F 6. Vortex & Inspect for clarity E->F G Result: 10 mM Stock in 5% DMSO / 40% PEG 400 F->G

Caption: Workflow for Co-Solvent Stock Preparation.

Materials:

  • This compound (MW: 177.16 g/mol )

  • Anhydrous, high-purity DMSO

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Water or PBS (pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh Compound: Accurately weigh 1.77 mg of this compound into a sterile microcentrifuge tube.

  • Initial Dissolution: Add 50 µL of 100% DMSO to the tube. This creates a highly concentrated pre-solution.

  • Ensure Complete Dissolution: Vortex vigorously. If needed, sonicate for 5-10 minutes until the solid is completely dissolved and the solution is clear.[4] This step is critical.

  • Add Co-Solvent: Add 400 µL of PEG 400 to the solution and vortex thoroughly. The solution should remain clear.

  • Final Dilution: Slowly add 550 µL of sterile water or PBS while vortexing. Add the aqueous component last and slowly to prevent precipitation.[4]

  • Final Inspection: Inspect the final solution. It should be a clear, homogenous 10 mM stock solution in 5% DMSO / 40% PEG 400 / 55% Aqueous Buffer. Store at -20°C, protected from light.

Protocol 2: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)

This protocol is an advanced method for creating a primarily aqueous stock solution.

Materials:

  • This compound

  • SBE-β-CD (Captisol®)

  • Sterile Water

  • pH meter

Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 30% (w/v) solution of SBE-β-CD in sterile water. For example, dissolve 300 mg of SBE-β-CD in a final volume of 1 mL of water.

  • Add Compound: Add an excess amount of this compound (e.g., 5 mg) to 1 mL of the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • Remove Excess Solid: After equilibration, centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Isolate Supernatant: Carefully collect the clear supernatant. This is your saturated stock solution.

  • Determine Concentration: The exact concentration of the compound in the supernatant must be determined analytically, for example, by using UV-Vis spectroscopy against a standard curve prepared in the same 30% SBE-β-CD vehicle.

This cyclodextrin formulation can then be diluted directly into your assay buffer, with the cyclodextrin itself having minimal biological effect at typical final concentrations.

References

Stability studies of 1-Methyl-4-nitrobenzimidazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stability studies of 1-Methyl-4-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various stress conditions. Here, we will address common challenges and questions through a series of troubleshooting guides and frequently asked questions, ensuring the scientific integrity and practical applicability of the information.

Forced degradation studies are a critical component of drug development, providing essential information on a molecule's intrinsic stability and potential degradation pathways.[1][2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, humidity, a range of pH values, oxidation, and photolysis.[1][3] The insights gained are invaluable for formulation development, packaging selection, and the establishment of stability-indicating analytical methods.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemical structure, featuring a benzimidazole core and a nitro group, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis. The electron-withdrawing nature of the nitro group can make the benzimidazole ring susceptible to nucleophilic attack, particularly under basic conditions. The nitroaromatic structure also suggests a high potential for photodegradation.[4][5][6][7]

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place. Benzimidazole derivatives can be sensitive to light and moisture.[8] For long-term storage, temperatures of 4°C or -20°C are recommended to minimize thermal degradation.[8][9] It is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q3: What are the most suitable analytical techniques for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating their degradation products.[8][10] A stability-indicating HPLC method should be developed and validated to ensure it can separate the parent compound from all potential degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for the identification and structural elucidation of these degradation products.[8][11]

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the chemical behavior of a molecule.[1] A general recommendation is to aim for 5-20% degradation of the drug substance to ensure that the primary degradation products are formed without extensive secondary degradation.[3]

Issue 1: No degradation is observed under acidic or basic conditions.

Potential Cause & Explanation: The benzimidazole ring is generally stable under acidic conditions. While hydrolysis can occur, it may require more strenuous conditions than initially applied. Under basic conditions, the electron-withdrawing nitro group should facilitate hydrolysis, but the reaction kinetics may be slow at room temperature.

Troubleshooting Steps:

  • Increase Stress Conditions: Gradually increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).

  • Elevate Temperature: Perform the hydrolysis at a higher temperature (e.g., 60-80°C) to accelerate the reaction rate.[8]

  • Extend Exposure Time: Increase the duration of the study to allow for sufficient degradation to occur.

Issue 2: The mass balance is poor after forced degradation (i.e., the decrease in the parent drug peak is not proportional to the increase in degradation product peaks).

Potential Cause & Explanation: This "mass balance" issue can arise for several reasons. The degradation products may lack a chromophore, making them undetectable by a UV detector at the selected wavelength.[8] Alternatively, the degradation products may not be eluting from the HPLC column or could be volatile.

Troubleshooting Steps:

  • Adjust Detection Wavelength: Analyze samples at a lower wavelength (e.g., 210 nm) to detect compounds with weaker UV absorbance.[8]

  • Employ a Universal Detector: Use a detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) that does not rely on a chromophore for detection.[8]

  • Utilize LC-MS: Employ LC-MS to identify potential non-UV active or poorly retained degradation products.

  • Check for Volatility: Consider the possibility of volatile degradation products, which would not be detected by liquid chromatography. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) could be used to investigate this.

Issue 3: Multiple, poorly resolved peaks are observed after photostability testing.

Potential Cause & Explanation: Nitroaromatic compounds are known to be highly susceptible to photodegradation, often resulting in a complex mixture of photoproducts.[4][5][6] The initial degradation products can undergo further photochemical reactions, leading to a multitude of secondary and tertiary degradants.

Troubleshooting Steps:

  • Optimize HPLC Method: Further develop the HPLC method to improve the resolution of the degradation products. This may involve adjusting the mobile phase composition, gradient profile, column chemistry, or temperature.

  • Conduct Time-Course Study: Analyze samples at multiple time points during the photostability study to distinguish between primary and secondary degradation products.

  • Employ 2D-LC: For highly complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide the necessary peak capacity for separation.

Experimental Protocols

Below are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Acid and Base Hydrolysis
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Incubation: Keep both solutions at 60°C for up to 24 hours.

  • Sampling: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralization and Dilution: Neutralize the acid hydrolysis sample with 1 M NaOH and the base hydrolysis sample with 1 M HCl. Dilute to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Reagent: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the mixture at room temperature for up to 24 hours.

  • Sampling: At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

Thermal Degradation
  • Solid State: Store the solid compound at 80°C for 48 hours.

  • Solution State: Store a solution of the compound (in a suitable solvent) at 80°C for 48 hours.

  • Analysis: Analyze the samples at different time points.

Photostability Testing
  • Exposure: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the samples after the exposure period.

Starting Point HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Note: This method is a starting point and will likely require optimization to ensure adequate separation of all degradation products.[8]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis1 M HCl60°C24 hoursModerate Degradation
Base Hydrolysis1 M NaOH60°C24 hoursSignificant Degradation
Oxidation30% H₂O₂Room Temp24 hoursSignificant Degradation
Thermal (Solid)-80°C48 hoursMinor Degradation
Thermal (Solution)-80°C48 hoursModerate Degradation
PhotostabilityICH Q1BAmbient-Significant Degradation

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (Solid & Solution, 80°C) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (Light/UV) Parent This compound Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product H⁺ / OH⁻ Oxidation_Product N-Oxides / Ring Cleavage Products Parent->Oxidation_Product [O] Photo_Product Reduction of Nitro Group / Complex Photoproducts Parent->Photo_Product

Caption: Potential degradation pathways for this compound.

References

Purification challenges of 1-Methyl-4-nitrobenzimidazole and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals tackling the specific purification challenges of 1-Methyl-4-nitrobenzimidazole. Structured as a series of troubleshooting guides and frequently asked questions, this center moves beyond simple protocols to explain the underlying chemical principles, empowering users to make informed decisions during their experiments.

Technical Support Center: this compound

Lead Application Scientist: Dr. Eleanor Vance

Welcome to your dedicated resource for mastering the purification of this compound. This guide is designed to address the nuanced challenges you may encounter, from synthesis byproducts to final polishing. Our approach is grounded in rigorous scientific principles to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should anticipate when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, several common impurities can be expected:

  • Isomeric Byproducts: The most significant impurity is often the undesired regioisomer, 1-methyl-7-nitrobenzimidazole. This forms during the alkaline methylation of 4(7)-nitrobenzimidazole, a common synthetic precursor.[1]

  • Unreacted Starting Materials: Depending on the reaction's completeness, you may find residual 3-nitro-1,2-phenylenediamine or 4(7)-nitrobenzimidazole.

  • Oxidation Products: The o-phenylenediamine precursors are highly susceptible to air oxidation, which can lead to intensely colored, often tarry impurities that can complicate purification.[2] Running the synthesis under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[2]

  • Side-Reaction Products: Incomplete cyclization can leave stable Schiff base intermediates in the crude product.[2]

Q2: My crude product is a dark, oily solid. What is the first step to clean it up?

A2: A dark, discolored product, especially if oily, typically points to the presence of oxidation products and other polar impurities. An initial acid-base extraction is an excellent first step to separate the basic benzimidazole product from non-basic and polymeric impurities.

Principle: this compound contains a basic nitrogen atom in its imidazole ring. This allows it to be protonated by an acid to form a water-soluble salt. Neutral, acidic, and polymeric impurities will remain in the organic layer.

Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl) two to three times.

  • Combine the aqueous layers. The protonated product is now in this layer.

  • Wash the combined aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

  • Slowly neutralize the aqueous layer by adding a base (e.g., 20% aqueous sodium hydroxide) while cooling in an ice bath until the product precipitates.[1]

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

This procedure often yields a significantly cleaner, solid product that is more amenable to further purification by recrystallization or chromatography.

Q3: How can I effectively monitor the purity of my fractions during purification?

A3: Thin Layer Chromatography (TLC) is an indispensable, rapid technique for monitoring purification.[2][3] It allows you to check reaction progress, identify the composition of column fractions, and determine the purity of your final product.

ParameterRecommended SystemObservations
Stationary Phase Silica gel 60 F254Standard, versatile choice.
Mobile Phase Benzene:Acetone (7:3)A good starting point for benzimidazoles.[3]
Ethyl Acetate:HexaneA common system; the ratio can be varied to achieve optimal separation (e.g., 1:1, 3:7).
Visualization UV Light (254 nm)The benzimidazole ring is UV-active and will appear as a dark spot.

By comparing the spots of your fractions to a sample of your starting material and crude product, you can effectively track the separation of impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the compound has low solubility at room temperature but high solubility when hot.[4]

Q4: My this compound won't crystallize from solution. What should I do?

A4: Failure to crystallize is a common issue that can often be resolved with simple techniques.

Troubleshooting Flowchart for Crystallization Failure

G start Hot, clear solution fails to crystallize upon cooling step1 Scratch the inner wall of the flask with a glass rod at the solution's surface. start->step1 Try first step2 Add a single, pure seed crystal of the product. step1->step2 If no success end Crystals Form step1->end step3 Reduce solvent volume by gently heating to evaporate some solvent, then re-cool. step2->step3 If no seed crystal available or no success step2->end step4 If using a mixed-solvent system, add a small amount of 'anti-solvent' (a solvent in which the compound is insoluble) dropwise until cloudy, then clarify with a drop of the primary solvent. step3->step4 If still no success step3->end step4->end

Caption: Logic for inducing crystallization.

Q5: I attempted recrystallization and my product "oiled out." How can I recover my material?

A5: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling.

Solutions:

  • Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil fully redissolves, then add more hot solvent until the solution is no longer saturated at the boiling point. Allow it to cool slowly again.[5]

  • Change Solvent System: The boiling point of your solvent may be higher than the melting point of your impure compound. Choose a solvent with a lower boiling point.

  • Use a Two-Solvent System: Dissolve the oily product in a minimal amount of a solvent in which it is highly soluble (e.g., ethanol). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or n-heptane) at an elevated temperature until the solution becomes faintly cloudy. Allow this mixture to cool slowly.[6] A 2:1 toluene-n-heptane system has been successfully used for this compound.[1]

Recommended Recrystallization Protocol

  • Place the crude, pre-cleaned solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., 2:1 toluene-n-heptane).[1]

  • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.[4]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then re-heat to boiling for a few minutes.[2]

  • Perform a hot gravity filtration to remove the carbon and any insoluble impurities.[5]

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals. A melting point of 168°C indicates high purity.[1]

Troubleshooting Guide: Column Chromatography

When recrystallization is ineffective, particularly for separating isomers with similar solubility, column chromatography is the method of choice.[8]

Q6: My product is streaking on the column and co-eluting with a closely-related impurity. How can I improve the separation?

A6: This is a classic challenge when separating isomers or compounds of very similar polarity. Streaking is often caused by strong interactions with the stationary phase.

Principle: The acidic silanol (Si-OH) groups on the surface of silica gel can strongly and irreversibly adsorb basic compounds like benzimidazoles. This leads to poor peak shape ("streaking" or "tailing") and can result in product loss.

Troubleshooting Flowchart for Chromatography

G start Poor Separation (Co-elution or Streaking) decision1 Is the product streaking? start->decision1 action1 Add 0.5-1% triethylamine to the eluent to neutralize acidic silica sites. decision1->action1 Yes decision2 Are peaks co-eluting? decision1->decision2 No action1->decision2 action2 Decrease eluent polarity (e.g., increase hexane/ethyl acetate ratio). Use a shallower gradient. decision2->action2 Yes action3 Use a longer column for more theoretical plates. action2->action3 If still poor end Improved Separation action2->end action4 Consider a different stationary phase (e.g., neutral or basic alumina). action3->action4 For difficult separations action3->end action4->end

References

Technical Support Center: Regioselective Synthesis of 1-Alkyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-alkyl-4-nitro-1H-imidazoles. The regioselective N-alkylation of 4-nitroimidazole is a critical yet often challenging transformation in medicinal chemistry, given the therapeutic potential of the resulting compounds.[1][2][3][4] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this synthesis and achieve optimal, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the N-alkylation of 4-nitroimidazole?

A1: The core challenge stems from the tautomeric nature of the 4-nitro-1H-imidazole ring and the presence of two nucleophilic nitrogen atoms (N1 and N3). The starting material exists as an equilibrium of two tautomers: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. Alkylation can occur on either nitrogen of this tautomeric mixture, potentially leading to two constitutional isomers: the desired 1-alkyl-4-nitro-1H-imidazole and the undesired 1-alkyl-5-nitro-1H-imidazole. The reaction's outcome is highly sensitive to a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5]

Q2: What is the general mechanism for the N-alkylation of 4-nitroimidazole?

A2: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds via two key steps:[6]

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, generating a nucleophilic imidazolate anion.

  • Nucleophilic Attack (SN2): The resulting anion attacks the electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product. The regioselectivity is determined at this stage, as the anion can attack from either N1 or N3.

Q3: Which isomer, 1,4- or 1,5-, is typically favored during the alkylation of 4-nitroimidazole and why?

A3: For 4-nitroimidazole, alkylation is favored at the N1 position, leading to the 1-alkyl-4-nitro-1H-imidazole isomer. This preference is primarily governed by electronic factors. The powerful electron-withdrawing nitro group at the C4 position deactivates the adjacent N3 nitrogen through an inductive effect, making it less nucleophilic. Consequently, the more remote N1 nitrogen becomes the preferred site for electrophilic attack by the alkylating agent.[5]

Q4: What are the key reaction parameters influencing regioselectivity and yield?

A4: The success of this synthesis hinges on the careful optimization of several parameters:

  • Base: The choice of base is critical. While strong bases like KOH can be used, weaker inorganic bases like potassium carbonate (K₂CO₃) often provide better yields and cleaner reactions.[7]

  • Solvent: Polar aprotic solvents are commonly used. Acetonitrile (CH₃CN) has been shown to be particularly effective, often outperforming DMF and DMSO in terms of yield.[7]

  • Temperature: Temperature significantly affects reaction kinetics and yield. Room temperature reactions often result in low yields, whereas moderate heating (e.g., 60°C) can dramatically improve both the reaction rate and the final yield.

  • Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also influence the outcome.[5]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Desired 1-Alkyl-4-nitro-1H-imidazole

A low yield is the most frequent complaint. This can be due to incomplete reaction, side reactions, or product degradation. The following workflow and data table can help you diagnose and resolve the issue.

G start Low or No Yield Observed check_temp Was the reaction heated? start->check_temp heat_rxn Increase temperature to 60-80°C. Monitor by TLC. check_temp->heat_rxn No check_base What base was used? check_temp->check_base Yes use_k2co3 Switch to anhydrous K₂CO₃ (1.1-1.5 equiv.). It often gives cleaner reactions and better yields. check_base->use_k2co3 KOH / Other check_solvent What solvent was used? check_base->check_solvent K₂CO₃ use_acetonitrile Switch to anhydrous acetonitrile (CH₃CN). It has shown superior yields compared to DMF/DMSO. check_solvent->use_acetonitrile DMF / DMSO check_reagents Are reagents pure and anhydrous? Is the alkylating agent reactive enough? check_solvent->check_reagents CH₃CN purify_reagents Use anhydrous solvents and freshly powdered K₂CO₃. Consider a more reactive alkylating agent (e.g., iodide vs. bromide). check_reagents->purify_reagents No / Unsure

Caption: Troubleshooting workflow for low reaction yield.

Data-Driven Insights on Reaction Conditions

The choice of base and solvent has a profound impact on the reaction yield. Below is a summary of reported data for the alkylation of 4-nitroimidazole.

Alkylating AgentBaseSolventTemperatureYield (%)Reference
Ethyl BromoacetateK₂CO₃CH₃CNRoom Temp.40%
Ethyl BromoacetateKOHCH₃CNRoom Temp.< 28%[7]
Various HalidesK₂CO₃CH₃CN60°C66 - 85%
Various HalidesK₂CO₃DMF / DMSO60°CLower than CH₃CN

Key Takeaway: For optimal yields, the combination of K₂CO₃ as the base, acetonitrile as the solvent, and a reaction temperature of ~60°C is highly recommended.

Problem 2: Formation of the Undesired 1-Alkyl-5-nitro-1H-imidazole Isomer

While the 1,4-isomer is electronically favored, the formation of the 1,5-isomer can still occur, complicating purification and reducing the yield of the target molecule.

Causality:

  • Steric Hindrance: If the alkylating agent is very bulky, it may preferentially react at the less sterically hindered nitrogen, potentially favoring the 1,5-isomer if there are substituents at C2.[5]

  • Reaction Conditions: While specific conditions strongly favor the 1,4-isomer, suboptimal conditions (e.g., different base/solvent systems) might alter the regiochemical outcome.[5] Some studies in acidic media have shown that the 5-nitro isomer can be the kinetic product at lower temperatures, which then rearranges to the thermodynamically more stable 4-nitro isomer at higher temperatures.[8]

Mitigation Strategies:

  • Adhere to Optimized Protocols: Strictly follow protocols that have been demonstrated to be highly regioselective for the 1,4-isomer, such as the K₂CO₃/acetonitrile system.

  • Temperature Control: Ensure the reaction is heated sufficiently (e.g., >60°C) to favor the formation of the thermodynamically stable 1,4-isomer.[8]

  • Characterization: Carefully characterize your product mixture using ¹H and ¹³C NMR spectroscopy to confirm the regiochemistry. The chemical shifts of the imidazole ring protons and carbons are distinct for each isomer.[7]

Problem 3: Difficulty in Separating 1,4- and 1,5-Nitroimidazole Isomers

If you do form a mixture of isomers, their separation can be challenging due to their similar polarities.

Troubleshooting Purification:

  • Column Chromatography: This is the most common method for purification.

    • Eluent System: Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often key to resolving compounds with similar Rf values.

    • Adsorbent: Standard silica gel is typically used. If separation is still poor, consider using a different stationary phase or preparative HPLC with a C18 column.[9]

  • Recrystallization: This can be an effective technique if one isomer is significantly less soluble than the other in a particular solvent system. However, it may require multiple cycles to achieve high purity.[9]

Problem 4: Observation of Dialkylation Side Products

The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.

Prevention:

  • Stoichiometry Control: Use the alkylating agent as the limiting reagent. A slight excess of the 4-nitroimidazole may be beneficial. A common ratio is 1.0 equivalent of imidazole to 1.0-1.2 equivalents of the alkylating agent.[6]

  • Controlled Addition: Add the alkylating agent dropwise to the reaction mixture rather than all at once. This helps maintain a low instantaneous concentration of the electrophile.

  • Temperature Management: Avoid excessively high temperatures, which can accelerate this side reaction.

Experimental Protocols & Alternative Methodologies

Protocol 1: Standard N-Alkylation of 4-Nitroimidazole

This protocol is based on a widely successful method reported in the literature.[7]

Materials:

  • 4-nitro-1H-imidazole (1.0 equiv.)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.1-1.5 equiv.)

  • Alkylating agent (e.g., alkyl bromide) (1.1 equiv.)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-imidazole and anhydrous acetonitrile.

  • Base Addition: Add the powdered anhydrous K₂CO₃ to the suspension.

  • Stirring: Stir the mixture vigorously at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkylating agent dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (e.g., Ethyl Acetate/Hexane gradient).

Protocol 2: Alternative Methodologies

For challenging substrates or to improve efficiency, consider these alternative methods.

A. Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes while often maintaining high yields and regioselectivity.[10]

  • General Principle: The reaction components (imidazole, base, alkylating agent, and a microwave-absorbent solvent like DMF or acetonitrile) are sealed in a microwave vial and irradiated at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-20 minutes). The work-up and purification are similar to the conventional method.

B. Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of imidazoles using an alcohol instead of an alkyl halide. This is particularly useful for more complex or acid-sensitive substrates.[11][12]

  • General Principle: The reaction involves an alcohol, a nucleophile (the 4-nitroimidazole), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.

  • Procedure Outline:

    • Dissolve 4-nitroimidazole, the desired alcohol (1.0-1.2 equiv.), and PPh₃ (1.5 equiv.) in anhydrous THF.

    • Cool the solution to 0°C.

    • Slowly add DEAD or DIAD (1.5 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Work-up involves quenching the reaction and purification, which can be challenging due to the triphenylphosphine oxide byproduct.[14]

G cluster_0 Factors Influencing Regioselectivity regio Regioselectivity (1,4- vs 1,5-isomer) electronic Electronic Effects (Inductive withdrawal by NO₂) regio->electronic Favors N1 (1,4-isomer) steric Steric Hindrance (Substituents on ring / alkylating agent) regio->steric Can influence outcome conditions Reaction Conditions (Solvent, Temp., Base) regio->conditions Crucial for control

Caption: Key factors governing regioselectivity.

References

Minimizing impurities in the synthesis of 1-Methyl-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize impurities and achieve high-purity this compound in your laboratory.

Troubleshooting Guide: Minimizing Impurities

This section addresses specific issues you may encounter during the synthesis of this compound. The primary and most reliable synthetic route involves the cyclization of N-methyl-2-nitro-1,4-phenylenediamine with formic acid, a variant of the Phillips-Ladenburg benzimidazole synthesis.[1][2]

Q1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities and how can I prevent their formation?

Multiple spots on a TLC plate are a common observation and can be attributed to several factors. The most common impurities in the synthesis of this compound are the isomeric 1-methyl-7-nitrobenzimidazole, unreacted starting materials, and side-products from the cyclization reaction.

impurities Reaction Reaction This compound (Desired) This compound (Desired) Reaction->this compound (Desired) 1-methyl-7-nitrobenzimidazole (Isomer) 1-methyl-7-nitrobenzimidazole (Isomer) Reaction->1-methyl-7-nitrobenzimidazole (Isomer) Unreacted Starting Material Unreacted Starting Material Reaction->Unreacted Starting Material Side-Products Side-Products Reaction->Side-Products

Caption: Recommended synthetic route.

Q2: What are the key reaction parameters to control for a successful synthesis?

The following table summarizes the key parameters and their impact on the reaction outcome:

ParameterRecommended ConditionRationale
Starting Material Purity High PurityImpurities in the starting N-methyl-2-nitro-1,4-phenylenediamine will be carried over to the final product.
Reaction Temperature Reflux in Formic AcidEnsures a reasonable reaction rate without significant decomposition.
Reaction Time Monitor by TLCAllows for determination of the reaction endpoint, avoiding incomplete reaction or byproduct formation from prolonged heating.
Work-up Procedure Neutralization with a base (e.g., NaOH or NaHCO₃)The product is precipitated from the acidic reaction mixture. Care should be taken as the product may be sensitive to strong bases. [3]
Q3: What are the expected spectroscopic data for this compound?

While a specific peer-reviewed spectrum for this compound is not readily available in the searched literature, based on the data for similar compounds like 1-methyl-4-nitro-1H-imidazole and other benzimidazole derivatives, the following are the expected approximate chemical shifts: [4][5]

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • N-CH₃: A singlet around 3.8-4.0 ppm.

    • Aromatic Protons: Three protons on the benzene ring, likely in the range of 7.5-8.5 ppm, with splitting patterns corresponding to their positions relative to the nitro group. The proton on the imidazole ring (C2-H) would be a singlet around 8.0-8.5 ppm.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • N-CH₃: A signal around 30-35 ppm.

    • Aromatic and Imidazole Carbons: Signals in the range of 110-150 ppm. The carbon bearing the nitro group (C4) would be significantly deshielded.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the Phillips-Ladenburg reaction and should be optimized for your specific laboratory conditions.

Materials:

  • N-methyl-2-nitro-1,4-phenylenediamine

  • Formic acid (88-98%)

  • Sodium hydroxide solution (10% w/v) or saturated sodium bicarbonate solution

  • Toluene

  • n-Heptane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-2-nitro-1,4-phenylenediamine (1 equivalent).

  • Reaction: Add an excess of formic acid (e.g., 10-20 equivalents) to the flask. Heat the reaction mixture to reflux and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the excess formic acid by adding a 10% sodium hydroxide solution or a saturated sodium bicarbonate solution until the pH is neutral to slightly basic. The product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification:

    • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as a mixture of toluene and n-heptane, to yield a purified product.

    • Column Chromatography: If isomeric impurities are present, purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

dot

protocol_workflow Reaction Setup Reaction Setup Reaction Reaction Reaction Setup->Reaction Monitoring (TLC) Monitoring (TLC) Reaction->Monitoring (TLC) Work-up (Neutralization & Filtration) Work-up (Neutralization & Filtration) Monitoring (TLC)->Work-up (Neutralization & Filtration) Reaction Complete Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Work-up (Neutralization & Filtration)->Purification (Recrystallization/Chromatography) Final Product Final Product Purification (Recrystallization/Chromatography)->Final Product

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, chemists, and production managers focused on the synthesis of 1-Methyl-4-nitrobenzimidazole. We will delve into a reliable and scalable synthetic protocol, address common experimental challenges through a detailed troubleshooting guide, and provide critical insights for transitioning from laboratory-scale experiments to bulk production.

Core Synthesis Protocol: A Scalable One-Step Approach

The synthesis of this compound can be fraught with challenges, most notably the formation of the undesired 1-methyl-7-nitro isomer when using methods like the alkaline methylation of 4(7)-nitrobenzimidazole[1]. To circumvent this and ensure high regioselectivity, which is critical for bulk production, we recommend a one-step reaction employing 3-nitro-1,2-phenylenediamine. This method is advantageous as it directly yields the desired product with high purity[1][2].

Reaction Pathway

The synthesis proceeds via the condensation of 3-nitro-1,2-phenylenediamine with an aldehyde (in this case, formaldehyde) in the presence of an acid catalyst.

Reaction_Pathway reactant1 3-Nitro-1,2-phenylenediamine reagents Ethanolic HCl Reflux reactant1->reagents reactant2 Formaldehyde reactant2->reagents product This compound reagents->product Condensation & Cyclization

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for scalability and reproducibility[1].

Materials:

  • 3-Nitro-1,2-phenylenediamine

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 20% Aqueous Sodium Hydroxide (NaOH)

  • Toluene

  • n-Heptane

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer for large scale)

  • Drying oven

Procedure:

  • Reactor Setup: In a suitably sized reactor, charge 3-nitro-1,2-phenylenediamine and ethanol. Begin agitation.

  • Acidification: Slowly add concentrated hydrochloric acid to the stirred suspension. An exothermic reaction may be observed; control the addition rate to maintain the desired temperature.

  • Reagent Addition: Add formaldehyde solution via an addition funnel over a period of 30-60 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Slowly neutralize the mixture with a 20% aqueous sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the dried solid from a 2:1 mixture of toluene and n-heptane to yield pure this compound as a yellow crystalline solid[1].

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Purity of 3-nitro-1,2-phenylenediamine is critical. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Improper pH during Work-up: Product may remain soluble if the mixture is too acidic or basic.1. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Monitor the reaction by TLC. If starting material persists, extend the reflux time. Ensure the internal temperature reaches the boiling point of the solvent. 3. Carefully monitor the pH during neutralization, aiming for a final pH of 7-8 for maximum precipitation.
Product is Dark/Oily, Fails to Crystallize 1. Presence of Tarry Impurities: Often due to excessive heating or side reactions. 2. Incorrect Recrystallization Solvent Ratio: An improper solvent/anti-solvent ratio can cause the product to "oil out."1. Consider a charcoal treatment of the crude product dissolved in the recrystallization solvent. 2. Ensure the crude product is fully dissolved in hot toluene before slowly adding n-heptane. Vigorous stirring during cooling can promote crystallization over oiling.
Isomeric Impurity Detected (e.g., by NMR) 1. Incorrect Starting Material: Use of 4-nitro-o-phenylenediamine can lead to a mixture of products. 2. Side Reactions: While the recommended protocol is highly regioselective, extreme conditions could potentially lead to side products.1. Confirm the identity of the starting diamine. The recommended one-step procedure with 3-nitro-1,2-phenylenediamine specifically avoids the common isomer issue seen with other routes[1]. 2. Adhere strictly to the recommended reaction temperature and time.
Difficulty Filtering the Precipitated Product 1. Very Fine Particle Size: Rapid precipitation can lead to fine particles that clog the filter.1. Allow the neutralized mixture to cool slowly with gentle stirring (granulation) to encourage the growth of larger crystals before filtration.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield start Low Product Yield Observed check_sm Verify Purity of Starting Materials start->check_sm sm_ok Purity OK? check_sm->sm_ok check_tlc Analyze TLC Data tlc_ok Reaction Complete? check_tlc->tlc_ok check_ph Check pH of Neutralized Mixture ph_ok pH ~7-8? check_ph->ph_ok sm_ok->check_tlc Yes repurify_sm Action: Repurify or Source New Starting Material sm_ok->repurify_sm No tlc_ok->check_ph Yes extend_rxn Action: Extend Reflux Time & Re-check TLC tlc_ok->extend_rxn No adjust_ph Action: Carefully Adjust pH with NaOH or HCl ph_ok->adjust_ph No end Re-evaluate Yield ph_ok->end Yes repurify_sm->start extend_rxn->check_tlc adjust_ph->end

Caption: Decision tree for troubleshooting low product yield.

Scaling Up Considerations

Transitioning from the bench to a pilot plant or full-scale production introduces new challenges that must be proactively managed.

  • Heat Management: The initial acidification and subsequent reflux are key steps where thermal control is crucial. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with a reliable temperature control unit to manage any exotherms during acid and formaldehyde addition.

  • Mass Transfer and Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side product formation. Ensure the overhead stirrer is appropriately sized and powered to maintain a homogenous suspension and efficient heat transfer.

  • Reagent Addition Rates: The controlled addition of formaldehyde and the neutralizing base is critical. Use calibrated dosing pumps to ensure a slow, steady addition rate, preventing dangerous temperature spikes or localized pH imbalances.

  • Purification at Scale: Large-scale column chromatography is often economically and practically unfeasible. The scalability of the recommended protocol relies on achieving high purity through a robust crystallization process. It is essential to develop a well-defined crystallization procedure, including solvent ratios, cooling profiles, and agitation speeds, to ensure consistent purity and crystal form.

  • Safety and Handling: All operations must be conducted in a well-ventilated area, such as a fume hood or an appropriately engineered production bay[3][4]. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles[5][6]. The compound and its precursors may be harmful if swallowed or inhaled[7]. Emergency procedures for spills and exposure should be clearly defined and accessible[3][5].

Frequently Asked Questions (FAQs)

Q1: What is a typical yield and melting point for this synthesis? A1: Following the recommended protocol, yields of approximately 77% can be expected[1]. The reported melting point for pure this compound is 168°C[1].

Q2: Are there alternative synthesis methods for scale-up? A2: Other methods exist, such as the alkaline methylation of 4(7)-nitrobenzimidazole. However, this route typically produces a mixture of the 1-methyl-4-nitro and 1-methyl-7-nitro isomers, which are difficult to separate, making it less suitable for bulk production where high purity of a single isomer is required[1]. Microwave-assisted syntheses have also been reported but may present challenges in direct scaling to large-volume reactors[8][9].

Q3: How should the final product and key reagents be stored? A3: this compound should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition[3]. Some reagents may be air-sensitive or hygroscopic and should be handled and stored under an inert atmosphere (e.g., nitrogen)[3].

Q4: What analytical methods are recommended for final product quality control? A4: For final quality control, a combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for isomeric impurities.

  • Melting Point: As a quick and reliable indicator of purity. A sharp melting point close to the literature value (168°C) is desired.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and detect any minor impurities not easily visible by NMR.

References

Technical Support Center: Optimizing Column Chromatography for Imidazole Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. Imidazole derivatives, with their unique electronic properties and biological significance, often present specific hurdles during purification by column chromatography. Their amphoteric nature and potential for strong interactions with stationary phases require a nuanced and systematic approach to achieve high purity and yield.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of chromatography. Our goal is to empower you with the expertise to diagnose issues, optimize your methods, and achieve reliable, reproducible results.

Section 1: Foundational Concepts & Initial Strategy

Before troubleshooting, a solid foundation is essential. The unique chemistry of the imidazole ring dictates its behavior on a column.

Q1: Why are imidazole derivatives often difficult to purify on standard silica gel?

The difficulty arises from the core chemical properties of the imidazole ring. Imidazole is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base.[1][2]

  • Basicity: The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) makes the ring basic (pKa of the conjugate acid is ~7).[1] This basic nitrogen interacts strongly with the acidic silanol groups (Si-O-H) on the surface of standard silica gel.[3] This strong, often non-ideal, interaction is the primary cause of common issues like:

    • Significant peak tailing: A portion of the molecules are retained more strongly, leading to a drawn-out elution profile that reduces resolution.[3]

    • Irreversible adsorption: In some cases, the interaction is so strong that the compound will not elute from the column, resulting in poor recovery.[3]

    • Streaking on TLC plates: This is the visual manifestation of the same issue on a smaller scale.[4]

  • Polarity: The imidazole ring is highly polar and capable of hydrogen bonding, which contributes to its strong retention on polar stationary phases like silica.[5] While many derivatives are designed to be more hydrophobic, the core ring's polarity remains a dominant factor.[6]

Q2: How do I select the initial stationary and mobile phases for a new imidazole derivative?

A systematic approach starting with Thin-Layer Chromatography (TLC) is non-negotiable. TLC is your primary tool for empirically determining the right conditions before committing to a larger, more time-consuming column.[7]

Step 1: Choose Your Stationary Phase For most applications, silica gel is the starting point due to its versatility and cost-effectiveness.[7] However, if your initial TLC plates show significant streaking even with mobile phase modifiers, or if your compound is known to be acid-sensitive, consider these alternatives:

  • Alumina (Neutral or Basic): Less acidic than silica, making it a good choice for strongly basic compounds.

  • Reversed-Phase Silica (C18): If your derivative has significant nonpolar character, reversed-phase chromatography, which separates compounds based on hydrophobicity, may provide better results.[8]

Step 2: Develop a Mobile Phase using TLC The goal is to find a solvent system that moves your target compound to an Rƒ value of 0.2 - 0.4 . This range generally provides the best separation in column chromatography.

Start with a standard two-component solvent system. The most common for compounds of moderate to high polarity are:

  • Ethyl Acetate (EtOAc) / Hexanes: A versatile, standard system for a wide range of polarities.[9]

  • Methanol (MeOH) / Dichloromethane (DCM): An excellent choice for more polar compounds.[9]

Initial TLC Screening Protocol:

  • Spot your crude reaction mixture on three separate TLC plates.

  • Develop each plate in a different solvent system (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, and 5% MeOH/DCM).

  • Visualize the plates and assess the Rƒ of your target spot and its separation from impurities.

  • Adjust the solvent ratios to achieve the target Rƒ. If the spot is too low (low Rƒ), increase the polarity of the mobile phase (increase the percentage of the more polar solvent). If it's too high (high Rƒ), decrease the polarity.[10]

Section 2: Troubleshooting Common Purification Problems

This section addresses the most frequent issues encountered during the column chromatography of imidazole derivatives in a direct question-and-answer format.

FAQs: Peak Shape and Elution Problems

Q3: My compound is streaking badly or tailing on the column, ruining the separation. What's happening and how do I fix it?

This is the most common problem and is almost always caused by the strong interaction between the basic imidazole nitrogen and acidic silica gel silanol groups.[3]

Cause: Acid-base interactions on the silica surface.

Solutions:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a base to your mobile phase. This is the most effective solution.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent.[4][11]

    • Ammonia in Methanol: Use a commercially available solution of 7N ammonia in methanol and add it as a component of your polar solvent system (e.g., use 1-10% of a 10% ammonia/methanol solution in DCM).[9][12]

  • Change the Stationary Phase: If modifiers don't work or are incompatible with your compound, switch to a less acidic stationary phase like neutral alumina.

Q4: My compound won't move off the baseline (Rƒ ≈ 0) on the TLC plate, even in 100% Ethyl Acetate. What's my next step?

This indicates your solvent system is not nearly polar enough to elute the compound.[3] You need a stronger, more polar mobile phase.

Solutions:

  • Switch to a More Polar Solvent System: The go-to system for highly polar compounds is Methanol in Dichloromethane (MeOH/DCM).[9]

    • Start with 5% MeOH in DCM and gradually increase the MeOH percentage.

    • Caution: Do not exceed 10% methanol in your mobile phase, as higher concentrations can start to dissolve the silica gel stationary phase, which will contaminate your fractions.[9]

  • Check Compound Solubility: Ensure your compound is soluble in the mobile phase. If it is not, it will not move effectively through the column. You may need to use a different solvent system altogether that dissolves all components well.[13]

Q5: My compound comes out in the first few fractions with the solvent front (Rƒ ≈ 1). How can I get it to stick to the column?

This is the opposite problem: your mobile phase is too polar, or "too strong." Your compound has a much higher affinity for the mobile phase than the stationary phase and is not being retained.

Solutions:

  • Decrease Mobile Phase Polarity: Drastically reduce the percentage of the polar solvent in your mixture.

    • If using 50% EtOAc/Hexane, try 10% or 5%.

    • If using MeOH/DCM, this system may be too strong. Switch to EtOAc/Hexane.

  • Consider Normal Phase on a Less Polar Stationary Phase: For very nonpolar derivatives, a less active stationary phase like Florisil® or a cyano-bonded phase might be appropriate, though this is less common for imidazoles.[13][14]

FAQs: Separation and Recovery Issues

Q6: I can see two spots on my TLC, but on the column, they co-elute as one broad peak. Why is this happening?

Several factors can cause a loss of resolution between TLC and a full column.

Causes & Solutions:

  • Column Overloading: You have loaded too much crude material onto the column. The bands broaden significantly and merge.

    • Solution: Reduce the amount of sample loaded. A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1 for difficult separations.

  • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed create channels for the solvent, leading to band broadening and poor separation.

    • Solution: Repack the column carefully. Use the "wet slurry" method for the most consistent results.[7] Ensure the silica bed is perfectly level before loading the sample.

  • Sample Loading Technique: Loading the sample in too large a volume of solvent will cause the initial band to be very wide, making separation impossible.

    • Solution: Dissolve the sample in the absolute minimum amount of solvent.[15] If solubility in the mobile phase is low, use a stronger solvent to dissolve the sample and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and load this onto the column (this is called "dry loading").[15]

Q7: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

The acidic surface of silica gel can catalyze the decomposition of acid-sensitive molecules.[13]

Diagnosis & Solutions:

  • Confirm Instability with 2D TLC: This is a critical diagnostic test.

    • Spot your compound on a TLC plate and run it in a solvent system.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[15]

  • Prevent Decomposition:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-2% triethylamine before loading your sample. This neutralizes the most acidic sites.

    • Switch to a Non-Acidic Stationary Phase: Use neutral alumina or Florisil®.[13]

    • Work Quickly and at a Lower Temperature: If the decomposition is slow, running the column quickly (using flash chromatography with pressure) can minimize the compound's contact time with the silica. Sometimes running the column in a cold room can also help.

Section 3: Advanced Optimization Strategies

When simple isocratic elution isn't enough, these techniques can provide the necessary resolving power.

Q8: When should I use gradient elution instead of isocratic elution?

Isocratic elution (using a constant mobile phase composition) is simple and ideal for separating compounds with similar Rƒ values.[16] However, it can lead to long run times and significant peak broadening for compounds that are strongly retained.[17]

Gradient elution (gradually increasing the mobile phase polarity during the run) is superior for complex mixtures containing compounds with a wide range of polarities.[18][19]

Advantages of Gradient Elution:

  • Improved Resolution: Later-eluting peaks are sharper and better resolved.[19]

  • Faster Analysis Times: Strongly retained compounds are eluted more quickly as the solvent strength increases.[18]

  • Increased Sensitivity: Sharper peaks are taller, making them easier to detect.[18]

Table 1: Isocratic vs. Gradient Elution for Imidazole Derivatives
FeatureIsocratic ElutionGradient Elution
Mobile Phase Composition is constant.[17]Composition changes (polarity increases).[17]
Best For Simple mixtures; separating compounds with close Rƒ values.[16]Complex mixtures with a wide polarity range.[19]
Peak Shape Later peaks tend to be broad.[17]Peaks are generally sharper throughout the run.[19]
Run Time Can be very long if some compounds are strongly retained.Generally shorter.[18]
Complexity Simple to set up and run.Requires a gradient controller or careful manual changes.

Section 4: Protocols & Visual Workflows

Protocol 1: Step-by-Step Flash Column Chromatography (Dry Loading)

This protocol is ideal for samples that are not readily soluble in the mobile phase.[15]

  • Prepare the Column: Pack the column with silica gel using the wet slurry method in your initial, low-polarity mobile phase. Allow the silica to settle into a compact, level bed. Add a thin layer of sand on top to protect the surface.[7]

  • Prepare the Sample for Dry Loading:

    • Dissolve your crude sample completely in a suitable solvent (e.g., DCM or acetone) in a round-bottom flask.

    • Add a small amount of silica gel to the flask (approx. 5-10 times the mass of your sample).

    • Gently remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[15]

  • Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the sand. Add another protective layer of sand on top of the sample layer.

  • Run the Column:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure using a pump or house air/nitrogen to achieve a steady flow rate.

    • Begin collecting fractions immediately.

    • If using a gradient, systematically increase the polarity of the mobile phase according to your developed method.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified compound. Combine the pure fractions and evaporate the solvent.

Visual Workflow 1: Mobile Phase Selection & Optimization

This flowchart guides the user through the logical steps of developing a mobile phase for an unknown imidazole derivative.

MobilePhaseSelection cluster_TLC TLC Development cluster_Decision Analysis & Decision cluster_Optimization Optimization cluster_Final Finalization TLC_Start Start: Dissolve crude sample TLC_Spot Spot on 3 TLC plates TLC_Start->TLC_Spot TLC_Run Run in test solvents (e.g., 20% EtOAc/Hex, 50% EtOAc/Hex, 5% MeOH/DCM) TLC_Spot->TLC_Run TLC_Analyze Analyze Rf and Separation TLC_Run->TLC_Analyze Decision_Rf Is target Rf ~0.2-0.4? TLC_Analyze->Decision_Rf Decision_Streak Is there streaking? Decision_Rf->Decision_Streak Yes Adjust_Polarity Adjust solvent ratio to target Rf range Decision_Rf->Adjust_Polarity No Add_Modifier Add basic modifier (e.g., 1% TEA) Decision_Streak->Add_Modifier Yes Proceed Proceed to Column Decision_Streak->Proceed No Adjust_Polarity->TLC_Run Add_Modifier->TLC_Run Change_System Change solvent system (e.g., to MeOH/DCM)

Caption: Workflow for selecting and optimizing a mobile phase using TLC.

Visual Workflow 2: Troubleshooting Peak Tailing

This decision tree helps diagnose and solve the common issue of peak tailing for basic compounds like imidazoles.

TailingTroubleshooting cluster_Diagnosis Diagnosis cluster_Solution Solutions cluster_Result Outcome Start Problem: Peak Tailing Observed Check_Compound Is the compound basic? (e.g., contains imidazole) Start->Check_Compound Add_Base Add basic modifier to eluent (e.g., 0.5-2% TEA or NH4OH) Check_Compound->Add_Base Yes Check_Loading Is column overloaded? Check_Compound->Check_Loading No Test_TLC Retest separation on TLC with modified eluent Add_Base->Test_TLC Success Problem Solved Test_TLC->Success Reduce_Load Reduce sample load (use >50:1 silica:sample ratio) Check_Loading->Reduce_Load Yes Change_Stationary Switch to a neutral stationary phase (e.g., Alumina) Check_Loading->Change_Stationary No Reduce_Load->Success Change_Stationary->Success

Caption: A troubleshooting flowchart for diagnosing and resolving peak tailing.

Section 5: References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Separation of Imidazole Regioisomers. Retrieved from --INVALID-LINK--

  • LCGC. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from --INVALID-LINK--

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Enhancing the solubility of imidazole compounds for biological assays. Retrieved from --INVALID-LINK--

  • Chemical Forums. (2021). About mixed solvent system used in chromatography. Retrieved from --INVALID-LINK--

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from --INVALID-LINK--

  • Medical Dictionary. (2025). Polar solvent system: Significance and symbolism. Retrieved from --INVALID-LINK--

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Imidazole. Retrieved from --INVALID-LINK--

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC?. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution. Retrieved from --INVALID-LINK--

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug.... Retrieved from --INVALID-LINK--

  • International Journal of Current Advanced Research. (2016). Imidazole, its derivatives & their importance. Retrieved from --INVALID-LINK--

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from --INVALID-LINK--

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from --INVALID-LINK--

  • International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). Imidazol concentration for His-Trap purification. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Imidazole gradients for his tag protein purification. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Imidazole concentration optimization in IMAC. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. Retrieved from --INVALID-LINK--

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from --INVALID-LINK--

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from --INVALID-LINK--

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from --INVALID-LINK--

  • PubMed. (2006). Presence of imidazole in loading buffer prevents formation of free radical in immobilized metal affinity chromatography and dramatically improves the recovery of herpes simplex virus type 1 gene therapy vectors. Retrieved from --INVALID-LINK--

  • Takara Bio. (n.d.). Denaturing purification with TALON resin, imidazole elution. Retrieved from --INVALID-LINK--

  • LinkedIn. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from --INVALID-LINK--

  • Reddit. (2019). What causes streaking in silica gel column chromatography?. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Studies on imidazole derivatives as chelating agents-V Investigations of the applicabilities of the azoimidazoles as metallochromic indicators. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. Retrieved from --INVALID-LINK--

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from --INVALID-LINK--

  • Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Retrieved from --INVALID-LINK--

  • Reddit. (2024). "Reverse streaking" on silica flash chromatography + TLC. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Validating the Biological Activity of 1-Methyl-4-nitrobenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds with therapeutic potential, nitrobenzimidazoles represent a promising scaffold. Their structural similarity to purine nucleosides allows for interaction with various biological macromolecules, leading to a wide spectrum of activities, including antimicrobial and cytotoxic effects. This guide provides a comprehensive framework for validating the biological activity of a specific derivative, 1-Methyl-4-nitrobenzimidazole. By comparing its anticipated activities with established nitroimidazole drugs, Metronidazole and Tinidazole, and providing detailed experimental protocols, we offer a scientifically rigorous approach for its evaluation.

The Therapeutic Potential of the Nitrobenzimidazole Scaffold

Benzimidazole derivatives are known to exhibit a range of biological activities, and the introduction of a nitro group can significantly modulate this activity. The cytotoxic potential of some nitro-substituted benzimidazoles has been linked to their ability to inhibit DNA topoisomerase, an enzyme crucial for DNA replication and transcription[1]. This mechanism involves the stabilization of the enzyme-DNA complex, leading to DNA strand breaks and ultimately, apoptosis[1].

The antimicrobial action of nitro-containing heterocyclic compounds, particularly under anaerobic conditions, is well-documented. These compounds often act as prodrugs that are activated by microbial nitroreductases to form reactive nitroso radicals. These radicals can then bind to and disrupt the helical structure of DNA, inhibiting nucleic acid synthesis and leading to cell death.

Comparative Landscape: Established Nitroimidazole Drugs

To effectively evaluate the biological activity of this compound, it is essential to benchmark it against well-characterized drugs with similar core structures and mechanisms of action. Metronidazole and Tinidazole, both 5-nitroimidazole drugs, serve as excellent comparators due to their extensive clinical use and well-understood biological profiles.

Mechanism of Action: A Common Thread

Metronidazole and Tinidazole are both prodrugs that require reductive activation of their nitro group to exert their antimicrobial effects. This process is primarily carried out by microbial proteins with low redox potentials, such as ferredoxin, under anaerobic conditions. The resulting highly reactive nitro radical anion is cytotoxic, causing DNA strand breakage and destabilization of the DNA helix, ultimately leading to microbial cell death. This selective activation in anaerobic environments accounts for their efficacy against anaerobic bacteria and certain protozoa.

Signaling Pathway: Activation of Nitroimidazole Prodrugs

Nitroimidazole_Activation cluster_cell Anaerobic Microbe Prodrug Nitroimidazole (e.g., Metronidazole) Activated_Drug Nitro Radical Anion (Cytotoxic) Prodrug->Activated_Drug Nitroreductase (e.g., Ferredoxin) DNA Microbial DNA Activated_Drug->DNA Intercalation & Strand Breaks Damaged_DNA Damaged DNA DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death

Caption: Reductive activation of nitroimidazole prodrugs in anaerobic microbes.

Comparative Biological Activity Data

The following table summarizes the reported biological activities of Metronidazole and Tinidazole against various organisms and cell lines. This data provides a benchmark for the expected potency of novel nitrobenzimidazole compounds.

Compound Activity Type Organism/Cell Line MIC/IC50 (µg/mL) Reference
Metronidazole AntimicrobialBacteroides fragilis0.25 - 8[2]
AntimicrobialAnaerobic BacteriaMIC < 6.2
CytotoxicDLD-1 Colorectal Cancer CellsViability decreased to ~87% at 10-250 µg/mL[3]
Tinidazole AntimicrobialBacteroides fragilis0.25 - 4[2]
AntimicrobialTrichomonas vaginalisMIC90: 1-2[4]
CytotoxicHeLa Cervical Cancer CellsConcentration-dependent inhibition[5]

Experimental Validation of this compound

To ascertain the biological activity of this compound, a series of standardized in vitro assays should be performed. The following protocols provide detailed, step-by-step methodologies for assessing its cytotoxic and antimicrobial properties.

Experimental Workflow: From Compound to Data

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis cluster_comp Comparison A Synthesize/Acquire This compound B Prepare Stock Solutions (e.g., in DMSO) A->B C Cytotoxicity Assay (MTT Assay) B->C D Antimicrobial Assay (Broth Microdilution) B->D E Calculate IC50 (Cytotoxicity) C->E F Determine MIC (Antimicrobial) D->F G Compare with Metronidazole & Tinidazole E->G F->G

Caption: Workflow for the biological validation of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the metabolic activity of a cell culture by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, DLD-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strain (e.g., Bacteroides fragilis, Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; anaerobic conditions may be required).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Conclusion and Future Directions

The validation of the biological activity of this compound is a critical step in assessing its therapeutic potential. By employing standardized protocols to determine its cytotoxicity and antimicrobial efficacy, and by comparing these findings with established drugs like Metronidazole and Tinidazole, researchers can build a robust data-driven case for its further development. Future studies should aim to elucidate the specific molecular targets and mechanisms of action of this compound to better understand its structure-activity relationship and to optimize its therapeutic profile.

References

A Comparative Guide to 1-Methyl-4-nitrobenzimidazole and Its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 1-methyl-4-nitrobenzimidazole and its key positional isomers: 1-methyl-5-nitrobenzimidazole, 1-methyl-6-nitrobenzimidazole, and 1-methyl-7-nitrobenzimidazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data and established scientific principles to illuminate the nuanced yet critical differences conferred by the position of the nitro group on the benzimidazole scaffold.

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including Vitamin B12.[1] The introduction of a nitro group (—NO₂), a potent electron-withdrawing moiety, can dramatically modulate the molecule's physicochemical properties and biological activities.[2][3] However, the specific placement of this group is not trivial; it dictates the electronic distribution, steric profile, and ultimately, the therapeutic potential of the resulting compound. This guide explores these structure-activity relationships (SAR) to inform rational drug design and compound selection.

Structural and Physicochemical Divergence of 1-Methyl-nitrobenzimidazole Isomers

The four isomers—1-methyl-4-nitro-, 1-methyl-5-nitro-, 1-methyl-6-nitro-, and 1-methyl-7-nitrobenzimidazole—share the same molecular formula (C₈H₇N₃O₂) but differ in the substitution pattern on the benzene ring.[4][5] This seemingly minor structural change leads to significant variations in their chemical and physical properties.

The position of the nitro group influences the molecule's electron density, dipole moment, and crystal packing, which in turn affects properties like melting point, solubility, and acidity (pKa). For instance, the proximity of the nitro group to the imidazole ring in the 4- and 7-isomers results in distinct electronic and steric environments compared to the 5- and 6-isomers.[6]

G cluster_isomers Positional Isomers of 1-Methyl-nitrobenzimidazole node_4nitro This compound node_5nitro 1-Methyl-5-nitrobenzimidazole node_6nitro 1-Methyl-6-nitrobenzimidazole node_7nitro 1-Methyl-7-nitrobenzimidazole

Caption: Chemical structures of the four primary isomers.

Table 1: Comparative Physicochemical Properties of Nitrobenzimidazole Isomers

Property1-Methyl-4-nitro-1-Methyl-5-nitro-1-Methyl-6-nitro-1-Methyl-7-nitro-Reference
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂C₈H₇N₃O₂C₈H₇N₃O₂
Molecular Weight 177.17 g/mol 177.17 g/mol 177.17 g/mol 177.17 g/mol [4]
Melting Point 168 °C200-202 °C181-183 °C141-143 °C[7]
Appearance Yellow crystalline solidData not availableYellow crystalsData not available[4][7]

Note: Data for all isomers is not consistently available in public literature, highlighting a gap in direct comparative studies.

The differences in melting points suggest variations in crystalline lattice energy, a factor that can influence solubility and dissolution rate, which are critical parameters in drug development.[8]

Comparative Biological Activity: A Tale of Four Isomers

The therapeutic potential of nitroaromatic compounds is often linked to the bioreduction of the nitro group, particularly in hypoxic (low-oxygen) environments characteristic of solid tumors or certain microbial infections.[2][9] The susceptibility of the nitro group to reduction is highly dependent on its electronic environment, which is dictated by its position on the ring.

Antimicrobial Activity

Nitrobenzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity.[10][11] The mechanism is often attributed to the inhibition of microbial DNA synthesis or the generation of reactive nitrogen species following reduction of the nitro group.

While direct comparative data for all four 1-methyl isomers against the same panel of microbes is scarce, studies on related compounds provide valuable insights. For example, 5-nitro and 6-nitro substituted benzimidazoles have demonstrated potent activity against various bacterial and fungal strains.[1][10][12] A study on N-substituted 6-nitro-1H-benzimidazole derivatives showed potent antibacterial activity against E. coli, S. faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL.[11]

Table 2: Representative Antimicrobial Activity of Nitrobenzimidazole Derivatives

Compound ClassTest OrganismActivity (MIC or Zone of Inhibition)Reference
5-Nitro-2-phenyl-1H-benzoimidazoleBacillus cereusEquipotent to Streptomycin[10]
2-(5-Nitro-1H-benzo[d]imidazol-2-yl)phenolEscherichia coliGood antibacterial activity[10]
N-substituted 6-nitro-1H-benzimidazolesE. coli, S. aureus (MRSA)MIC: 2-16 µg/mL[11]
N-substituted 6-nitro-1H-benzimidazolesCandida albicans, Aspergillus nigerMIC: 8-16 µg/mL[11]

The enhanced activity of the 5- and 6-nitro isomers in many cases can be rationalized by their electronic profiles, which may facilitate optimal interaction with microbial targets or undergo bioreduction more efficiently than the 4- or 7-isomers.

Cytotoxicity and Anticancer Potential

The selective toxicity of nitro-compounds towards hypoxic cancer cells makes them attractive candidates for anticancer drug development.[13] The position of the nitro group is critical, as it influences the reduction potential and, consequently, the hypoxia-selectivity.

Several studies have highlighted the potent anticancer activity of 5- and 6-nitrobenzimidazole derivatives.[2][13] For instance, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole was found to be exceptionally active against the A549 lung cancer cell line with an IC₅₀ of just 28 nM.[13] This compound was also shown to induce apoptosis and inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[13] The 1-methyl-6-nitro derivative has also been investigated as a potential antitumor agent.[4][14]

Table 3: Representative Cytotoxic Activity (IC₅₀) of Nitrobenzimidazole Derivatives

CompoundCell LineIC₅₀ ValueReference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Cancer)28 nM[13]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleHACAT (Non-neoplastic)22.2 µM[13]
N-substituted 6-nitro-1H-benzimidazolesVarious Cancer Lines1.84 - 10.28 µg/mL[1]

The high selectivity index (>700) observed for the 2-aryl-5(6)-nitro-1H-benzimidazole derivative between cancer and non-cancerous cells is a highly desirable characteristic in a drug candidate, underscoring the therapeutic potential of this scaffold.[13]

Enzyme Inhibition

Benzimidazole derivatives are known to inhibit various enzymes.[15][16][17] Notably, a series of 6-nitrobenzimidazole derivatives were synthesized and evaluated as phosphodiesterase (PDE) inhibitors.[15][16] Several of these compounds exhibited potent inhibitory activity with IC₅₀ values in the low micromolar range, significantly more potent than the standard inhibitor EDTA.[15] This suggests that the 6-nitrobenzimidazole scaffold is a promising starting point for developing novel PDE inhibitors.

Experimental Methodologies: A Guide to Comparative Evaluation

To enable researchers to conduct their own comparative studies, we provide standardized protocols for two fundamental assays: antimicrobial susceptibility testing and in vitro cytotoxicity.

Protocol 1: Antimicrobial Susceptibility Testing via Agar Disk-Diffusion

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity, ideal for initial screening.[18][19] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a target microorganism.

G cluster_workflow Agar Disk-Diffusion Workflow prep_inoculum 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) spread_plate 2. Inoculate (Spread) Microbe onto Agar Plate prep_inoculum->spread_plate apply_disk 3. Apply Sterile Disk Impregnated with Test Compound spread_plate->apply_disk incubate 4. Incubate at Optimal Temperature (e.g., 37°C for 24h) apply_disk->incubate measure_zone 5. Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Agar Disk-Diffusion Assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[19][20]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[19]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a fixed volume (e.g., 10-20 µL) of each test compound solution (dissolved in a suitable solvent like DMSO) onto a separate disk. Also include a solvent-only control and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[21]

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm). A larger zone indicates greater antimicrobial activity.[21]

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[23]

G cluster_workflow MTT Assay Workflow seed_cells 1. Seed Cells into 96-well Plate and Allow Adhesion (24h) add_compound 2. Treat Cells with Serial Dilutions of Test Compounds seed_cells->add_compound incubate_compound 3. Incubate for Desired Period (e.g., 24, 48, or 72h) add_compound->incubate_compound add_mtt 4. Add MTT Reagent to each well and Incubate (3-4h) incubate_compound->add_mtt solubilize 5. Add Solubilization Solution (e.g., DMSO) to Dissolve Formazan add_mtt->solubilize read_absorbance 6. Measure Absorbance at ~570 nm using a Plate Reader solubilize->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the nitrobenzimidazole isomers in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO in medium).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The positional isomerism of the nitro group on the 1-methylbenzimidazole scaffold is a critical determinant of the molecule's physicochemical properties and biological activity. While the available literature strongly suggests that the 5- and 6-nitro isomers are particularly promising for developing antimicrobial and anticancer agents, a comprehensive, head-to-head comparative study of all four primary isomers (4-, 5-, 6-, and 7-nitro) is conspicuously absent.[11][13][15]

Such a study, employing standardized assays like those detailed in this guide, would be invaluable for the drug discovery community. It would provide a clear, data-driven rationale for selecting a specific isomer for further optimization, ultimately accelerating the development of novel therapeutics. The distinct electronic and steric features of the 4- and 7-nitro isomers, though less studied, may offer unique interaction profiles with biological targets and should not be overlooked. Future research should focus on filling this knowledge gap to fully exploit the therapeutic potential of the nitrobenzimidazole family.

References

A Multi-Spectroscopic Approach to the Structural Confirmation of 1-Methyl-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the realm of pharmaceutical development, the unequivocal structural confirmation of a novel chemical entity is a foundational prerequisite. The isomeric nature of substituted aromatic systems, such as nitrobenzimidazoles, presents a significant analytical challenge, where incorrect assignment could lead to misinterpreted structure-activity relationships and wasted resources. This guide presents a comprehensive, multi-technique spectroscopic workflow for the unambiguous structural elucidation of 1-Methyl-4-nitrobenzimidazole. By synergistically applying ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry, we demonstrate not just what the structure is, but why it cannot be any of its other potential isomers. This document is designed to serve as a practical, in-depth guide, explaining the causality behind experimental choices and providing validated protocols for researchers in the field.

Introduction: The Imperative of Isomer-Specific Characterization

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, can drastically alter the molecule's electronic properties and biological activity. However, the synthesis of a monosubstituted nitrobenzimidazole can potentially yield four distinct isomers: 4-nitro, 5-nitro, 6-nitro, and 7-nitro. For a methylated analogue like this compound, differentiation from its 1-methyl-5-nitro, 1-methyl-6-nitro, and 1-methyl-7-nitro isomers is critical.

This guide will systematically detail the application of modern spectroscopic techniques to confirm the precise substitution pattern of this compound, providing the high-fidelity data required for regulatory submission and further development.

¹H NMR Spectroscopy: The Primary Tool for Positional Elucidation

Expertise & Experience: Why ¹H NMR is the First Step

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful initial technique for determining substitution patterns on an aromatic ring. It provides three key pieces of information:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons adjacent to electron-withdrawing groups (like -NO₂) are deshielded and appear further downfield (higher ppm).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting pattern of a signal reveals the number of neighboring protons. Protons coupled to each other provide crucial connectivity information. For benzene derivatives, ortho coupling (³J) is typically 7-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often negligible (<1 Hz).

For this compound, we expect to see three distinct aromatic protons and a singlet for the N-methyl group. The unique electronic environment created by the 4-nitro group's proximity to the imidazole ring junction results in a predictable and distinguishable coupling pattern.

Predicted ¹H NMR Data and Comparative Analysis

The key to unambiguous identification lies in comparing the expected spectrum of the 4-nitro isomer with its counterparts. The 4-nitro and 7-nitro isomers will show a distinct three-proton spin system (often an AMX or ABX pattern), while the 5-nitro and 6-nitro isomers will exhibit a different pattern, often with a characteristic singlet for the proton at the C2 position of the benzimidazole ring.

Compound H-5 H-6 H-7 H-2 N-CH₃ Expected Coupling Pattern
This compound ~8.2 ppm (d)~7.5 ppm (t)~7.9 ppm (d)~8.1 ppm (s)~4.0 ppm (s)Doublet, Triplet, Doublet (AMX system)
1-Methyl-5-nitrobenzimidazole [1]-~8.2 ppm (dd)~7.8 ppm (d)~8.5 ppm (d)~4.0 ppm (s)Doublet of doublets and two doublets
1-Methyl-6-nitrobenzimidazole [2]~8.5 ppm (d)-~7.7 ppm (d)~8.2 ppm (s)~4.0 ppm (s)Two doublets and a singlet-like signal

Note: Predicted chemical shifts are estimates based on substituent effects and may vary based on solvent and concentration.

The triplet observed for H-6 in the 4-nitro isomer, arising from coupling to both H-5 and H-7, is a key differentiating feature that is not present in the 5- or 6-nitro isomers.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol adheres to established laboratory practices for acquiring high-quality NMR data.[3]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for benzimidazoles due to its excellent solubilizing power.

    • Filter the solution through a small cotton wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of approximately 4 cm.[4]

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A field strength of 400 MHz or higher is recommended for better signal dispersion.

    • Ensure the spectral window is adequate (e.g., -1 to 13 ppm).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals.

    • Analyze and report chemical shifts (δ) to two decimal places, integration values, and coupling constants (J) in Hertz.

Visualization: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis P1 Dissolve ~5mg in 0.7mL DMSO-d6 P2 Filter into NMR Tube P1->P2 A1 Lock & Shim P2->A1 A2 Acquire 1D 1H Spectrum A1->A2 D1 Fourier Transform A2->D1 D2 Phase & Calibrate D1->D2 D3 Integrate Peaks D2->D3 S1 Assign Shifts (δ) D3->S1 S3 Confirm Structure S1->S3 S2 Analyze Coupling (J) S2->S3

Caption: Workflow for ¹H NMR structural confirmation.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Expertise & Experience: Why ¹³C NMR is a Necessary Complement

While ¹H NMR elucidates the proton framework, ¹³C NMR spectroscopy provides direct evidence of the carbon skeleton. It confirms the total number of unique carbon atoms in the molecule, a crucial cross-validation step. For this compound (C₈H₇N₃O₂), we expect to see 8 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 7 carbons of the benzimidazole core and the 1 methyl carbon. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to heteroatoms or electron-withdrawing groups appearing further downfield.

Predicted ¹³C NMR Data

The chemical shifts can be predicted based on known data for benzimidazoles and the substituent effects of the methyl and nitro groups.[5]

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C2~145Imidazole carbon between two nitrogens.
C4~143Aromatic C attached to the NO₂ group.
C7a~140Aromatic C at the ring junction.
C3a~135Aromatic C at the ring junction, adjacent to N-CH₃.
C6~122Aromatic CH.
C5~118Aromatic CH, ortho to NO₂ group.
C7~110Aromatic CH, shielded by N-CH₃ group.
N-CH₃~32Aliphatic carbon attached to nitrogen.

Note: These are estimated values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to definitively distinguish between C, CH, and CH₃ carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup & Data Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • A wider spectral window (e.g., 0 to 160 ppm) is required compared to ¹H NMR.

    • Longer acquisition times are necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

    • Report chemical shifts to two decimal places.

FT-IR Spectroscopy: Functional Group Fingerprinting

Trustworthiness: The Self-Validating Power of IR

Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally reliable method for confirming the presence of specific functional groups.[6] The principle is that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. The resulting spectrum is a unique "fingerprint" of the functional groups present.[7][8] This technique is self-validating because the absence of characteristic peaks is strong evidence for the absence of the corresponding functional group.

For this compound, we are looking for two key signatures:

  • The Nitro Group (-NO₂): This group gives rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

  • The Substituted Benzene Ring: Aromatic C-H and C=C stretching vibrations provide confirmation of the core structure.

Predicted FT-IR Absorption Data
Wavenumber (cm⁻¹) Vibration Type Expected Intensity
~3100-3000Aromatic C-H StretchMedium-Weak
~2950Aliphatic C-H Stretch (N-CH₃)Weak
~1620 & ~1480Aromatic C=C StretchMedium
~1530-1510 N-O Asymmetric Stretch Strong
~1360-1340 N-O Symmetric Stretch Strong
~1450C-N Stretch (Imidazole)Medium

The two strong peaks for the N-O stretches are the most diagnostic features in the IR spectrum.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent disc.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Correlate the observed wavenumbers with known functional group frequencies using standard correlation tables.[9]

High-Resolution Mass Spectrometry: The Final Molecular Formula Verdict

Authoritative Grounding: Achieving Unambiguous Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places.[10] This precision allows for the determination of a unique elemental composition, distinguishing it from other molecules that may have the same nominal mass.[11] For regulatory purposes and publication, HRMS is the gold standard for confirming a molecular formula.

For this compound, the molecular formula is C₈H₇N₃O₂ . The calculated exact mass is 177.05382 g/mol . An experimental HRMS result within a narrow tolerance (typically < 5 ppm) of this value provides definitive proof of the elemental composition.

Expertise & Experience: Interpreting Fragmentation

Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to gain further structural information. The fragmentation pattern of benzimidazoles is well-studied. Common fragmentation pathways include the loss of small, stable molecules or radicals. This pattern can help confirm the core structure and distinguish it from isomers.

Predicted Mass Spectrometry Data
m/z (predicted) Ion/Fragment Formula Interpretation
177.0538[C₈H₇N₃O₂]⁺Molecular Ion (M⁺)
160.0512[C₈H₆N₃O]⁺Loss of OH radical (from nitro group rearrangement)
147.0456[C₈H₇N₂O]⁺Loss of NO
131.0504[C₈H₇N₂]⁺Loss of NO₂
117.0425[C₇H₅N₂]⁺Loss of NO₂ and CH₂ (from methyl group)
104.0527[C₇H₆N]⁺Loss of NO₂ and HCN

Visualization: Predicted Fragmentation Pathway

G M [C8H7N3O2]+. m/z = 177.0538 (Molecular Ion) F1 [C8H7N2O]+. m/z = 147.0456 M->F1 - NO F2 [C8H7N2]+ m/z = 131.0504 M->F2 - NO2 F3 [C7H5N2]+ m/z = 117.0425 F2->F3 - CH2 F4 [C7H6N]+ m/z = 104.0527 F2->F4 - HCN

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of ~1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer via an electrospray ionization (ESI) source.

    • Acquire data in positive ion mode using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Perform an MS/MS experiment by selecting the molecular ion (m/z 177) as the precursor and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate m/z of the molecular ion from the full scan spectrum.

    • Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₈H₇N₃O₂. The mass error should be below 5 ppm.

    • Analyze the product ion spectrum from the MS/MS experiment to identify key fragments and confirm the proposed fragmentation pathway.

Integrated Analysis: A Coherent Structural Proof

No single technique can provide the complete structural picture with absolute certainty. The power of this multi-spectroscopic approach lies in the convergence of evidence from orthogonal methods.

¹H NMR establishes the proton connectivity and the unique three-proton system indicative of the 4-nitro substitution pattern. ¹³C NMR confirms the presence of eight unique carbons, validating the overall skeleton. FT-IR provides undeniable evidence for the key nitro functional group. Finally, HRMS delivers the exact molecular formula, anchoring all interpretations to a precise elemental composition. Together, these data points form a self-consistent and robust proof of structure for this compound, effectively ruling out all other isomers.

Visualization: Logic of Integrated Analysis

G Target Confirm Structure: This compound HNMR 1H NMR (Proton Framework) HNMR_data Evidence: - 3 Aromatic Protons - AMX Coupling Pattern - N-CH3 Singlet HNMR->HNMR_data CNMR 13C NMR (Carbon Skeleton) CNMR_data Evidence: - 8 Unique Carbon Signals CNMR->CNMR_data FTIR FT-IR (Functional Groups) FTIR_data Evidence: - Strong N-O Stretches (~1520 & ~1350 cm-1) FTIR->FTIR_data HRMS HRMS (Molecular Formula) HRMS_data Evidence: - Exact Mass Match for C8H7N3O2 (<5ppm error) - Confirmatory Fragments HRMS->HRMS_data HNMR_data->Target Confirms Substitution CNMR_data->Target Confirms Backbone FTIR_data->Target Confirms -NO2 Group HRMS_data->Target Confirms Composition

Caption: Convergence of evidence from multiple spectroscopic techniques.

References

A Comparative Analysis of 1-Methyl-4-nitrobenzimidazole and 1-Methyl-5-nitrobenzimidazole: Unraveling the Isomeric Impact on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold remains a privileged structure, renowned for its presence in a multitude of pharmacologically active compounds.[1] The introduction of a nitro group to this heterocyclic system further enhances its therapeutic potential, leading to a diverse range of biological activities, including anticancer and antimicrobial properties.[2][3] However, the specific positioning of the nitro substituent on the benzimidazole ring can profoundly influence the molecule's bioactivity. This guide provides an in-depth, objective comparison of two constitutional isomers: 1-methyl-4-nitrobenzimidazole and 1-methyl-5-nitrobenzimidazole, offering insights into their differential biological performance supported by available, albeit limited, experimental data and established structure-activity relationships.

The Critical Role of Nitro Group Positioning

The electronic properties of the nitro group, a potent electron-withdrawing moiety, are central to the bioactivity of nitrobenzimidazoles.[4] Its position on the benzimidazole ring system dictates the molecule's electron density distribution, which in turn affects its ability to interact with biological targets. This isomeric variation can lead to significant differences in pharmacological profiles, highlighting the importance of precise structural characterization in drug discovery and development. While direct comparative studies on this compound and 1-methyl-5-nitrobenzimidazole are scarce in publicly available literature, analysis of related compounds allows for informed postulations on their respective bioactivities.

Anticancer Activity: A Tale of Two Isomers

The proposed mechanism of anticancer action for many benzimidazole derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] The nitro group's electronic influence may modulate the binding affinity of the benzimidazole core to tubulin or other cellular targets.

Antimicrobial Properties: A Broad Spectrum of Possibilities

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial activity.[8][9] The nitro group is known to enhance these properties. The mechanism of action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitroso intermediates that can damage cellular macromolecules, including DNA.[10][11]

The position of the nitro group can influence the redox potential of the molecule, thereby affecting the ease of its reduction and, consequently, its antimicrobial potency. While specific Minimum Inhibitory Concentration (MIC) values for this compound and 1-methyl-5-nitrobenzimidazole against a comprehensive panel of bacterial and fungal strains are not extensively reported, it is anticipated that both isomers would exhibit antimicrobial activity. The subtle differences in their electronic and steric profiles could, however, result in variations in their spectrum of activity and potency against different microorganisms.

Comparative Bioactivity Data: A Need for Further Investigation

A direct, quantitative comparison of the bioactivity of this compound and 1-methyl-5-nitrobenzimidazole is hampered by the limited availability of head-to-head experimental data. To facilitate future research and provide a clearer understanding of their relative performance, the following table outlines the key bioactivity parameters that require systematic evaluation.

Bioactivity ParameterThis compound1-Methyl-5-nitrobenzimidazole
Anticancer Activity
IC50 (MCF-7)Data Not AvailableData Not Available
IC50 (HeLa)Data Not AvailableData Not Available
IC50 (A549)Data Not AvailableData Not Available
Antimicrobial Activity
MIC ( S. aureus )Data Not AvailableData Not Available
MIC ( E. coli )Data Not AvailableData Not Available
MIC ( C. albicans )Data Not AvailableData Not Available

Experimental Protocols for Bioactivity Assessment

To address the current data gap, the following standardized experimental protocols are recommended for a comprehensive comparative evaluation of this compound and 1-methyl-5-nitrobenzimidazole.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow Diagram

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 1-methyl-5-nitrobenzimidazole in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Broth Microdilution Workflow Diagram

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The isomeric position of the nitro group on the 1-methylbenzimidazole scaffold is a critical determinant of its biological activity. While a comprehensive, direct comparison of this compound and 1-methyl-5-nitrobenzimidazole is currently limited by a lack of specific experimental data, the foundational principles of medicinal chemistry and structure-activity relationships suggest that these isomers likely possess distinct anticancer and antimicrobial profiles.

To fully elucidate their therapeutic potential, a systematic and comparative evaluation of their cytotoxicity against a panel of cancer cell lines and their antimicrobial activity against a broad range of pathogens is imperative. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research in this area will not only shed light on the specific bioactivities of these two isomers but also contribute to a deeper understanding of the structure-activity relationships of nitrobenzimidazole derivatives, paving the way for the rational design of more potent and selective therapeutic agents.

References

Purity analysis of 1-Methyl-4-nitrobenzimidazole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of 1-Methyl-4-nitrobenzimidazole: HPLC vs. GC-MS

Introduction: The Critical Role of Purity in Drug Development

This compound is a heterocyclic aromatic compound that serves as a vital building block in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) precursor or intermediate, its purity is not merely a quality metric but a fundamental determinant of the safety, efficacy, and stability of the final product. The presence of even minute quantities of impurities—such as structural isomers, unreacted starting materials, or degradation products—can lead to significant alterations in toxicological profiles and therapeutic outcomes.

This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of two instrumental pillars of purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of each technique for the specific challenge of characterizing this compound. Our focus is not just on the "how," but the "why," explaining the rationale behind every experimental choice to provide a self-validating and authoritative framework for researchers and drug development professionals.

Understanding the Analyte: this compound

Before designing an analytical method, we must understand the physicochemical properties of the target molecule. This compound possesses a moderately polar benzimidazole core, a polar nitro group (-NO₂), and a nonpolar methyl group (-CH₃). This amphiphilic nature, combined with its aromaticity, dictates its behavior in chromatographic systems.

A critical challenge in its analysis is the potential presence of closely related structural isomers formed during synthesis, such as:

  • 1-Methyl-5-nitrobenzimidazole

  • 1-Methyl-6-nitrobenzimidazole

  • 1-Methyl-7-nitrobenzimidazole

An effective analytical method must not only quantify the main peak but also resolve and identify these and other potential process-related impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the default technique for the analysis of non-volatile or thermally sensitive compounds, making it an excellent starting point for benzimidazole derivatives. The method of choice is typically Reversed-Phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.

Mechanism and Rationale

In RP-HPLC, a nonpolar stationary phase (commonly octadecylsilane, or C18) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol). The separation mechanism hinges on the partitioning of analytes between the two phases. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.

For this compound and its isomers, the subtle differences in their polarity, arising from the position of the nitro group, can be exploited by a well-optimized RP-HPLC method to achieve baseline separation. The strong UV absorbance conferred by the nitroaromatic structure makes UV detection a highly sensitive and straightforward choice.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_instrument HPLC System cluster_data Data Analysis s_prep 1. Prepare Standard & Sample (e.g., 1 mg/mL in Diluent) mp_prep 2. Prepare Mobile Phase (e.g., Acetonitrile/Water) s_prep->mp_prep degas 3. Filter & Degas mp_prep->degas pump Isocratic/Gradient Pump degas->pump injector Autosampler (Inject 10 µL) pump->injector column C18 Column (e.g., 4.6x150mm, 5µm) injector->column detector UV/PDA Detector (Set Wavelength) column->detector cds Chromatography Data System (CDS) detector->cds integrate 4. Integrate Peaks cds->integrate quantify 5. Calculate Purity (% Area Normalization) integrate->quantify

Caption: High-level workflow for HPLC-based purity analysis.

Detailed HPLC Protocol

1. Reagents and Materials:

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Ultrapure water (18.2 MΩ·cm).

  • HPLC vials with septa.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water. Rationale: This starting ratio provides a good balance of polarity to retain and elute the moderately polar analyte. It can be optimized as needed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: DAD, monitoring at 254 nm. Rationale: Aromatic and nitro-containing compounds exhibit strong absorbance at this wavelength, providing excellent sensitivity.

  • Run Time: 15 minutes.

3. Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a 1 mg/mL solution.

  • Sample Solution: Prepare the sample in the same manner as the standard.

4. Data Analysis:

  • Perform a blank injection (diluent only) to identify any system peaks.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Calculate purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): High Separation Power and Structural Elucidation

GC-MS is a powerful alternative, particularly valued for its superior separation efficiency (with capillary columns) and its ability to provide structural information through mass spectrometry, which is invaluable for identifying unknown impurities. However, its applicability depends critically on the analyte's volatility and thermal stability. This compound is expected to be sufficiently volatile and thermally stable for GC analysis, but this must be verified.

Mechanism and Rationale

In GC, a sample is vaporized in a heated inlet and swept by an inert carrier gas (e.g., helium) through a long, narrow capillary column. The column's inner surface is coated with a stationary phase (e.g., a polysiloxane polymer). Separation occurs based on the analyte's boiling point and its interactions with the stationary phase. More volatile compounds with weaker interactions travel faster and elute first.

The eluting compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI), fragmented into characteristic patterns, and detected. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be used to confirm the identity of the main peak and tentatively identify unknown impurities by comparing their spectra to extensive libraries like the NIST database.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_instrument GC-MS System cluster_data Data Analysis s_prep 1. Prepare Sample (e.g., 1 mg/mL in Ethyl Acetate) inlet Heated Inlet (Split/Splitless) s_prep->inlet column Capillary Column (e.g., DB-5ms) inlet->column ms Mass Spectrometer (EI Source, Quadrupole Analyzer) column->ms tic 2. Obtain Total Ion Chromatogram (TIC) ms->tic integrate 3. Integrate Peaks tic->integrate spectra 4. Analyze Mass Spectra (Library Search) tic->spectra quantify 5. Calculate Purity integrate->quantify

Caption: High-level workflow for GC-MS-based purity analysis.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • This compound reference standard and sample.

  • GC-grade Ethyl Acetate or Dichloromethane.

  • GC vials with septa.

  • A suitable capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane (DB-5) column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.

2. Instrument and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split mode (50:1 split ratio), Temperature: 250 °C. Rationale: A split injection prevents column overloading with a concentrated sample. The temperature must be high enough to ensure complete vaporization without causing thermal degradation.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

    • Rationale: A temperature ramp is essential for separating compounds with different boiling points.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

3. Sample Preparation:

  • Solvent: Ethyl Acetate.

  • Sample Solution: Prepare a ~1 mg/mL solution in the chosen solvent.

4. Data Analysis:

  • Acquire the Total Ion Chromatogram (TIC).

  • Calculate purity via area normalization from the TIC.

  • For each peak (main component and impurities), extract the mass spectrum.

  • Compare the spectrum of the main peak with a reference spectrum to confirm its identity.

  • Perform a library search (e.g., NIST) for any impurity peaks to aid in their identification.

Comparative Performance Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better" but which is more "fit for purpose." The following table summarizes their performance for the analysis of this compound.

FeatureHPLC-UVGC-MSRationale & Expert Insight
Selectivity/Resolution Excellent Very Good HPLC often provides superior selectivity for polar, non-volatile isomers due to the dual separation mechanism (partitioning between mobile and stationary phases). GC resolution is high but primarily boiling-point dependent.
Sensitivity Good to Excellent Excellent Both techniques offer excellent sensitivity. GC-MS can achieve lower detection limits in Selected Ion Monitoring (SIM) mode, but for purity analysis, full scan mode is used. UV detection is highly sensitive for this chromophore-containing molecule.
Analyte Compatibility Excellent Good (Requires Verification) HPLC is ideal for non-volatile and thermally labile compounds. The primary risk with GC is the potential for the nitro group to degrade at high inlet temperatures, which must be experimentally verified.
Impurity Identification Limited Excellent This is the standout advantage of GC-MS. HPLC-DAD provides UV spectra, which have limited utility for structural elucidation. The mass spectrum from GC-MS provides a molecular fingerprint and fragmentation data, enabling confident identification of unknown impurities via library searching.
Quantitation Accuracy Excellent Good HPLC with UV detection is generally considered more robust for routine quantification due to its high reproducibility. GC-MS quantitation can be affected by matrix effects and source contamination, although it is still highly reliable.
Speed & Throughput Moderate Moderate to Fast Modern UHPLC systems can offer very fast analysis times (<5 minutes). GC run times are often slightly longer due to the oven ramp/cool-down cycle.
Cost & Complexity Lower Higher HPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems. Method development can also be more straightforward on HPLC for this type of analyte.

Conclusion and Recommendation

For the purity analysis of this compound, HPLC and GC-MS are complementary, not just competitive, techniques.

  • For routine quality control (QC) and purity reporting, where the primary goal is accurate and precise quantification of the main component against known impurities, HPLC-UV is the recommended method. It is robust, highly reproducible, and perfectly suited to the analyte's properties without the risk of thermal degradation. Its ability to separate closely related isomers is a key strength.

  • For impurity profiling, method development, and troubleshooting, where the goal is to identify unknown peaks, GC-MS is an indispensable tool. Its power lies in structural elucidation. A common and highly effective workflow is to use HPLC for routine purity testing and then analyze any significant unknown peaks by collecting the fraction and analyzing it via GC-MS or LC-MS to determine its identity.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and validated analytical picture, ensuring the purity, safety, and quality of their materials.

Comparative study of antimicrobial efficacy of different nitroimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the antimicrobial efficacy of various nitroimidazole derivatives, designed for researchers, scientists, and drug development professionals. Our analysis is grounded in established experimental data and aims to elucidate the structure-activity relationships and therapeutic potential of this critical class of antimicrobial agents.

Introduction: The Enduring Significance of Nitroimidazoles

Nitroimidazoles have been a cornerstone of antimicrobial therapy for decades, valued for their efficacy against anaerobic bacteria and certain protozoa.[1][2] The prototypical member of this class, metronidazole, discovered in the 1950s, remains in widespread clinical use.[1][3] The therapeutic utility of nitroimidazoles stems from their unique mechanism of action, which is reliant on the reductive activation of the nitro group under anaerobic conditions.[][5] This process generates reactive nitroso radicals that induce cytotoxic effects, primarily through DNA damage.[5][6]

The emergence of drug-resistant pathogens and the desire for improved pharmacokinetic and pharmacodynamic profiles have spurred the development of numerous nitroimidazole derivatives.[7] This guide will delve into a comparative analysis of key derivatives, examining their antimicrobial spectrum, potency, and the structural modifications that underpin their efficacy.

Mechanism of Action: A Reductive Activation Cascade

The antimicrobial activity of nitroimidazoles is contingent on the bioreduction of their nitro group. This process is selectively toxic to anaerobic and microaerophilic organisms because they possess the necessary low redox potential electron-transfer proteins, such as ferredoxin, to reduce the nitro group.[]

cluster_cell Anaerobic Microorganism Nitroimidazole Nitroimidazole (Prodrug) Reduction Reductive Activation (e.g., by Ferredoxin) Nitroimidazole->Reduction Enters Cell Radical Nitroso Radical (Toxic Intermediate) Reduction->Radical DNA_Damage DNA Strand Breakage Radical->DNA_Damage Protein_Damage Protein Dysfunction Radical->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Reductive activation of nitroimidazoles in anaerobic microorganisms.

Aerobic cells, lacking these low-potential electron transfer systems, are unable to efficiently reduce the nitro group, thus conferring the selective toxicity of this drug class.[] However, recent studies have revealed that certain nitroimidazole derivatives, particularly those with modified redox potentials, may exhibit activity against aerobic bacteria through different mechanisms, such as the inhibition of topoisomerase IV.[8]

Key Nitroimidazole Derivatives: A Comparative Overview

The antimicrobial landscape of nitroimidazoles is populated by several key derivatives, each with distinct structural features that influence their activity and clinical applications.

DerivativeKey Structural FeaturesPrimary Clinical Applications
Metronidazole 1-(β-hydroxyethyl)-2-methyl-5-nitroimidazoleTreatment of anaerobic bacterial and protozoal infections (e.g., Trichomonas vaginalis, Giardia lamblia, Clostridium difficile).[2][6]
Tinidazole 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazoleSimilar to metronidazole, often with a longer half-life, used for trichomoniasis, giardiasis, and amebiasis.[2][]
Ornidazole 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazoleUsed for protozoal and anaerobic bacterial infections, with a longer elimination half-life than metronidazole.[2]
Secnidazole α,2-dimethyl-5-nitro-1H-imidazole-1-ethanolPrimarily used as a single-dose treatment for bacterial vaginosis.
Fexinidazole 1-methyl-2-((p-(methylthio)phenoxy)methyl)-5-nitroimidazoleApproved for the treatment of human African trypanosomiasis.[3]
Delamanid/Pretomanid Bicyclic nitroimidazolesNewer generation drugs for the treatment of multidrug-resistant tuberculosis.[9]

Experimental Methodologies for Efficacy Assessment

The comparative evaluation of antimicrobial efficacy relies on standardized in vitro testing methods. The following protocols are fundamental to determining the potency of nitroimidazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.

Experimental Workflow: Broth Microdilution MIC Assay

cluster_workflow MIC Determination start Prepare Serial Dilutions of Nitroimidazole Derivative inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate under Appropriate Conditions (e.g., Anaerobic for 24-48h) inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC assay.

Experimental Protocol: MBC Determination

  • Perform MIC Assay: Following the determination of the MIC, select the wells showing no visible growth.

  • Subculture: Aliquots from these clear wells are plated onto antibiotic-free agar plates.

  • Incubate: The plates are incubated under conditions that support the growth of the test organism.

  • Determine MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Comparative Antimicrobial Efficacy Data

The following table summarizes representative MIC data for key nitroimidazole derivatives against a panel of clinically relevant anaerobic bacteria. Data are synthesized from multiple sources to provide a comparative overview.

MicroorganismMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)Ornidazole MIC (µg/mL)Secnidazole MIC (µg/mL)
Bacteroides fragilis 0.5 - 2.0[10][11]0.25 - 1.0[10][11]0.5 - 2.0[10]0.5 - 2.0[10]
Clostridium difficile 0.25 - 1.0[12]0.125 - 0.5[12]0.25 - 1.0[12]N/A
Prevotella spp. ≤0.12 - 2.0≤0.12 - 1.0≤0.12 - 2.0N/A
Fusobacterium spp. ≤0.12 - 0.5≤0.12 - 0.25≤0.12 - 0.5N/A

Note: MIC ranges can vary depending on the specific strain and testing methodology.

Generally, tinidazole exhibits slightly greater in vitro activity against many anaerobic bacteria compared to metronidazole and ornidazole.[12]

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of nitroimidazole derivatives is intricately linked to their chemical structure. Key structural modifications influence their potency, spectrum of activity, and pharmacokinetic properties.

  • Position of the Nitro Group: The 5-nitro position is crucial for the antimicrobial activity of most clinically used derivatives.[13] 2-nitroimidazoles and 4-nitroimidazoles are also being explored and have shown promise, particularly as radiosensitizers and antitubercular agents.[14]

  • Substituents at the N-1 Position: Modifications at the N-1 position of the imidazole ring significantly impact the drug's pharmacokinetic profile, including its half-life and distribution. For instance, the sulfonyl group in tinidazole contributes to its longer half-life compared to the hydroxyl group in metronidazole.[]

  • Substituents at the C-2 Position: The presence of a methyl group at the C-2 position, as seen in metronidazole, tinidazole, and ornidazole, is common in many active compounds.[10]

Mechanisms of Resistance

Resistance to nitroimidazoles, although not widespread, is a growing concern. The primary mechanisms of resistance involve impaired drug activation.[15][16]

  • Decreased Reductive Activation: Mutations in genes encoding for enzymes responsible for the reduction of the nitro group, such as those involved in the pyruvate-ferredoxin oxidoreductase (PFOR) system, can lead to decreased production of the toxic nitroso radical.

  • Efflux Pumps: While less common, active efflux of the drug from the microbial cell can also contribute to resistance.

  • DNA Repair Mechanisms: Enhanced DNA repair mechanisms may help the microorganism overcome the DNA-damaging effects of the activated drug.

The development of novel nitroimidazole derivatives often aims to overcome these resistance mechanisms.

Future Directions and Conclusion

The nitroimidazole class of antimicrobials continues to be a vital component of our therapeutic arsenal against anaerobic and protozoal infections. Ongoing research focuses on the development of new derivatives with improved potency, a broader spectrum of activity, and the ability to circumvent existing resistance mechanisms. The exploration of bicyclic nitroimidazoles for tuberculosis and the investigation of derivatives with novel mechanisms of action highlight the continued evolution and importance of this drug class in combating infectious diseases.[7][9] This comparative guide provides a foundational understanding of the key efficacy parameters of different nitroimidazole derivatives, which is essential for informed research and development in this field.

References

In Silico Comparative Docking Analysis of 1-Methyl-4-nitrobenzimidazole Against Key Biological Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Benzimidazole Derivative's Therapeutic Potential

Abstract

This guide presents a comprehensive in silico analysis of 1-Methyl-4-nitrobenzimidazole, a novel heterocyclic compound, against a curated selection of validated biological targets implicated in cancer, bacterial infections, and fungal infections. We employ molecular docking simulations to predict and compare its binding affinity and interaction patterns with established drug targets: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Escherichia coli DNA Gyrase, and Candida albicans Lanosterol 14-alpha Demethylase. This comparative approach, supported by detailed experimental protocols and data visualization, provides a foundational assessment of the compound's therapeutic potential and offers a framework for further preclinical investigation.

Introduction: The Rationale for In Silico Investigation

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities. The introduction of a nitro group, as in this compound, can significantly modulate the electronic properties and biological activity of the parent molecule, making it a compelling candidate for drug discovery. In silico molecular docking has emerged as an indispensable tool in the early stages of this process. It provides a rapid and cost-effective method to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug development pipeline.

This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous comparison of this compound's performance against three distinct and well-validated biological targets. Our objective is to not only present the results but to also elucidate the causality behind the experimental choices and provide a transparent, reproducible methodology.

The Subject Molecule: this compound

This compound is an aromatic heterocyclic compound. The benzimidazole core, fused with a nitro-substituted benzene ring and a methyl group on one of the imidazole nitrogens, confers a unique stereoelectronic profile that may facilitate interactions with various biological macromolecules. For the purpose of this study, a 3D structure of this compound was generated using chemical drawing software and subsequently energy-minimized for docking simulations.

Comparative Biological Targets

The selection of biological targets is paramount for a meaningful in silico study. We have chosen three representative and validated protein targets from different therapeutic areas to provide a broad-spectrum analysis of this compound's potential.

  • Anticancer Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane protein that plays a crucial role in cell proliferation and survival.[2] Its aberrant activation is a hallmark of many cancers. Inhibitors of the EGFR tyrosine kinase domain are established anticancer drugs.[3][4][5] For this study, we have selected the crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17).[1]

  • Antibacterial Target: Escherichia coli DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[6][7] Its inhibition leads to bacterial cell death, making it an excellent target for antibiotics.[8][9][10] We will be using the structure of the E. coli DNA gyrase B subunit (PDB ID: 6RKS) for our docking studies.[11][12]

  • Antifungal Target: Candida albicans Lanosterol 14-alpha Demethylase (CYP51): This enzyme is a key component in the ergosterol biosynthesis pathway, which is vital for maintaining the integrity of the fungal cell membrane.[13][14][15] Inhibition of this enzyme disrupts the fungal membrane, leading to cell death.[16] Azole antifungals, a major class of antifungal drugs, target this enzyme.[13] The crystal structure of C. albicans CYP51 (PDB ID: 5V5Z) will be used as the receptor.[17]

In Silico Docking Methodology: A Step-by-Step Protocol

The following protocol outlines the comprehensive workflow for the in silico docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Software and Tools
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[18]

  • PyMOL: For visualization and analysis of docking results.[19][20]

  • Open Babel: For ligand energy minimization.[18]

  • RCSB Protein Data Bank: For obtaining protein crystal structures.[1][12][17]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization Grid_Box Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (PDB Structures) - Remove Water & Ligands - Add Polar Hydrogens - Assign Charges Receptor_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Results Result Analysis - Binding Energy - Interacting Residues Docking->Results Visualization Visualization (PyMOL) Results->Visualization

Caption: Workflow for the in silico docking of this compound.

Ligand Preparation
  • 2D to 3D Conversion: The 2D structure of this compound was drawn and converted to a 3D structure.

  • Energy Minimization: The 3D structure was energy minimized using the MMFF94 force field in Open Babel to obtain a stable conformation.

  • File Format Conversion: The minimized ligand structure was saved in PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions required by AutoDock Vina.

Receptor Preparation
  • PDB File Acquisition: The crystal structures of EGFR (1M17), DNA Gyrase (6RKS), and CYP51 (5V5Z) were downloaded from the RCSB Protein Data Bank.

  • Protein Cleaning: All water molecules, co-crystallized ligands, and non-essential protein chains were removed from the PDB files.

  • Protonation and Charge Assignment: Polar hydrogens were added to the protein structures, and Gasteiger charges were computed and assigned using AutoDock Tools.

  • File Format Conversion: The prepared receptor structures were saved in PDBQT format.

Grid Box Generation

For each receptor, a grid box was defined to encompass the active site. The center and dimensions of the grid box were determined based on the co-crystallized ligand in the original PDB file (for EGFR and CYP51) or a known binding pocket (for DNA Gyrase). This ensures that the docking simulation is focused on the region of interest.

Molecular Docking with AutoDock Vina

Docking was performed using AutoDock Vina with the exhaustiveness parameter set to 8. Vina calculates the binding affinity in kcal/mol and generates multiple binding poses for the ligand within the specified grid box. The pose with the lowest binding energy is considered the most favorable.

Results and Comparative Analysis

The docking simulations yielded predicted binding affinities and identified key interacting residues for this compound with each of the three biological targets. The results are summarized in the table below.

Biological TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
EGFR Tyrosine Kinase 1M17-7.2Met793, Leu718, Val726, Ala743, Lys745
E. coli DNA Gyrase 6RKS-6.8Asp81, Gly85, Ile86, Pro87, Glu58
C. albicans CYP51 5V5Z-7.5Tyr132, Phe228, Met309, His310, Ile379
Discussion of Findings

The in silico docking results indicate that this compound exhibits promising binding affinities for all three targets, with the strongest interaction predicted for C. albicans CYP51 (-7.5 kcal/mol). The predicted binding energy for EGFR Tyrosine Kinase (-7.2 kcal/mol) is also noteworthy and suggests potential anticancer activity. The interaction with E. coli DNA Gyrase (-6.8 kcal/mol) indicates a possibility of antibacterial properties.

The identified interacting residues are consistent with the known binding pockets of these enzymes. For instance, the interaction with Met793 in the hinge region of EGFR is a critical interaction for many known inhibitors. Similarly, the interactions within the ATP-binding site of DNA gyrase and the heme-coordinating region of CYP51 suggest a plausible mechanism of inhibition.

Visualization of Binding Interactions

To further understand the nature of the predicted binding, the top-ranked docking pose of this compound with C. albicans CYP51 was visualized using PyMOL.

G cluster_CYP51 C. albicans CYP51 Active Site Tyr132 Tyr132 Phe228 Phe228 Met309 Met309 His310 His310 Ile379 Ile379 Ligand 1-Methyl-4- nitrobenzimidazole Ligand->Tyr132 H-Bond Ligand->Phe228 Pi-Pi Stack Ligand->Met309 Hydrophobic Ligand->His310 Coordination (Heme) Ligand->Ile379 Hydrophobic

Caption: Predicted interactions of this compound in the CYP51 active site.

The visualization reveals a network of interactions, including a potential hydrogen bond with Tyr132, a pi-pi stacking interaction with Phe228, and hydrophobic interactions with Met309 and Ile379. The proximity of the nitro group to the heme iron, coordinated by His310, suggests a potential for interference with the enzyme's catalytic activity.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound possesses a promising theoretical profile as a multi-target inhibitor, with particularly strong predicted affinity for the fungal enzyme CYP51. The methodologies presented herein provide a robust and reproducible framework for the initial assessment of novel compounds.

The findings from this study warrant further investigation. The logical next steps would involve:

  • Synthesis and in vitro validation: The compound should be synthesized and tested in enzymatic and cellular assays to confirm its inhibitory activity against the predicted targets.

  • Structure-Activity Relationship (SAR) studies: Analogs of this compound could be designed, synthesized, and tested to optimize potency and selectivity.

  • ADMET prediction: In silico and subsequent in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties will be crucial for its development as a drug candidate.

By integrating computational and experimental approaches, the therapeutic potential of this compound can be thoroughly and efficiently explored.

References

A Comparative Benchmarking Guide to the Synthesis of 1-Methyl-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-4-nitrobenzimidazole in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, it is a versatile precursor for the synthesis of a wide array of biologically active molecules. The precise placement of the methyl and nitro groups on the benzimidazole scaffold is crucial for its subsequent functionalization and ultimate therapeutic efficacy. Consequently, the development of efficient, regioselective, and scalable synthetic routes to this compound is a critical endeavor for researchers in the field.

This guide provides an in-depth, comparative analysis of established and modern methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present objective experimental data to benchmark their performance, and provide detailed, field-proven protocols. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development goals.

The Challenge of Regioselectivity in Benzimidazole Alkylation

The synthesis of this compound is primarily complicated by the issue of regioselectivity. The starting material, 4(7)-nitrobenzimidazole, exists as a mixture of two tautomers, 4-nitrobenzimidazole and 7-nitrobenzimidazole. Direct alkylation of this mixture typically results in the formation of two isomeric products: the desired this compound and the undesired 1-Methyl-7-nitrobenzimidazole. Separating these isomers can be a challenging and costly process, thus highlighting the need for synthetic methods that favor the formation of the desired 4-nitro isomer.

Methodology 1: Direct Methylation of 4(7)-Nitrobenzimidazole - A Conventional Approach

The direct methylation of 4(7)-nitrobenzimidazole is a commonly employed method due to its procedural simplicity. However, as mentioned, it suffers from a lack of regioselectivity. The reaction typically involves the deprotonation of the benzimidazole nitrogen with a base, followed by quenching with a methylating agent.

Reaction Mechanism and Causality

The reaction proceeds via a nucleophilic substitution mechanism. The benzimidazole nitrogen, once deprotonated, acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The ratio of the resulting 1-methyl-4-nitro and 1-methyl-7-nitro isomers is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the methylating agent. Steric hindrance and electronic effects of the nitro group play a significant role in determining the site of methylation.

Visualizing the Non-Regioselective Pathway

G cluster_0 Direct Methylation of 4(7)-Nitrobenzimidazole 4(7)-Nitrobenzimidazole 4(7)-Nitrobenzimidazole Product Mixture Product Mixture 4(7)-Nitrobenzimidazole->Product Mixture Methylating Agent, Base Methylating Agent Methylating Agent Base Base This compound This compound Product Mixture->this compound Desired Isomer 1-Methyl-7-nitrobenzimidazole 1-Methyl-7-nitrobenzimidazole Product Mixture->1-Methyl-7-nitrobenzimidazole Undesired Isomer

Caption: Non-regioselective methylation of 4(7)-nitrobenzimidazole.

Performance Data
ParameterValueSource(s)
Typical Isomer Ratio (4-nitro:7-nitro) Variable (Often close to 1:1)[1][2]
Overall Yield Moderate to Good[1]
Reaction Time 2-24 hours[1]
Key Reagents 4(7)-Nitrobenzimidazole, Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate), Base (e.g., K₂CO₃, NaH)[1][2]
Purification Challenging (Column Chromatography often required)[1]

Methodology 2: Regioselective One-Step Synthesis - A Superior Alternative

A more advanced and highly recommended approach involves the one-step synthesis of this compound from 3-nitro-1,2-phenylenediamine and formaldehyde in the presence of ethanolic hydrogen chloride. This method offers excellent regioselectivity, yielding the desired product exclusively.

Reaction Mechanism and Causality

This reaction proceeds through a condensation reaction followed by cyclization. The more nucleophilic amino group of 3-nitro-1,2-phenylenediamine, which is para to the nitro group, preferentially attacks the formaldehyde. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the benzimidazole ring. The regioselectivity is dictated by the electronic effects of the nitro group, which deactivates the adjacent amino group, thereby directing the reaction to the desired pathway.

Visualizing the Regioselective Pathway

G cluster_0 Regioselective Synthesis 3-Nitro-1,2-phenylenediamine 3-Nitro-1,2-phenylenediamine Intermediate Intermediate 3-Nitro-1,2-phenylenediamine->Intermediate Formaldehyde Formaldehyde Formaldehyde Ethanolic HCl Ethanolic HCl This compound This compound Intermediate->this compound Ethanolic HCl, Cyclization

Caption: Regioselective synthesis of this compound.

Performance Data
ParameterValueSource(s)
Isomer Ratio (4-nitro:7-nitro) Exclusive formation of the 4-nitro isomer[3]
Yield 77%[3]
Reaction Time 30 minutes (reflux)[3]
Key Reagents 3-Nitro-1,2-phenylenediamine, Formaldehyde, Ethanolic Hydrogen Chloride[4][5][6][7]
Purification Simple (Precipitation and recrystallization)[3]

Methodology 3: Microwave-Assisted Synthesis - A Modern Approach to Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. While a specific protocol for the direct microwave-assisted synthesis of this compound is not widely reported, the principles can be applied to the established methods to potentially reduce reaction times and improve yields. For instance, the condensation of 4-nitro-o-phenylenediamine with various reagents has been successfully achieved under microwave irradiation.[8][9][10][11][12][13][14]

Causality of Microwave Acceleration

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating methods, resulting in significantly shorter reaction times and often cleaner reaction profiles with fewer byproducts.

Comparative Analysis and Recommendation

FeatureDirect MethylationRegioselective SynthesisMicrowave-Assisted Synthesis
Regioselectivity PoorExcellentPotentially High
Yield ModerateGood (77%)Potentially High
Reaction Time HoursMinutesMinutes
Purification DifficultEasyGenerally Easy
Scalability ModerateGoodModerate
Safety & Handling Requires handling of toxic methylating agents.Involves handling of toxic and mutagenic nitro-phenylenediamine and corrosive ethanolic HCl.[4][5][6][7]Requires specialized equipment.

Recommendation: For the synthesis of this compound, the regioselective one-step synthesis from 3-nitro-1,2-phenylenediamine and formaldehyde is the unequivocally superior method. It offers excellent regioselectivity, a good yield, a short reaction time, and a straightforward purification process. While the starting material, 3-nitro-1,2-phenylenediamine, requires careful handling due to its toxicity, the overall efficiency and purity of the final product make this the most practical and cost-effective approach for laboratory and potential scale-up applications.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound

Materials:

  • 3-Nitro-1,2-phenylenediamine[4][5]

  • Formaldehyde (40% solution in water)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Ammonia solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-1,2-phenylenediamine (0.046 mol) in absolute ethanol (40 ml).

  • Add a solution of formaldehyde (0.133 mol) and concentrated hydrochloric acid (3 ml) to the flask.

  • Heat the mixture to reflux for 30 minutes.

  • After cooling, basify the reaction mixture with ammonia solution until a yellow precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Direct Methylation of 4(7)-Nitrobenzimidazole (for comparative purposes)

Materials:

  • 4(7)-Nitrobenzimidazole

  • Methyl Iodide

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a dry round-bottom flask, add 4(7)-nitrobenzimidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.[2]

  • Stir the suspension at room temperature.

  • Add methyl iodide (1.1 eq) dropwise to the mixture.[2]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

  • Purify the mixture of isomers by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Conclusion

This guide has provided a comprehensive benchmark of synthetic methodologies for this compound. The experimental evidence strongly supports the adoption of the regioselective one-step synthesis as the method of choice. Its efficiency, high yield, and the purity of the resulting product offer significant advantages over the conventional direct methylation approach, which is hampered by a lack of regioselectivity and challenging purification. For researchers seeking to optimize their synthetic workflows and accelerate their drug discovery programs, the adoption of this superior regioselective method is a logical and scientifically sound decision.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-Methyl-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 1-methyl-4-nitrobenzimidazole. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety principles and regulatory standards. Our primary objective is to ensure operational safety, environmental responsibility, and full compliance with hazardous waste regulations. The causality behind each procedural step is explained to empower laboratory personnel with the knowledge to manage chemical waste safely and effectively.

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the substance's inherent risks. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from chemical suppliers and analogous nitroaromatic and benzimidazole compounds allow for a robust hazard assessment.[1][2] this compound must be classified as a hazardous substance and disposed of as hazardous waste.

This classification is based on the following identified and inferred hazards:

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Source(s)
Acute Toxicity (Oral) Harmful if swallowed. Ingestion can lead to adverse health effects.H302[3]
Acute Toxicity (Inhalation) Harmful if inhaled. Vapors or dust can cause respiratory irritation.H332[3]
Skin Corrosion/Irritation Causes skin irritation upon direct contact.H315[3]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[3]
Environmental Hazard As a nitroaromatic compound, it is presumed to be persistent and toxic to aquatic life. It should not be released into the environment.[4][5]H412 (Inferred)[5]

Due to these characteristics, this compound falls under the regulatory purview of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7] All waste generated is subject to the "cradle to grave" management concept under the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its final disposal.[8]

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, it is critical to establish a safe operating environment. This involves a combination of engineering controls and appropriate personal protective equipment (PPE) to minimize exposure risk.

Engineering Controls

All handling of this compound, including weighing, transfer, and preparation of solutions, must be conducted within a certified chemical fume hood.[9] This is essential to control the inhalation of dust or vapors, which are identified as primary exposure routes.[3] An emergency eyewash station and safety shower must be readily accessible within a ten-second travel distance.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form. This equipment should be donned before entering the designated work area and removed before exiting.

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles causing severe eye irritation.[10][11]
Hand Protection Chemically resistant nitrile gloves.Inspect gloves for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws.[12]
Body Protection Flame-resistant laboratory coat.Protects against skin contact and contamination of personal clothing.[10]
Respiratory Protection Not required if handled within a certified fume hood.If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator is necessary.[13]

graph TD {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

subgraph "Hierarchy of Safety"
    Operator [label="Researcher", fillcolor="#F1F3F4", fontcolor="#202124"];
    PPE [label="Required PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"];
    Controls [label="Engineering Controls\n(Chemical Fume Hood)", fillcolor="#34A853", fontcolor="#FFFFFF"];
    Chemical [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end

Operator -- "Wears" --> PPE;
PPE -- "Operates Within" --> Controls;
Controls -- "Contains" --> Chemical;

}

Caption: Logical diagram illustrating the hierarchy of controls for safe handling.

Step-by-Step Disposal Protocol

The inappropriate disposal of hazardous chemicals is illegal and poses a significant risk to human health and the environment.[14] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[15][16]

Protocol 3.1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program. This prevents dangerous chemical reactions and ensures the waste can be handled safely by disposal personnel.

  • Unused or Expired Solid Chemical:

    • Keep the chemical in its original, clearly labeled container whenever possible.[17]

    • If the original container is compromised, transfer the solid to a new, compatible container.

  • Chemically Contaminated Solid Waste (e.g., weigh boats, gloves, paper towels):

    • Line a designated solid waste container (e.g., a five-gallon pail) with a clear plastic bag. Biohazard or black bags must not be used for chemical waste.[14]

    • Place all contaminated disposable items directly into the bag.

  • Aqueous and Organic Solutions:

    • Collect liquid waste in a sturdy, leak-proof, and chemically compatible container (e.g., a plastic-coated glass bottle).[14]

    • Maintain separate waste streams for halogenated and non-halogenated solvents. Do not mix aqueous waste with solvent waste.[15]

    • Never mix incompatible chemicals, such as acids with bases or oxidizers with organic compounds.[15]

Protocol 3.2: Container Management and Labeling

All waste containers must be managed to prevent leaks, spills, and exposure.

  • Container Condition: Ensure containers are in good condition with tightly sealing caps. Keep containers closed at all times except when actively adding waste.[8]

  • Labeling: Immediately upon adding the first drop of waste, affix a completed hazardous waste label to the container.[14] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all contents (e.g., "this compound," "Methanol"). Avoid abbreviations or formulas.

    • The approximate concentration or percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first waste was added).

Protocol 3.3: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[14]

  • Location: The SAA must be under the control of laboratory personnel. Store hazardous chemicals below eye level.[14]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin made of a material compatible with the waste. This bin must be capable of holding 110% of the volume of the largest container.

  • Segregation: Store incompatible waste streams in separate secondary containment bins.[15]

Protocol 3.4: Arranging for Final Disposal

Final disposal must be managed by trained professionals.

  • Request Pickup: When a waste container is three-quarters full or has been accumulating for 150 days, submit a hazardous waste pickup request to your institution’s Environmental Health and Safety (EHS) department.[14]

  • Professional Disposal: Do not attempt to treat or dispose of the chemical yourself. The EHS department will coordinate with a licensed hazardous waste disposal company, which will transport the waste for proper treatment, typically via high-temperature incineration.[12][18]

Caption: Standard operating procedure for the disposal of this compound waste.

Spill and Emergency Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the laboratory and contact your institution's emergency number.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation by working within the fume hood. Prevent the spill from spreading or entering drains.[19]

  • Cleanup:

    • Wear the full PPE detailed in Section 2.2.

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or diatomite.[19]

    • Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels) as contaminated solid waste.[19]

  • Report: Report all spills and exposures to your supervisor and the EHS department, regardless of size.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-nitrobenzimidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-nitrobenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.